molecular formula C9H11BFNO3 B1387944 (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid CAS No. 874289-46-0

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Cat. No.: B1387944
CAS No.: 874289-46-0
M. Wt: 211 g/mol
InChI Key: BCTHFQUQSOEPDW-UHFFFAOYSA-N
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Description

| (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a specialized boronic acid derivative that serves as a key building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions (https://en.wikipedia.org/wiki/Suzuki%E2%80%93Miyaura_coupling). This reaction enables the formation of carbon-carbon bonds, facilitating the construction of biaryl and complex aromatic structures prevalent in pharmaceutical intermediates, agrochemicals, and functional materials (https://pubs.acs.org/doi/10.1021/cr00094c007). The compound's molecular structure, featuring an electron-withdrawing fluoro substituent at the ortho position and a dimethylcarbamoyl group at the para position, imparts distinct electronic and steric properties that enhance regioselectivity and reactivity in coupling processes. Researchers value this reagent for its application in drug discovery, such as in the synthesis of kinase inhibitors and protease inhibitors, where boronic acids can act as transition state analogs or enzyme inhibitors due to their ability to coordinate with active sites (https://pubchem.ncbi.nlm.nih.gov/compound/24867522). Its utility extends to materials science for developing advanced polymers and sensors. This product is strictly for research purposes and is not intended for human, veterinary, or personal use.

Properties

IUPAC Name

[5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-8(11)7(5-6)10(14)15/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTHFQUQSOEPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)N(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660247
Record name [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874289-46-0
Record name B-[5-[(Dimethylamino)carbonyl]-2-fluorophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874289-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. This document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development.

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

This compound (CAS 874289-46-0) is a valuable bifunctional molecule increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] Its utility stems from the presence of three key structural features: a boronic acid moiety, a fluorine substituent, and a dimethylcarbamoyl group. The boronic acid enables participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a target molecule, such as metabolic stability, lipophilicity, and binding affinity. The dimethylcarbamoyl group can act as a hydrogen bond acceptor and a potent directing group in aromatic substitution reactions.

Synthetic Strategy: A Tale of Two Pathways

The synthesis of this compound can be approached via two primary strategies: Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H borylation. While both are powerful techniques, DoM offers a more direct and often higher-yielding route to the desired product due to the strong directing nature of the N,N-dimethylcarbamoyl group.

Directed ortho-Metalation (DoM): The Preferred Route

The DoM strategy leverages the ability of the dimethylcarbamoyl group to direct deprotonation to the adjacent ortho position. This is a well-established and highly regioselective method for the functionalization of aromatic rings.[3][4] The fluorine atom at the 2-position further acidifies the C6 proton, facilitating its abstraction by a strong base. The resulting aryllithium species is then trapped with a boron electrophile to generate the boronic acid.

Directed ortho-Metalation start 3-Fluoro-N,N-dimethylbenzamide intermediate Aryllithium Intermediate boronate Boronate Ester intermediate->boronate  1. B(OiPr)3  2. Quench final This compound boronate->final  Acidic Workup

Figure 1: Conceptual workflow of the Directed ortho-Metalation (DoM) approach.

Iridium-Catalyzed C-H Borylation: An Alternative Approach

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds to C-B bonds.[5][6][7] In principle, the dimethylcarbamoyl group can direct the iridium catalyst to the ortho C-H bond. However, the regioselectivity of this reaction can be complex and is highly dependent on the ligand employed. While some specialized ligands have been developed for the ortho-borylation of fluoroarenes, many common iridium catalyst systems may favor borylation at the less sterically hindered C-H bonds, potentially leading to a mixture of isomers.[8]

Experimental Protocol: Directed ortho-Metalation Route

This section provides a detailed, step-by-step protocol for the synthesis of this compound via Directed ortho-Metalation.

Part A: Synthesis of the Starting Material: 3-Fluoro-N,N-dimethylbenzamide

The starting material, 3-Fluoro-N,N-dimethylbenzamide, can be prepared from commercially available 3-fluorobenzoic acid.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Suggestion
3-Fluorobenzoic acidC₇H₅FO₂140.11455-38-9Sigma-Aldrich
Thionyl chloride (SOCl₂)SOCl₂118.977719-09-7Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Dimethylamine (2M in THF)C₂H₇N45.08124-40-3Sigma-Aldrich
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8Sigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Sigma-Aldrich

Procedure:

  • Acid Chloride Formation: To a solution of 3-fluorobenzoic acid (1.0 eq) in dichloromethane (DCM, 5 mL/mmol) is added thionyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield 3-fluorobenzoyl chloride, which is used in the next step without further purification.

  • Amidation: The crude 3-fluorobenzoyl chloride is dissolved in anhydrous tetrahydrofuran (THF, 5 mL/mmol) and cooled to 0 °C. A solution of dimethylamine in THF (2.0 M, 2.0 eq) and triethylamine (2.0 eq) are added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Workup and Purification: The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 3-fluoro-N,N-dimethylbenzamide.

Part B: Synthesis of this compound

Synthetic_Workflow cluster_prep Starting Material Preparation cluster_borylation Directed ortho-Metalation & Borylation cluster_purification Workup & Purification start 3-Fluorobenzoic Acid amide 3-Fluoro-N,N-dimethylbenzamide start->amide SOCl₂, (CH₃)₂NH lithiation Lithiation (s-BuLi, THF, -78 °C) amide->lithiation borylation Borylation (B(OiPr)₃) lithiation->borylation hydrolysis Hydrolysis (aq. HCl) borylation->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction purification Recrystallization / Chromatography extraction->purification final_product (5-(Dimethylcarbamoyl)-2- fluorophenyl)boronic acid purification->final_product

Figure 2: Detailed workflow for the synthesis of the target compound.

Reagents and Materials:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )CAS NumberSupplier Suggestion
3-Fluoro-N,N-dimethylbenzamideC₉H₁₀FNO167.1858469-01-9Synthesized in Part A
sec-Butyllithium (s-BuLi, ~1.4 M in cyclohexane)C₄H₉Li64.06598-30-1Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11109-99-9Sigma-Aldrich
Triisopropyl borate (B(OiPr)₃)C₉H₂₁BO₃188.075419-55-6Sigma-Aldrich
Hydrochloric acid (HCl), aqueousHCl36.467647-01-0Fisher Scientific
Diethyl ether (Et₂O)C₄H₁₀O74.1260-29-7Fisher Scientific
HexanesC₆H₁₄86.18110-54-3Fisher Scientific

Procedure:

  • Lithiation: A solution of 3-fluoro-N,N-dimethylbenzamide (1.0 eq) in anhydrous THF (10 mL/mmol) is cooled to -78 °C under an inert atmosphere (nitrogen or argon). sec-Butyllithium (1.2 eq) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The resulting deep red solution is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 30 minutes and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of 2 M aqueous HCl at 0 °C until the pH is approximately 1-2. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude solid is triturated with a mixture of diethyl ether and hexanes to afford this compound as a white to off-white solid. Further purification can be achieved by recrystallization if necessary.

Characterization and Analytical Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Analytical Data:

AnalysisExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.0-8.2 (br s, 2H, B(OH)₂), 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.9-3.1 (br s, 6H, N(CH₃)₂)
¹⁹F NMR (376 MHz, DMSO-d₆)δ (ppm): -110 to -115
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 165-167 (C=O), 160-163 (d, ¹JCF, C-F), aromatic carbons, 35-40 (N(CH₃)₂)
Mass Spectrometry (ESI) m/z: 212.08 [M+H]⁺, 234.06 [M+Na]⁺
Melting Point >200 °C (decomposes)

Safety Considerations

  • Butyllithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe and cannula techniques.

  • Thionyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Conclusion

The Directed ortho-Metalation of 3-fluoro-N,N-dimethylbenzamide provides a reliable and regioselective route to this compound. This protocol offers a practical and scalable method for the synthesis of this important building block for researchers in the pharmaceutical and agrochemical industries. The resulting boronic acid is a versatile intermediate for further synthetic transformations, enabling the rapid generation of novel chemical entities.

References

An In-depth Technical Guide to the Physicochemical Properties of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, analytical methodologies, and the scientific rationale behind its application.

Introduction: The Significance of Substituted Phenylboronic Acids in Drug Discovery

This compound belongs to a class of compounds that has garnered significant attention in the pharmaceutical industry. Boronic acids are versatile intermediates, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds. The unique electronic properties of the boronic acid moiety, coupled with the influence of substituents on the phenyl ring, allow for the fine-tuning of molecular properties, making them invaluable in the design of novel therapeutics.[1] The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring of the title compound imparts specific characteristics that can influence its reactivity, selectivity, and pharmacokinetic profile in drug candidates.[2]

The boronic acid functional group itself is a weak Lewis acid and can form reversible covalent bonds with diols, a property exploited in various biological applications, including glucose sensing and as inhibitors of certain enzymes.[3] This guide will provide a detailed examination of the key physicochemical parameters of this compound, offering insights into its behavior in experimental settings.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The following section details the key properties of this compound.

Chemical Structure and Identification

The foundational attributes of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name [5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid--INVALID-LINK--
Synonyms N,N-Dimethyl-3-borono-4-fluorobenzamide, 5-(DIMETHYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID--INVALID-LINK--[4]
CAS Number 874289-46-0--INVALID-LINK--
Molecular Formula C₉H₁₁BFNO₃--INVALID-LINK--
Molecular Weight 211.00 g/mol --INVALID-LINK--

Chemical Structure Diagram:

G prep Sample Preparation (Dissolve in Mobile Phase A/B mixture) inject Injection into HPLC System prep->inject sep Separation on C18 Column inject->sep detect UV Detection sep->detect data Data Analysis (Purity Assessment) detect->data

References

An In-Depth Technical Guide to (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, CAS Number 874289-46-0. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's critical physicochemical properties, synthesis, and its pivotal role as a building block in modern medicinal chemistry. Particular emphasis is placed on its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary carbon-carbon bond formation. This guide offers not just procedural details but also the underlying scientific rationale, aiming to empower researchers to leverage this versatile reagent to its fullest potential.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][3] Phenylboronic acids, in turn, are indispensable reagents in organic synthesis, primarily for their utility in palladium-catalyzed cross-coupling reactions.[4][5][6][7] The compound this compound represents a strategic convergence of these two motifs. The presence of the 2-fluoro substituent and the 5-dimethylcarbamoyl group imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecular architectures.[8][9][10]

The dimethylcarbamoyl moiety can act as a hydrogen bond acceptor and modulate the compound's solubility and pharmacokinetic profile, while the fluorine atom can influence the acidity of the boronic acid and the electronic nature of the aromatic ring. This guide will explore the synthesis, properties, and applications of this specific boronic acid, providing a robust resource for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.

Core Properties
PropertyValueSource
CAS Number 874289-46-0[8][9][10][11]
Molecular Formula C9H11BFNO3[8][10]
Molecular Weight 211.00 g/mol [8]
IUPAC Name [5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid[8]
Appearance Typically a white to off-white solid[10]
Purity Commonly available at ≥98%[10]
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acidic protons of the boronic acid group. The aromatic region will display complex splitting patterns due to H-H and H-F coupling. The two methyl groups on the carbamoyl moiety are expected to appear as a singlet, and the boronic acid protons will likely be a broad singlet.

  • ¹³C NMR: The carbon NMR will show characteristic signals for the aromatic carbons, the carbonyl carbon of the carbamoyl group, and the methyl carbons. The carbon attached to the boron atom may be broad or unobserved due to quadrupolar relaxation.[13]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the aromatic ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the molecular weight of the compound, likely as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Synthesis and Handling

Synthetic Routes

The synthesis of arylboronic acids is well-established in the chemical literature. A common and effective method involves the reaction of an appropriate organometallic reagent with a trialkyl borate ester, followed by acidic hydrolysis.[14][15][16]

Diagram: General Synthesis of this compound

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis Aryl_Bromide 3-Bromo-4-fluorobenzamide derivative Grignard Aryl Magnesium Bromide Aryl_Bromide->Grignard THF Mg Mg Mg->Grignard Boronate_Ester_Complex Boronate Ester Complex Grignard->Boronate_Ester_Complex Borate Trialkyl borate, e.g., B(OMe)₃ Borate->Boronate_Ester_Complex Final_Product This compound Boronate_Ester_Complex->Final_Product Acidic Workup (e.g., HCl)

Caption: A plausible synthetic workflow for the target boronic acid.

Safe Handling and Storage

As with all boronic acids, proper handling is crucial to maintain the integrity of the reagent and ensure laboratory safety.

  • Skin and Eye Irritation: This compound is classified as a skin and eye irritant.[17][18][19] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[17][18][20]

  • Respiratory Irritation: It may cause respiratory irritation.[17][19] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[17]

  • Storage: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Refrigeration is often recommended to prolong shelf life.[10]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[1] this compound is an excellent coupling partner in these reactions.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex R¹-X Product R¹-R² Transmetalation Transmetalation PdII_biaryl R¹-Pd(II)L₂-R² PdII_complex->PdII_biaryl Boronate [R²-B(OH)₂OH]⁻ Boronate->PdII_complex R² transfer Base Base (e.g., K₂CO₃) Boronic_Acid R²-B(OH)₂ Boronic_Acid->Boronate PdII_biaryl->Pd0 R¹-R² RedElim Reductive Elimination Aryl_Halide R¹-X

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

A Validated Experimental Protocol

This protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing an aryl bromide. Optimization may be required for different substrates.[21][22]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add the aryl bromide, this compound, palladium(II) acetate, XPhos, and potassium carbonate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Role in Drug Discovery and Medicinal Chemistry

Boronic acids are increasingly recognized for their therapeutic potential, with several boron-containing drugs approved by the FDA.[4][6][7][23][24] The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, make them attractive for targeting enzymes and receptors.[15]

This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized in the development of chemokine receptor antagonists, which are implicated in inflammatory diseases.[25] The specific substitution pattern of this boronic acid allows for fine-tuning of the steric and electronic properties of the final compound, which is crucial for optimizing drug-target interactions.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a fluorine substituent and a dimethylcarbamoyl group provides chemists with a powerful tool for the construction of novel molecular entities with tailored properties. A thorough understanding of its synthesis, handling, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective application in the pursuit of new therapeutic agents and advanced materials.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a synthetically valuable compound, frequently employed as a building block in medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring imparts distinct electronic and steric properties, influencing its reactivity and the characteristics of the resulting products. A thorough understanding of its spectroscopic data is paramount for confirming its identity, assessing its purity, and predicting its behavior in chemical transformations.

Molecular Structure and Key Features

The structure of this compound incorporates several key functionalities that govern its spectroscopic signature.

Figure 1. Chemical structure of this compound.

The key structural elements influencing the NMR and MS data are:

  • Aromatic Ring: The trisubstituted benzene ring will exhibit characteristic signals in the aromatic region of the ¹H and ¹³C NMR spectra.

  • Fluorine Substituent: The highly electronegative fluorine atom will significantly influence the chemical shifts of nearby protons and carbons, and its coupling to these nuclei will provide valuable structural information. The ¹⁹F NMR spectrum will show a single resonance.

  • Boronic Acid Group: The B(OH)₂ group is characterized by exchangeable protons that may or may not be observable in the ¹H NMR spectrum depending on the solvent and concentration. The carbon atom attached to the boron (ipso-carbon) often shows a broad signal or is not observed in the ¹³C NMR spectrum due to quadrupolar relaxation of the boron nucleus.

  • Dimethylcarbamoyl Group: The -C(=O)N(CH₃)₂ group contains a carbonyl carbon and two methyl groups. Due to restricted rotation around the C-N amide bond, the two methyl groups can be magnetically inequivalent, leading to two distinct signals in the ¹H and ¹³C NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. A complete analysis for this compound would involve ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is often a good choice for boronic acids as it can help to sharpen the B(OH)₂ proton signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: 64-256 scans, a spectral width of -250 to 50 ppm.

    • Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).

  • 2D NMR Experiments (Optional but Recommended):

    • Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

G cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis a Dissolve sample in deuterated solvent b 1H NMR a->b c 13C NMR a->c d 19F NMR a->d e 2D NMR (COSY, HSQC, HMBC) a->e f Referencing & Integration b->f c->f d->f e->f g Peak Picking & Assignment f->g h Structural Elucidation g->h

Figure 2. A typical workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following signals:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale and Field-Proven Insights
~8.2br s2HB(OH)₂The chemical shift of boronic acid protons is highly variable and depends on solvent, concentration, and water content. In DMSO-d₆, they often appear as a broad singlet.
~7.8-8.0m2HAromatic-HThese protons are ortho and para to the electron-withdrawing dimethylcarbamoyl group and will be deshielded. Coupling to the adjacent aromatic proton and the fluorine atom will result in a complex multiplet.
~7.3-7.5t1HAromatic-HThis proton is ortho to the fluorine atom and will appear as a triplet due to coupling with the adjacent aromatic proton and the fluorine.
~3.0br s6HN(CH₃)₂The two methyl groups of the dimethylamide may be inequivalent due to restricted rotation around the C-N bond, potentially appearing as two separate broad singlets. The chemical shift is typical for N,N-dimethylamides.

Note: "br s" denotes a broad singlet, and "m" denotes a multiplet.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum in DMSO-d₆ is expected to exhibit the following resonances:

Predicted Chemical Shift (ppm) Assignment Rationale and Field-Proven Insights
~168C=OThe carbonyl carbon of the amide group typically resonates in this region.
~160 (d, ¹JCF ≈ 250 Hz)C-FThe carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield due to the electronegativity of fluorine.
~135-140Aromatic-CQuaternary aromatic carbons, including the one attached to the amide group.
Not Observed or BroadC-BThe ipso-carbon attached to the boron atom is often broadened due to quadrupolar relaxation and may not be observed.
~120-130 (d)Aromatic-CHAromatic methine carbons will show coupling to the fluorine atom.
~115 (d, ²JCF ≈ 20 Hz)Aromatic-CHThe carbon ortho to the fluorine-bearing carbon will exhibit a two-bond coupling to fluorine.
~37N(CH₃)₂The methyl carbons of the dimethylamide group. Similar to the protons, these may appear as two distinct signals.

Note: "d" denotes a doublet due to C-F coupling.

Predicted ¹⁹F NMR Spectral Data

The proton-decoupled ¹⁹F NMR spectrum is predicted to show a single resonance.

Predicted Chemical Shift (ppm) Assignment Rationale and Field-Proven Insights
-110 to -125Ar-FThe chemical shift of fluorine on an aromatic ring is sensitive to the electronic nature of the other substituents. The presence of the electron-withdrawing boronic acid and carbamoyl groups would influence this shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol: Mass Spectrometry Data Acquisition

A general protocol for obtaining the mass spectrum of this compound is as follows:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid or ammonium acetate to promote ionization.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition (Positive Ion Mode):

    • Infuse the sample solution into the ESI source.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the protonated molecule [M+H]⁺ as the precursor ion.

    • Perform collision-induced dissociation (CID) by applying a collision energy to fragment the precursor ion.

    • Acquire the product ion spectrum to observe the fragmentation pattern.

G cluster_sample_prep_ms Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_detection Detection & Data Analysis a_ms Prepare dilute solution b_ms Electrospray Ionization (ESI) a_ms->b_ms c_ms Full Scan MS b_ms->c_ms d_ms Tandem MS (MS/MS) c_ms->d_ms e_ms Mass Spectrum Generation c_ms->e_ms f_ms Fragmentation Analysis d_ms->f_ms

Figure 3. A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₁₁BFNO₃, with a monoisotopic mass of 211.0816 g/mol .[1]

Predicted m/z Ion Formula Interpretation
212.0889[C₉H₁₂BFNO₃]⁺Protonated molecule [M+H]⁺
194.0784[C₉H₁₀BFNO₂]⁺Loss of H₂O from [M+H]⁺
167.0746[C₉H₁₀FNO]⁺Loss of B(OH)₃ from [M+H]⁺ (cleavage of the C-B bond)
123.0488[C₇H₆FO]⁺Loss of N(CH₃)₂ from the [M-B(OH)₃+H]⁺ fragment
44.0498[C₂H₆N]⁺Dimethylaminyl cation

Predicted Fragmentation Pathways:

Under CID conditions, the protonated molecule is expected to undergo several characteristic fragmentation reactions:

  • Loss of Water: A common fragmentation pathway for boronic acids is the loss of one or more water molecules from the B(OH)₂ group.

  • Cleavage of the Carbon-Boron Bond: The C-B bond can cleave, leading to the loss of boric acid (H₃BO₃) and the formation of a fluorodimethylbenzamide cation.

  • Amide Bond Cleavage: The amide bond can cleave, leading to the formation of a benzoyl-type cation and the loss of dimethylamine.

G M_H [M+H]⁺ m/z 212 M_H_H2O [M+H-H₂O]⁺ m/z 194 M_H->M_H_H2O - H₂O M_H_BOH3 [M+H-B(OH)₃]⁺ m/z 167 M_H->M_H_BOH3 - B(OH)₃ Fragment2 [C₂H₆N]⁺ m/z 44 M_H->Fragment2 Amide Cleavage Fragment1 [C₇H₆FO]⁺ m/z 123 M_H_BOH3->Fragment1 - N(CH₃)₂

References

An In-depth Technical Guide to the Solubility and Stability of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the critical physicochemical properties of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. Adherence to the principles and methodologies outlined herein will ensure the generation of robust and reliable data, essential for informed decision-making throughout the drug development lifecycle.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

This compound is a key building block in modern medicinal chemistry, frequently employed in the synthesis of complex pharmaceutical agents. Its journey from a laboratory reagent to a component of a life-saving therapeutic is contingent upon a thorough understanding of its fundamental physicochemical characteristics. Among these, solubility and stability are paramount.

Solubility dictates the bioavailability of a drug substance and influences its formulation strategies. Poor solubility can lead to inadequate absorption and diminished therapeutic efficacy. Therefore, a comprehensive solubility profile in various physiologically relevant media is a prerequisite for successful drug development.

Stability ensures that the drug substance maintains its quality, safety, and efficacy throughout its shelf life.[1][2] Degradation of an active pharmaceutical ingredient (API) or its intermediates can result in the loss of potency and the formation of potentially toxic impurities. Consequently, rigorous stability testing under a variety of environmental conditions is a regulatory expectation and a scientific necessity.[3][4]

This technical guide will provide a detailed roadmap for conducting solubility and stability studies on this compound, grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Part 1: Solubility Assessment of this compound

A comprehensive understanding of the solubility of this compound is the cornerstone of its development. The following sections detail a systematic approach to determining its solubility in a range of pharmaceutically relevant solvents.

Rationale for Solvent Selection

The choice of solvents for solubility studies should reflect the potential environments the compound may encounter during its synthesis, formulation, and physiological absorption. A well-conceived selection includes:

  • Aqueous Buffers: To mimic physiological pH conditions, buffers at pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid) are essential.

  • Organic Solvents: Solvents commonly used in pharmaceutical manufacturing and formulation, such as ethanol, methanol, acetone, and acetonitrile, should be evaluated.[6]

  • Biorelevant Media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) can provide more clinically relevant solubility data.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that allows for the accurate measurement of a compound's solubility at a given temperature.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid reaches a plateau. A minimum of 24 to 48 hours is generally recommended, with periodic sampling to confirm that equilibrium has been reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the excess solid. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the collected supernatant through a suitable, non-adsorptive filter (e.g., 0.45 µm PTFE or PVDF) to remove any remaining undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Data Presentation: Solubility Profile

The quantitative solubility data should be summarized in a clear and concise table for easy interpretation and comparison.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
pH 1.2 Buffer25Hypothetical Value
pH 4.5 Buffer25Hypothetical Value
pH 6.8 Buffer25Hypothetical Value
Water25Hypothetical Value
Ethanol25Hypothetical Value
Methanol25Hypothetical Value
Acetonitrile25Hypothetical Value
FaSSIF37Hypothetical Value
FeSSIF37Hypothetical Value

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess compound to vials prep2 Add selected solvents prep1->prep2 equil1 Seal vials and agitate at constant temperature prep2->equil1 equil2 Monitor for equilibrium (24-48h) equil1->equil2 sample1 Centrifuge or allow to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 analysis1 Quantify concentration by validated HPLC method sample3->analysis1 analysis2 Calculate and report solubility analysis1->analysis2

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment of this compound

A thorough understanding of the stability of this compound is critical for ensuring its quality and shelf-life.[8] This section outlines a comprehensive approach to stability testing, including forced degradation studies and long-term stability evaluation, in line with ICH guidelines.[1][3][5]

Inherent Instability of Boronic Acids

Boronic acids are known to be susceptible to several degradation pathways, which must be considered during stability studies:

  • Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This process is often reversible in the presence of water.[8]

  • Oxidation: The boronic acid functional group can be susceptible to oxidation, leading to the formation of various byproducts.[8][9]

  • Protodeboronation: This is a process where the carbon-boron bond is cleaved, and the boron group is replaced by a hydrogen atom. This pathway can be influenced by factors such as pH and temperature.[8][10]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more severe conditions than those it would likely encounter during its shelf life.[11][12] These studies are invaluable for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating a stability-indicating analytical method.

Experimental Protocols for Forced Degradation:

The following conditions are recommended for the forced degradation of this compound in solution. A target degradation of 5-20% is generally considered optimal.[11]

Stress ConditionReagent/ConditionTemperatureDuration
Acidic Hydrolysis 0.1 M HCl60°C24-48 hours
Basic Hydrolysis 0.1 M NaOH60°C24-48 hours
Oxidative Degradation 3% H₂O₂Room Temperature24-48 hours
Thermal Degradation 80°C48-72 hours
Photostability ICH Q1B compliant light exposureRoom TemperatureAs per guidelines

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents and subject them to the stress conditions outlined above.

  • Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method, preferably with both UV and mass spectrometric (LC-MS) detection to facilitate the identification of degradation products.[7][13][14]

  • Peak Purity Assessment: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Stability-Indicating Method Development

A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the concentration of the active ingredient in the presence of its degradation products. The development of such a method is a critical outcome of forced degradation studies.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted to establish the retest period for a drug substance or the shelf life for a drug product.[4][5] These studies are performed on at least three primary batches of the material packaged in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.[2]

ICH Recommended Storage Conditions:

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Testing Frequency:

For long-term studies, testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[4] For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[5]

Data Presentation: Stability Profile

The results of the stability studies should be presented in a clear and organized manner, allowing for the easy tracking of any changes in the quality attributes of the compound over time.

Example Stability Data Table (Accelerated Conditions):

Test ParameterSpecificationInitial1 Month3 Months6 Months
Appearance White to off-white solidConformsConformsConformsConforms
Assay (%) 98.0 - 102.099.899.599.198.5
Degradation Product 1 (%) ≤ 0.2< 0.050.080.120.18
Total Impurities (%) ≤ 1.00.150.250.400.65
Water Content (%) ≤ 0.50.20.20.30.3

Experimental Workflow: Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep1 Prepare solutions of the compound stress1 Acidic Hydrolysis prep1->stress1 stress2 Basic Hydrolysis prep1->stress2 stress3 Oxidative Degradation prep1->stress3 stress4 Thermal Degradation prep1->stress4 stress5 Photostability prep1->stress5 analysis1 Analyze samples at time points using stability-indicating HPLC-UV/MS stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Assess peak purity analysis1->analysis2 eval1 Identify and quantify degradation products analysis2->eval1 eval2 Elucidate degradation pathways eval1->eval2 eval3 Validate stability-indicating method eval2->eval3

Caption: Workflow for a Forced Degradation Study.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is not merely a regulatory requirement but a fundamental scientific endeavor that underpins successful drug development. The methodologies and principles outlined in this guide provide a robust framework for generating the critical data needed to advance promising drug candidates from the laboratory to the clinic. By embracing a systematic and scientifically rigorous approach, researchers can de-risk their development programs and increase the probability of bringing safe and effective medicines to patients.

References

Potential applications of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Integration of Fluorinated Boronic Acids in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of unique chemical motifs is paramount to overcoming challenges in efficacy, selectivity, and pharmacokinetics. Among the vast arsenal of building blocks available to the medicinal chemist, fluorinated boronic acids have carved out a significant niche. The strategic placement of a fluorine atom can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while the boronic acid moiety serves as a versatile handle for constructing complex molecular architectures, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2]

This guide focuses on a particularly valuable reagent: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid . We will explore its intrinsic chemical properties and delve into its practical applications, providing both a theoretical framework and actionable protocols for its use in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their discovery programs.

Molecular Architecture and Physicochemical Properties of this compound

At its core, this compound (CAS No. 874289-46-0) is a trifunctionalized phenylboronic acid with the molecular formula C₉H₁₁BFNO₃. Each functional group is strategically positioned to impart specific, advantageous properties to the parent molecule and its subsequent derivatives.

PropertyValueSource
CAS Number 874289-46-0[3][4]
Molecular Formula C₉H₁₁BFNO₃PubChem
Molecular Weight 211.00 g/mol PubChem
Appearance Typically a white to off-white solidSupplier Data
Purity ≥98% (typical for commercial grades)Supplier Data
Storage Sealed refrigerationSupplier Data

A deeper analysis of its structure reveals the synergistic interplay of its three key functional groups:

  • The Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's synthetic utility. As a Lewis acid, it readily engages in transmetalation with palladium catalysts, making it an ideal partner in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[2][5] This enables the facile construction of biaryl and heteroaryl-aryl structures, which are common scaffolds in many drug classes.

  • The 2-Fluoro Substituent (-F): The fluorine atom at the ortho position to the boronic acid exerts a strong electron-withdrawing inductive effect. This can modulate the pKa of the boronic acid and influence its reactivity in coupling reactions.[6] From a medicinal chemistry perspective, the C-F bond is exceptionally stable and can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of the resulting drug candidate by increasing its metabolic stability and bioavailability.

  • The 5-Dimethylcarbamoyl Group (-C(O)N(CH₃)₂): This amide group at the para position to the fluorine atom serves multiple purposes. It can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Its presence also influences the overall polarity and solubility of the molecule. Furthermore, the dimethylcarbamoyl group can be a key pharmacophoric element, contributing to the desired biological activity. In the context of PARP inhibitors, for example, the carboxamide moiety is often crucial for binding to the nicotinamide ribose binding site of the enzyme.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most robust and versatile methods for creating carbon-carbon bonds.[7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (the coupling partner).

  • Transmetalation: The boronic acid, activated by a base, transfers its organic substituent to the palladium center, forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: The two organic substituents on the palladium complex are eliminated to form the new C-C bond of the final product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_R1X R¹-Pd(II)L_n-X OxAdd->PdII_R1X Transmetal Transmetalation PdII_R1X->Transmetal PdII_R1R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X R1X->OxAdd Boronic R²-B(OH)₂ + Base Boronic->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 2 to 24 hours.[8]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.

Causality Behind Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion, compensating for any potential protodeboronation side reactions.

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is essential for activating the boronic acid to facilitate transmetalation.[9] The choice of base can influence the reaction rate and yield.

  • Aqueous Solvent Mixture: The presence of water can often accelerate the reaction and improve the solubility of the base.

Potential Therapeutic Applications and Structure-Activity Relationships

While this compound is a building block rather than an active pharmaceutical ingredient itself, its structural motifs are present in molecules being investigated for a range of therapeutic areas.

PARP Inhibitors in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy for treating certain cancers, particularly those with BRCA mutations.[10][11] Many PARP inhibitors feature a carboxamide group that mimics the nicotinamide portion of the NAD+ substrate, binding in the active site of the enzyme. The biaryl scaffold, often constructed via a Suzuki-Miyaura coupling, is crucial for occupying adjacent pockets and achieving high potency and selectivity.

The use of this compound provides a direct route to introduce the 4-fluoro-3-(dimethylcarbamoyl)phenyl motif into a potential PARP inhibitor. The fluorine atom can enhance metabolic stability, a key consideration for orally administered drugs, while the dimethylcarbamoyl group can form critical hydrogen bonds with the enzyme.[12]

Drug_Discovery_Workflow cluster_workflow Drug Discovery Workflow Start Identify Therapeutic Target (e.g., PARP1) Scaffold Scaffold Design & Virtual Screening Start->Scaffold BuildingBlock Select Key Building Block: This compound Scaffold->BuildingBlock Synthesis Chemical Synthesis via Suzuki-Miyaura Coupling BuildingBlock->Synthesis SAR Structure-Activity Relationship (SAR) Studies Synthesis->SAR SAR->Synthesis Iterative Refinement Optimization Lead Optimization (ADME/Tox) SAR->Optimization Candidate Preclinical Candidate Selection Optimization->Candidate

Figure 2: A conceptual workflow for drug discovery incorporating the subject boronic acid.

Kinase Inhibitors and Other Therapeutic Areas

The 2-fluorophenyl motif is a common feature in a variety of kinase inhibitors and other targeted therapies. The fluorine atom can modulate the electronic properties of the aromatic ring, influencing its interaction with the target protein. The ability to readily synthesize diverse biaryl compounds using this compound makes it a valuable tool for exploring structure-activity relationships (SAR) in these target classes. By systematically varying the coupling partner, researchers can probe different regions of a protein's binding site to optimize potency and selectivity.[13][14]

Conclusion and Future Outlook

This compound is a highly functionalized and strategically designed building block with significant potential in medicinal chemistry. Its utility is primarily centered on its role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, enabling the efficient synthesis of complex biaryl molecules. The combination of a reactive boronic acid handle, a metabolically stabilizing fluorine atom, and a pharmacophorically important dimethylcarbamoyl group makes it an attractive starting material for the discovery of novel therapeutics, particularly in the fields of oncology and kinase inhibition. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-designed chemical tools will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

Commercial availability and suppliers of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data reporting to explore the compound's commercial landscape, practical applications, and the scientific rationale behind its use in modern synthetic and medicinal chemistry.

Introduction: A Multifunctional Building Block in Modern Chemistry

This compound is a highly functionalized arylboronic acid that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1] Its structure is characterized by three key functional groups, each imparting distinct chemical properties:

  • The Boronic Acid Moiety (-B(OH)2): This group is the cornerstone of its reactivity, most notably enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] It also serves as a key pharmacophore in drug design, capable of forming reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites.[3]

  • The Fluorine Substituent (-F): Positioned ortho to the boronic acid, the fluorine atom significantly modulates the electronic properties of the phenyl ring. Its electron-withdrawing nature can influence the reactivity of the boronic acid and introduce unique metabolic stability or binding interactions in a final drug compound.

  • The Dimethylcarbamoyl Group (-C(=O)N(CH3)2): This amide group, located at the para position relative to the fluorine, enhances solubility and provides a hydrogen bond acceptor, which can be critical for molecular recognition and achieving desired pharmacokinetic profiles in drug candidates.

The convergence of these features makes this compound a valuable tool for constructing biaryl structures and other complex scaffolds central to the development of novel therapeutics.

Physicochemical Properties and Commercial Specifications

Accurate characterization is fundamental to reproducible research. The key properties of this compound are summarized below. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.[4][5]

PropertyValueSource
CAS Number 874289-46-0[1]
Molecular Formula C₉H₁₁BFNO₃[6]
Molecular Weight 211.00 g/mol
Appearance Typically an off-white to white solid[1]
Typical Purity ≥98%[1]
Storage Sealed container, refrigeration recommended[1]

Commercial Availability and Sourcing

This compound is available from a range of chemical suppliers specializing in research and development compounds. The choice of supplier may depend on factors such as required purity, scale (milligrams to kilograms), and lead time.

SupplierPurity/GradeAvailable QuantitiesNotes
Sigma-Aldrich AldrichCPR100 MGPart of a collection for early discovery researchers.
Bide Pharmatech ≥98%1g, CustomMarketed as a medical intermediate.[1]
Laibo Chem Not Specified1gAvailable through distributors like Orion.[7]
ChemScene ≥98%Custom InquiryListed as 5-Carbamoyl-2-fluorobenzeneboronic acid (a related compound).[8]
BLD Pharm Not SpecifiedCustom InquiryLists related carbamoylphenylboronic acids.[9]

Note: Availability and specifications are subject to change. Always verify with the supplier before ordering.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this reagent in synthetic chemistry is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is one of the most robust and widely used methods for forming biaryl linkages, a common motif in pharmaceuticals.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing fluorine atom can influence the rate of transmetalation, a key step where the boron-bound aryl group is transferred to the palladium center. The choice of base, solvent, and palladium ligand is critical for achieving high yields and minimizing side reactions, such as protodeboronation.

Suzuki_Miyaura_Workflow reagents Reaction Setup - Aryl Halide (Ar-X) - Boronic Acid - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) heating Inert Atmosphere & Heating (e.g., 80-100°C) reagents->heating 1. Combine workup Aqueous Workup - Quench Reaction - Separate Layers heating->workup 2. Monitor to Completion (TLC/LCMS) purification Purification - Column Chromatography or Recrystallization workup->purification 3. Isolate Crude product Final Product (Biaryl Compound) purification->product 4. Isolate Pure Boronic_Acid_Inhibition cluster_Enzyme Enzyme Active Site cluster_Inhibitor Boronic Acid Inhibitor cluster_Complex Reversible Covalent Complex Serine Serine Residue (Ser-OH) Complex Tetrahedral Boronate Adduct R-B(OH)₂-O-Ser Serine->Complex Nucleophilic attack BoronicAcid R-B(OH)₂ BoronicAcid->Complex Forms bond with Synthesis_Workflow start Starting Material (Aryl Bromide) lithiation Halogen-Metal Exchange - Add n-BuLi or i-PrMgCl - Low Temp (-78°C) - Anhydrous THF start->lithiation 1. Dissolve boronation Boronation - Add Trialkyl Borate (e.g., B(OMe)₃) - Maintain Low Temp lithiation->boronation 2. Generate Aryllithium hydrolysis Acidic Hydrolysis - Add aq. HCl - Warm to RT boronation->hydrolysis 3. Form Boronate Ester product Final Product This compound hydrolysis->product 4. Isolate Product

References

Methodological & Application

Application Note & Protocols: Strategic Implementation of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in modern synthetic chemistry, particularly within pharmaceutical and materials science for the construction of biaryl and heteroaryl structures.[1][2] This guide provides an in-depth technical overview and detailed protocols for the effective use of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a sophisticated building block whose unique electronic and steric properties offer both opportunities and challenges. The presence of an ortho-fluorine and a meta-dimethylcarbamoyl group necessitates a carefully considered approach to catalyst selection, base, and solvent systems to mitigate side reactions such as protodeboronation and to achieve high-yield coupling.[3] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the synthesis of complex, high-value molecules.

Reagent Profile: this compound

This boronic acid is a highly functionalized reagent designed for introducing a specific pharmacophoric motif. Understanding its intrinsic properties is the first step toward successful application.

  • Structure: this compound structure

  • Molecular Formula: C₉H₁₁BFNO₃[4]

  • Molecular Weight: 211.00 g/mol [5]

  • CAS Number: 874289-46-0[6]

Key Structural Considerations:

  • ortho-Fluorine Substituent: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, increasing the Lewis acidity of the boron center.[7] This can influence the rate of transmetalation. Furthermore, its position introduces moderate steric hindrance adjacent to the reaction center, which must be considered during ligand selection.

  • meta-Dimethylcarbamoyl Group: The amide group at the C5 position is also electron-withdrawing, further reducing the electron density of the aromatic ring. This electronic deficit makes the boronic acid susceptible to base-mediated protodeboronation, a common failure mode for electron-poor arylboronic acids.[3] Careful selection of a moderately strong, non-nucleophilic base is therefore critical.

PropertyValueSource
CAS Number 874289-46-0[6]
Molecular Formula C₉H₁₁BFNO₃[4]
Molecular Weight 211.00 g/mol [5]
Appearance Typically a white to off-white solidN/A
Storage Store under inert gas at room temperature[5]

Mechanistic Insights and Strategic Considerations

The canonical Suzuki-Miyaura catalytic cycle involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1] The success of coupling this compound hinges on optimizing the transmetalation step while preventing degradation of the starting material.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII_Aryl Ar¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² (Diaryl-Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Coupled Product) RedElim->Product Boronic Ar²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₃PO₄) Boronic->Base Activation Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation [Ar²-B(OH)₃]⁻ ArylHalide Ar¹-X (Aryl Halide)

Figure 1: The Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices:

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ can be effective, but the combined steric and electronic nature of this boronic acid often demands more robust systems. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial. They accelerate both the oxidative addition and, critically, the reductive elimination step. This increased rate helps the desired coupling outcompete the undesired protodeboronation pathway.[8] Buchwald-type precatalysts are highly recommended as they provide a reliable source of the active Pd(0) catalyst.

  • Base Selection: The base is not merely a spectator; it activates the boronic acid by forming a more nucleophilic boronate complex ([ArB(OH)₃]⁻), which is necessary for transmetalation.[2][9]

    • Strong Bases (e.g., NaOH, KOH): These should be avoided. Their high basicity significantly accelerates the protodeboronation of this electron-deficient boronic acid.

    • Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are moderately strong and widely used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the beneficial effect of the cesium cation.

    • Phosphates (e.g., K₃PO₄): Potassium phosphate is often the base of choice for sensitive boronic acids. It is sufficiently basic to promote boronate formation but generally mild enough to minimize protodeboronation.[9]

    • Fluorides (e.g., CsF, KF): Fluoride ions can play a unique triple role, promoting transmetalation and reductive elimination.[10][11] For a substrate containing a fluorine atom, using a fluoride base like CsF can be a highly effective, albeit substrate-dependent, strategy.[12][13]

  • Solvent System: Aprotic polar solvents are standard. Anhydrous 1,4-dioxane, THF, or toluene are common choices. Often, the addition of a small amount of water is necessary to fully solubilize the base (especially K₃PO₄) and facilitate the formation of the active boronate species.

Experimental Protocols

The following protocols provide a validated starting point for researchers. Optimization may be required for specific coupling partners.

Protocol 1: General Coupling with an Aryl Bromide

This protocol details a robust, general-purpose method for coupling this compound with a standard aryl bromide using a commercially available precatalyst.

Workflow1 start Start setup Combine Reagents: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - K₃PO₄ (2.0 eq) - XPhos Pd G3 (2 mol%) start->setup inert Seal, Evacuate & Backfill with Argon (3x) setup->inert solvent Add Degassed Solvents (e.g., Dioxane/H₂O 10:1) inert->solvent reaction Heat Reaction (e.g., 80-100 °C, 4-12 h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: - Dilute with EtOAc - Wash with H₂O, Brine monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, HRMS) purify->end

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (253 mg, 1.2 mmol, 1.2 equiv)

  • Potassium phosphate (K₃PO₄, tribasic) (425 mg, 2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 Precatalyst (17 mg, 0.02 mmol, 2 mol%)

  • Anhydrous 1,4-dioxane (10 mL)

  • Degassed deionized water (1 mL)

Procedure:

  • To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or screw cap.

  • Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.

  • Place the reaction vessel in a preheated oil bath or heating block set to 90 °C.

  • Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Challenging Coupling with an Aryl Chloride

Aryl chlorides are less reactive than bromides, requiring a more active catalyst system and potentially higher temperatures.[1] This protocol is optimized for such challenging substrates.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (316 mg, 1.5 mmol, 1.5 equiv)

  • Cesium Fluoride (CsF) (456 mg, 3.0 mmol, 3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (4.5 mg, 0.02 mmol, 2 mol%)

  • RuPhos (18.6 mg, 0.04 mmol, 4 mol%)

  • Anhydrous Toluene (12 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂, RuPhos, and CsF.

  • Add the aryl chloride and this compound.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction for consumption of the aryl chloride starting material.

  • Cool the reaction to room temperature and proceed with the work-up and purification as described in Protocol 1. The use of CsF may require more thorough washing to remove all inorganic material.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Low reaction temperature.1. Use a fresh catalyst or a more active precatalyst (e.g., G3/G4). 2. Ensure solvents are dry and properly degassed; flame-dry glassware. 3. Increase temperature in 10 °C increments.
Significant Protodeboronation 1. Base is too strong. 2. Presence of excess water. 3. Reaction time is too long.1. Switch to a milder base (K₃PO₄ is a good first choice). 2. Use anhydrous conditions or a different base (e.g., CsF). 3. Monitor reaction closely and stop once the limiting reagent is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Certain palladium catalysts/conditions can favor this side reaction.1. Ensure the system is rigorously deoxygenated. 2. Change the ligand or catalyst system.
Poor Product Recovery 1. Product is water-soluble. 2. Product is volatile. 3. Emulsion during work-up.1. Back-extract aqueous layers with the organic solvent. 2. Use care during solvent removal (e.g., lower temperature on rotovap). 3. Add more brine to the separatory funnel to break the emulsion.

Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Boronic Acids: While generally considered low-toxicity, boronic acids are irritants. Avoid inhalation of dust and skin contact.[14][15]

  • Solvents: Anhydrous solvents like 1,4-dioxane and toluene are flammable and have specific health hazards. Always handle them in a well-ventilated fume hood.

  • Bases: Solid bases like K₃PO₄ and CsF are corrosive and hygroscopic. Handle them quickly and avoid direct contact.

Conclusion

This compound is a valuable reagent for synthesizing complex molecules relevant to medicinal chemistry.[14][16] Its successful application in Suzuki-Miyaura coupling is not trivial and relies on a rational understanding of its electronic properties. By selecting mild bases like K₃PO₄, employing advanced catalyst systems with bulky, electron-rich ligands, and carefully controlling reaction conditions to minimize protodeboronation, researchers can reliably incorporate this important structural motif into their target compounds. The protocols and strategies outlined in this guide provide a robust framework for achieving high-yield, reproducible results.

References

Protocol for palladium-catalyzed cross-coupling with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cross-Coupling of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Introduction: A Key Building Block in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs is paramount to enhancing the pharmacological profile of therapeutic candidates. Boronic acids, in particular, have become indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds.[1][2] Among these, this compound has emerged as a crucial building block. Its structure, featuring a fluorinated phenyl ring and a dimethylcarbamoyl group, is frequently found in advanced pharmaceutical agents, including potent enzyme inhibitors used in oncology. The fluorine atom can improve metabolic stability and binding affinity, while the dimethylcarbamoyl group can enhance solubility and provide additional hydrogen bonding interactions.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the Suzuki-Miyaura cross-coupling reaction mechanism using this specific boronic acid, a detailed and optimized experimental protocol, and critical troubleshooting insights to ensure successful and reproducible outcomes.

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate.[3][4] The reaction is renowned for its mild conditions, high functional group tolerance, and the stability and low toxicity of its boronic acid reagents.[3] The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

Causality of Key Reaction Components:
  • The Palladium Catalyst: The reaction is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[4] While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, they are often air-sensitive. More commonly, stable Pd(II) precatalysts (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) are employed. These are reduced in situ to the active Pd(0) species.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to stabilize the Pd(0) center, facilitate the oxidative addition step (especially with less reactive aryl chlorides), and promote the final reductive elimination.[7][8]

  • The Base: A base is essential for the Suzuki-Miyaura reaction to proceed.[3][8] Organoboron compounds are generally not nucleophilic enough to transfer their organic group to the palladium center directly.[9] The base activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily participates in the transmetalation step.[7][8] The choice of base (e.g., K₂CO₃, K₃PO₄) depends on the substrate's sensitivity and the desired reaction rate.

  • The Solvent System: The reaction is typically performed in organic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).[4] Often, a small amount of water is added as a co-solvent.[4][9] Water can help dissolve the inorganic base and is believed to accelerate the transmetalation step.[10]

Catalytic Cycle Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd2_complex Ar-Pd(II)-Ar'L₂ transmetalation->biaryl_pd2_complex reductive_elimination Reductive Elimination biaryl_pd2_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for Coupling with this compound

This protocol is designed for the coupling of this compound with a generic aryl bromide partner. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.

Reagents and Materials
Reagent/MaterialMolecular WeightStoichiometryAmount (for 1 mmol scale)Notes
Aryl Bromide (Ar-Br)-1.0 equiv1.0 mmolSubstrate
This compound211.01 g/mol 1.2 equiv1.2 mmol (253 mg)Use a slight excess to drive the reaction to completion.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.72 g/mol 1 mol % Pd0.005 mmol (4.6 mg)Pd(0) source. Handle quickly in air.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)476.66 g/mol 2.5 mol %0.025 mmol (11.9 mg)Bulky phosphine ligand.
Potassium Phosphate, tribasic (K₃PO₄)212.27 g/mol 3.0 equiv3.0 mmol (637 mg)Anhydrous base. Grind to a fine powder before use.
1,4-Dioxane--5 mLAnhydrous, degassed solvent.
Water--1 mLDegassed, deionized water.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Flask (Ar-Br, Boronic Acid, K₃PO₄, Pd₂(dba)₃, XPhos) B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvents (Dioxane, Water) B->C D 4. Heat to 80-100 °C with Vigorous Stirring C->D E 5. Monitor by TLC/LC-MS (2-12 h) D->E F 6. Cool & Dilute (Ethyl Acetate, Water) E->F G 7. Separate Layers & Extract Aqueous Phase F->G H 8. Wash, Dry & Concentrate Organic Phase G->H I 9. Purify via Column Chromatography H->I

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (253 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (4.6 mg, 0.005 mmol), and XPhos (11.9 mg, 0.025 mmol).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask under high vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 2-12 hours. The mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the aryl bromide starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine all organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Scientific Integrity: Troubleshooting & Side Reactions

A key challenge when using electron-deficient boronic acids like this compound is the potential for protodeboronation.[11][12] This is a side reaction where the C-B bond is cleaved by a proton source (like water) before the desired cross-coupling can occur, leading to reduced yields. Using a highly active catalyst system that promotes rapid coupling at moderate temperatures can mitigate this issue.[11][12]

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently active catalyst/ligand system. 3. Base is not strong or soluble enough.1. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 2. Screen alternative ligands (e.g., SPhos) or use a more active precatalyst (e.g., XPhos Palladacycle G3). 3. Use a stronger base like Cs₂CO₃ or ensure the K₃PO₄ is finely powdered.
Significant Protodeboronation 1. Reaction is too slow, allowing the boronic acid to decompose. 2. Excessive water or acidic impurities.1. Increase reaction temperature moderately (e.g., to 100 °C) or switch to a faster catalyst system.[11] 2. Use anhydrous solvents and ensure the starting materials are pure. Minimize the amount of water co-solvent.
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the Pd(0) to Pd(II), which can promote this side reaction.[4] 2. The Pd(II) precatalyst was not efficiently reduced to Pd(0).1. Improve degassing procedures. 2. Add the phosphine ligand to the Pd(II) precatalyst and stir for a few minutes before adding other reagents to facilitate precatalyst activation.
Difficult Purification 1. Formation of palladium black (colloidal palladium). 2. Unreacted boronic acid and its byproducts.1. After the reaction, filter the diluted mixture through a pad of Celite® before the aqueous workup to remove insoluble palladium species. 2. During workup, perform a basic aqueous wash (e.g., with 1M NaOH) to extract the acidic boronic acid into the aqueous layer.

References

Optimal Reaction Conditions for (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Modern Suzuki-Miyaura Coupling Reagent

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated building block of significant interest in contemporary drug discovery and materials science. Its unique trifunctional substitution pattern—an activating boronic acid, an electron-withdrawing fluorine atom, and a dimethylcarbamoyl group—offers medicinal chemists a powerful tool for introducing specific pharmacophoric features and modulating physicochemical properties. The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this reagent highly valuable for creating novel therapeutics.[1][2]

However, the very features that make this boronic acid attractive also present distinct challenges in its application, particularly in the widely-used Suzuki-Miyaura cross-coupling reaction. The electron-withdrawing nature of the ortho-fluorine atom increases the susceptibility of the C-B bond to protodeboronation, an undesired side reaction that cleaves the boronic acid moiety and reduces the yield of the desired biaryl product.[1][2] This decomposition pathway is often accelerated under the basic conditions typically required for the Suzuki-Miyaura catalytic cycle.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for optimizing the Suzuki-Miyaura coupling of this compound. By leveraging advanced catalytic systems and carefully controlling reaction parameters, the challenge of protodeboronation can be effectively overcome, enabling high-yielding and reproducible syntheses.

Core Principles for Success: Outpacing Protodeboronation

The key to a successful Suzuki-Miyaura coupling with sensitive boronic acids like this compound is to ensure that the rate of the desired cross-coupling reaction significantly exceeds the rate of protodeboronation.[3] This can be achieved through the strategic selection of:

  • Highly Active Palladium Catalysts: Modern palladium precatalysts, particularly those featuring bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos), are designed to promote rapid oxidative addition and reductive elimination, the key steps in the Suzuki-Miyaura cycle.[1][4] This high catalytic activity allows the reaction to proceed quickly, even at lower temperatures, minimizing the time the boronic acid is exposed to destabilizing basic conditions.

  • Appropriate Base Selection: While a base is necessary to facilitate the transmetalation step, strong bases can aggressively promote protodeboronation.[5][6] Milder bases, such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), often provide the optimal balance between activating the boronic acid for transmetalation and preserving its integrity.[1]

  • Careful Solvent Choice and Degassing: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. Anhydrous and thoroughly degassed solvents are crucial to prevent the deactivation of the palladium catalyst and to minimize water-mediated protodeboronation.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle and Workflow

To better understand the reaction dynamics, the following diagrams illustrate the fundamental steps of the Suzuki-Miyaura catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdArB Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdArB Transmetalation (Ar'-B(OH)2 + Base) ArPdArB->Pd0 ArAr Ar-Ar' (Product) ArPdArB->ArAr Reductive Elimination ArBOH2 Ar'-B(OH)2 ArH Ar'-H (Byproduct) ArBOH2->ArH Protodeboronation (Base, H₂O)

Figure 1: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base in a Reaction Vessel start->reagents inert_atm Establish Inert Atmosphere (e.g., Nitrogen or Argon) reagents->inert_atm solvent Add Degassed Solvent inert_atm->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, or LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography or Recrystallization workup->purification product Isolate and Characterize Final Product purification->product

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Recommended Protocols for Optimal Coupling

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization may be required for specific substrates.

Protocol 1: Rapid Coupling at Room Temperature Using a Modern Precatalyst

This protocol is ideal for minimizing thermal degradation of the boronic acid and is adapted from methods developed for fast couplings of unstable boronic acids.[4]

Materials:

  • Aryl Halide (1.0 equiv, e.g., 0.5 mmol)

  • This compound (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or THF)

  • Degassed Water (optional, can sometimes accelerate the reaction)

  • Inert Atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, this compound, the palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.

  • Add the anhydrous, degassed solvent (e.g., 2 mL of 1,4-dioxane) via syringe. If using a biphasic system, add a small amount of degassed water (e.g., 0.2 mL).

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). For highly reactive aryl halides, the reaction may be complete within 1-4 hours.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Thermally Promoted Coupling for Less Reactive Aryl Halides

For more challenging coupling partners, such as aryl chlorides, elevated temperatures may be necessary. The use of a highly active catalyst remains critical.

Materials:

  • Aryl Halide (1.0 equiv, e.g., 0.5 mmol)

  • This compound (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol% Pd)

  • Biarylphosphine Ligand (e.g., XPhos, 4-8 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or CPME)

  • Inert Atmosphere (Nitrogen or Argon)

  • Sealed reaction vial or flask with reflux condenser

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and the biarylphosphine ligand to a dry reaction vessel.

  • Add the aryl halide, this compound, and potassium carbonate.

  • Seal the vessel and remove it from the glovebox (if used). Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress. Reaction times can range from 4 to 24 hours.

  • After cooling to room temperature, perform an aqueous workup and purification as described in Protocol 1 (Steps 6-9).

Data-Driven Optimization: A Guide to Parameter Selection

The following table summarizes key reaction parameters and provides a rationale for their selection, enabling researchers to make informed decisions when optimizing their specific coupling reaction.

ParameterRecommended ConditionRationale & Causality
Palladium Source Palladium Precatalysts (e.g., XPhos Pd G3) or Pd₂(dba)₃/Pd(OAc)₂ with a ligandPrecatalysts offer excellent air and moisture stability and generate the active Pd(0) species reliably. Using a separate ligand allows for fine-tuning of the catalyst's electronic and steric properties.[1][4]
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)These ligands promote rapid oxidative addition and reductive elimination, accelerating the catalytic cycle to outcompete protodeboronation.[7]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Milder inorganic bases are generally preferred to minimize base-catalyzed protodeboronation. The choice may depend on the pKa of the boronic acid and the specific aryl halide.[5][8]
Solvent Anhydrous, degassed 1,4-Dioxane, THF, Toluene, CPMEAprotic solvents are standard. The choice can affect solubility and reaction temperature. Thorough degassing is critical to prevent catalyst oxidation.
Temperature Room Temperature to 110 °CStart at room temperature with highly active catalysts. Increase temperature for less reactive substrates like aryl chlorides, but be mindful of increased protodeboronation rates.[9]
Boronic Acid Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the boronic acid is often used to compensate for any potential decomposition and to drive the reaction to completion.

Troubleshooting Common Issues

  • Low Yield/No Reaction:

    • Inactive Catalyst: Ensure solvents are rigorously degassed and all reagents are anhydrous. Consider using a fresh bottle of catalyst or ligand.

    • Insufficiently Reactive Aryl Halide: For aryl chlorides, higher temperatures and a more active catalytic system (e.g., with a more electron-rich ligand) may be required.

  • Significant Protodeboronation:

    • Reaction Too Slow: Switch to a more active catalyst/ligand combination to accelerate the cross-coupling.[3]

    • Base Too Strong: Use a milder base (e.g., switch from Cs₂CO₃ to K₃PO₄).

    • Temperature Too High: If possible, lower the reaction temperature.

  • Formation of Homocoupled Boronic Acid Byproduct:

    • This can sometimes occur, especially in the presence of oxidants. Ensure the reaction is run under a strictly inert atmosphere.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Boronic acids, in general, are irritants and should not be inhaled or come into contact with skin.[10] Store the reagent in a cool, dry place, preferably under an inert atmosphere to prevent degradation.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling hinges on a clear understanding of its reactivity and potential decomposition pathways. By employing highly active, modern palladium catalysts and carefully selecting milder bases and reaction conditions, researchers can effectively mitigate protodeboronation and achieve high yields of desired biaryl products. The protocols and guidelines presented herein provide a solid foundation for the use of this valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

The Strategic Application of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid has emerged as a cornerstone building block, particularly in the synthesis of targeted therapies in oncology. Its unique trifunctional substitution pattern—a boronic acid for versatile carbon-carbon bond formation, an ortho-fluoro substituent to modulate electronic properties and metabolic stability, and a meta-dimethylcarbamoyl group to enhance solubility and provide a key interaction point with biological targets—renders it a highly valuable reagent for medicinal chemists. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile reagent, with a focus on its application in the synthesis of Poly(ADP-ribose) polymerase (PARP) and Bromodomain and Extra-Terminal (BET) protein inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its effective and safe use in synthesis.

PropertyValueSource
IUPAC Name [5-(dimethylcarbamoyl)-2-fluorophenyl]boronic acidPubChem
Synonyms N,N-Dimethyl-3-borono-4-fluorobenzamidePubChem
CAS Number 874289-46-0PubChem
Molecular Formula C₉H₁₁BFNO₃PubChem
Molecular Weight 211.00 g/mol PubChem
Appearance White to off-white solidN/A
pKa ~5-6 (estimated)[1]

Safety and Handling Precautions:

Arylboronic acids are generally stable solids, but they can be weakly mutagenic and should be handled with appropriate care.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

The Mechanistic Rationale: Unpacking the Role of Key Substituents

The efficacy of this compound in the synthesis of bioactive molecules is not coincidental; it is a direct result of the deliberate placement of its functional groups.

The Ortho-Fluoro Substituent: A Master of Modulation

The fluorine atom positioned ortho to the boronic acid plays a multifaceted role. Its high electronegativity has a significant impact on the electronic environment of the aryl ring, which can influence the kinetics of the Suzuki-Miyaura coupling.[4][5] While electron-withdrawing groups can sometimes retard the rate of transmetalation, the presence of an ortho-fluoro group can also promote C-H activation and stabilize key intermediates in the catalytic cycle.[4]

From a medicinal chemistry perspective, the ortho-fluoro group offers several advantages in the final bioactive molecule:

  • Metabolic Stability: Fluorine substitution can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the half-life of the drug.[3][6]

  • Enhanced Binding Affinity: The fluorine atom can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing binding affinity.[4]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions and pharmacokinetic properties.[3][7]

  • Conformational Control: The steric and electronic influence of fluorine can restrict the conformation of the molecule, locking it into a bioactive conformation.[7]

The Dimethylcarbamoyl Group: A Key to Bioactivity and Developability

The N,N-dimethylcarbamoyl moiety is a common feature in many successful drugs. Its inclusion in this boronic acid building block imparts several desirable properties to the resulting bioactive molecules:

  • Hydrogen Bonding: The amide functionality can act as both a hydrogen bond donor and acceptor, providing a crucial anchor point for binding to the active site of target proteins.[8] In many PARP inhibitors, this group mimics the nicotinamide moiety of the natural substrate NAD+.[2]

  • Improved Solubility: The polar nature of the dimethylcarbamoyl group can enhance the aqueous solubility of the final compound, which is a critical factor for oral bioavailability.

  • Synthetic Handle: The amide group is relatively stable but can also be a site for further chemical modification if required.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C(sp²)–C(sp²) bond.[2][9] This reaction is one of the most powerful and widely used transformations in modern organic synthesis due to its mild reaction conditions and high functional group tolerance.

General Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition product Biaryl Product (R¹-R²) pd2_boronate R¹-Pd(II)L₂-R² pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination pd2_boronate->dummy3 aryl_halide Aryl Halide (R¹-X) aryl_halide->dummy1 boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->dummy2 dummy1->pd2_halide dummy2->pd2_boronate dummy3->product

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (R¹-X).[2]

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Experimental Protocols

The following protocols are representative examples for the use of this compound in Suzuki-Miyaura coupling reactions. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Heteroaryl Bromides

This protocol is adapted from established methods for the coupling of 2-pyridyl nucleophiles and is suitable for the synthesis of precursors to PARP and BET inhibitors.[10][11]

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
Heteroaryl Bromide-1.01.0
This compound211.001.51.5
Pd₂(dba)₃915.720.0150.015
XPhos476.620.0450.045
K₃PO₄212.273.03.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To a flame-dried Schlenk tube, add the heteroaryl bromide (1.0 mmol), this compound (1.5 mmol), and K₃PO₄ (3.0 mmol).

  • Add Pd₂(dba)₃ (0.015 mmol) and XPhos (0.045 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane/H₂O (4:1, 5 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst & Ligand start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (e.g., 90-100 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Case Studies: Synthesis of Bioactive Molecules

Case Study 1: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that are particularly effective in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[12] this compound is a key building block for several PARP inhibitors, including Olaparib and the clinical candidate AZD2461.[13][14]

The core structure of these inhibitors often features the 3-fluoro-4-(dimethylcarbamoyl)phenyl moiety, which is introduced via Suzuki-Miyaura coupling.

PARP InhibitorStructurePARP-1 IC₅₀ (nM)Reference
Olaparib
alt text
5[15]
AZD2461
alt text
~2[13][14]
Case Study 2: Synthesis of BET Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a critical role in transcriptional regulation and are attractive targets in oncology and inflammation.[11] The selective BET inhibitor GSK778 incorporates the 2-fluoro-5-(dimethylcarbamoyl)phenyl group, highlighting the utility of the title boronic acid in this therapeutic area as well.[16][17][18]

BET InhibitorStructureBRD4 BD1 IC₅₀ (nM)Reference
GSK778
alt text
41[16][17]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex bioactive molecules. Its well-defined structure, combining a reactive boronic acid handle with strategically placed fluoro and dimethylcarbamoyl substituents, provides medicinal chemists with a reliable tool to construct potent and selective inhibitors for key therapeutic targets. The protocols and insights provided in this application note are intended to facilitate the successful application of this reagent in drug discovery and development programs.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Modern Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and functional materials.[1][2][3] This guide provides a detailed, step-by-step protocol for the successful application of a specific, and somewhat challenging, substrate: (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. The presence of both an electron-withdrawing dimethylcarbamoyl group and an ortho-fluoro substituent presents unique considerations for reaction optimization, which this document aims to elucidate. By understanding the mechanistic underpinnings and the rationale behind each procedural step, researchers can confidently and reproducibly achieve high-yielding couplings with this valuable building block.

The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing any specific application. The reaction is a palladium-catalyzed process that generally proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][4]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. A crucial aspect of this stage is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which facilitates the transfer.[7][8][9]

  • Reductive Elimination: In the final step, the two organic partners on the Pd(II) complex are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][9]

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition R1-X Aryl Halide (R1-X) Oxidative Addition Oxidative Addition R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation Base Base Boronic Acid (R2-B(OH)2) R2-B(OH)2 Transmetalation Transmetalation Product Product (R1-R2) R1-Pd(II)L2-R2->Product Reductive Elimination Reductive Elimination Product->Pd(0)L2 Reductive Elimination

References

Application Note & Protocol: A Guide to the Large-Scale Synthesis Utilizing (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, process chemists, and drug development professionals on the effective utilization of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid (CAS No. 874289-46-0) in large-scale chemical synthesis. The strategic incorporation of fluorine and amide-functionalized aryl motifs is a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and metabolic properties to drug candidates. This guide focuses on the practical application of this key building block in the Suzuki-Miyaura cross-coupling reaction, detailing a robust protocol, process optimization strategies, and critical safety considerations for scaling from the laboratory to manufacturing.

Introduction: The Strategic Value of this compound

This compound is a specialized arylboronic acid that serves as a critical intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[1] Its structure is notable for three key features:

  • The Boronic Acid Moiety: This functional group is a versatile handle for carbon-carbon bond formation, most famously via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] Boronic acids are generally stable, have low toxicity, and their reactions are often high-yielding with broad functional group tolerance.[4]

  • The 2-Fluoro Substituent: The presence of a fluorine atom ortho to the boronic acid can significantly influence the electronic properties and reactivity of the molecule. In the final product, the C-F bond can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.

  • The 5-Dimethylcarbamoyl Group: The amide functionality provides a polar handle that can participate in hydrogen bonding, which is crucial for molecular recognition at a biological target. It also influences the solubility and overall physicochemical profile of the synthesized molecule.

The convergence of these features makes this reagent highly valuable for constructing biaryl and heteroaryl scaffolds found in numerous contemporary drug candidates.

Physicochemical Properties and Safe Handling

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of personnel, especially in a large-scale environment.

Material Properties
PropertyValueSource
CAS Number 874289-46-0[1]
Molecular Formula C₉H₁₁BFNO₃[1]
Molecular Weight 211.00 g/mol N/A
Appearance Typically an off-white to white solidN/A
Storage Store in a dry, cool, and well-ventilated place. Keep container tightly closed. For long-term stability, refrigeration is recommended.[5][6]
Safety and Handling at Scale

Arylboronic acids are generally considered stable, but specific hazards must be managed during large-scale operations.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][6]

  • Ventilation: Handle the solid and any solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5][6]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5]

  • Potential Genotoxicity: Some arylboronic acids have been found to be weakly mutagenic. Therefore, they may be treated as potential genotoxic impurities (PGIs), and controlling their residual levels in active pharmaceutical ingredients (APIs) is a critical regulatory consideration.[7]

  • Thermal Hazards: While the Suzuki reaction itself is not typically prone to thermal runaway, reaction calorimetry (RC) studies are recommended during scale-up to understand the heat flow and ensure adequate cooling capacity.[8][9]

Core Application: Large-Scale Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the premier application for this boronic acid. The following protocol provides a robust starting point for coupling with a heteroaryl chloride, a common and often challenging coupling partner.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd R¹-Pd(II)L₂-R² transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) red_elim->product r1x R¹-X (Aryl Halide) r1x->ox_add r2b R²-B(OH)₂ (Boronic Acid) + Base r2b->transmetal Workflow Large-Scale Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification arrow setup 1. Reactor Setup & Inerting charge 2. Charge Solids setup->charge solvent 3. Add Solvents charge->solvent heat 4. Heat to 80 °C solvent->heat monitor 5. Monitor by HPLC heat->monitor cool 6. Cool & Quench monitor->cool extract 7. Phase Separation & Extraction cool->extract wash 8. Wash & Dry extract->wash concentrate 9. Concentrate wash->concentrate purify 10. Recrystallization concentrate->purify dry_final 11. Dry Final Product purify->dry_final Troubleshooting Troubleshooting Guide for Scale-Up problem1 Problem Incomplete Conversion cause1a Potential Cause Insufficient Base problem1:p->cause1a cause1b Potential Cause Low Reaction Temperature problem1:p->cause1b problem2 Problem Low Yield / Product Decomposition cause2a Potential Cause Protodeboronation of Starting Material problem2:p->cause2a cause2b Potential Cause Product Instability at High Temp problem2:p->cause2b problem3 Problem Dark Reaction Color / Catalyst Death cause3a Potential Cause Oxygen Leak in Reactor problem3:p->cause3a cause3b Potential Cause Impure Solvents/Reagents problem3:p->cause3b sol1a Solution Check base stoichiometry & solubility cause1a:c->sol1a:s sol1b Solution Confirm internal temp; increase if stable cause1b:c->sol1b:s sol2a Solution Use a more active catalyst for faster coupling cause2a:c->sol2a:s sol2b Solution Lower reaction temp; reduce reaction time cause2b:c->sol2b:s sol3a Solution Verify inert atmosphere; leak test reactor cause3a:c->sol3a:s sol3b Solution Use high-purity, degassed solvents cause3b:c->sol3b:s

References

Ligand selection for efficient coupling with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Ligand Selection for Efficient Suzuki-Miyaura Coupling with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] The coupling of electronically challenging substrates, such as this compound, demands a nuanced approach to catalyst system selection. This boronic acid derivative presents a unique combination of steric hindrance from the ortho-fluoro substituent and electronic deactivation from the meta-carbamoyl group. This guide provides a comprehensive analysis of ligand selection strategies to overcome these challenges, ensuring efficient and high-yielding coupling reactions. We will delve into the mechanistic underpinnings of the catalytic cycle, present a systematic approach to ligand screening, and provide detailed, field-proven protocols for reaction setup and optimization.

Introduction: The Challenge of Coupling Deactivated and Hindered Boronic Acids

This compound is an increasingly important building block in medicinal chemistry. The dimethylcarbamoyl moiety offers a handle for modulating solubility and pharmacokinetic properties, while the ortho-fluoro substituent can enhance metabolic stability and binding affinity through specific interactions. However, these same features pose significant hurdles in Suzuki-Miyaura couplings.

  • Electronic Effects: The electron-withdrawing nature of the dimethylcarbamoyl group deactivates the boronic acid, potentially slowing the crucial transmetalation step in the catalytic cycle.[1]

  • Steric Hindrance: The ortho-fluoro group can sterically impede the approach of the boronic acid to the palladium center, further hindering transmetalation.[2]

Overcoming these obstacles requires a catalyst system, particularly the ligand, that can accelerate the key steps of the catalytic cycle. Bulky, electron-rich phosphine ligands have proven to be highly effective in such cases.[3][4] These ligands promote the formation of a reactive, monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.[5][6]

Mechanistic Considerations: The Role of the Ligand in the Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura catalytic cycle is essential for rational ligand selection. The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition R¹-Pd(II)L₂(X) Pd(0)L2->Oxidative_Addition Oxidative Addition (R¹-X) Transmetalation_Complex R¹-Pd(II)L₂(R²) Oxidative_Addition->Transmetalation_Complex Transmetalation (R²-B(OR)₂ + Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² Transmetalation_Complex->Product caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (R¹-X) to a Pd(0) complex, forming a Pd(II) intermediate.[8] Bulky, electron-rich ligands facilitate this step by stabilizing the electron-deficient Pd(0) center and promoting the formation of the active monoligated Pd(0) species.[4]

Transmetalation: This is often the rate-determining step, especially with challenging boronic acids.[9] The organic group (R²) from the boronic acid is transferred to the Pd(II) complex. The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species.[6][10] Ligands with increased steric bulk can accelerate this step by creating a more open coordination sphere around the palladium, facilitating the approach of the boronate.

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond (R¹-R²) and regeneration of the Pd(0) catalyst.[6] Ligands that are both bulky and electron-donating promote this step, leading to higher product turnover.[5]

For this compound, the ligand must be sufficiently electron-rich to activate the Pd(0) center for oxidative addition and possess enough steric bulk to facilitate the challenging transmetalation and final reductive elimination steps.

Recommended Ligands for Coupling with this compound

Based on extensive literature precedent for electronically deactivated and sterically hindered substrates, the following classes of ligands are recommended for initial screening. These are primarily bulky, electron-rich monophosphine ligands, often referred to as Buchwald ligands.[4][11]

Ligand NameStructureKey Features
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including electron-deficient and sterically hindered partners. The methoxy groups are thought to stabilize the palladium complex.
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylExtremely bulky and electron-rich, making it highly effective for coupling unactivated aryl chlorides and other challenging substrates.[11]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with bulkier isopropoxy groups, often providing improved performance for hindered couplings.
tBuXPhos 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenylThe tert-butyl groups provide a different steric profile compared to the cyclohexyl groups of XPhos, which can be beneficial in certain cases.[11]

Experimental Protocols

Ligand Screening Protocol

A systematic ligand screening is the most effective way to identify the optimal conditions for a specific coupling reaction.

Ligand_Screening_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Analysis cluster_optimization Optimization A Prepare Stock Solutions: - Aryl Halide - Boronic Acid - Base (e.g., K₃PO₄) - Pd Precatalyst (e.g., Pd₂(dba)₃) B Array Ligands in separate reaction vials A->B Step 1 C Dispense Stock Solutions to each vial B->C Step 2 D Seal vials and heat (e.g., 80-110 °C) C->D Step 3 E Monitor reaction progress (TLC, LC-MS, GC-MS) D->E Step 4 F Identify lead ligand(s) based on conversion/yield E->F Step 5 G Optimize with lead ligand: - Solvent - Base - Temperature - Catalyst Loading F->G Step 6 caption Figure 2. Ligand Screening Workflow.

Caption: Figure 2. Ligand Screening Workflow.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Ligand (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the aryl halide, this compound, and base to a series of reaction vials.

  • Catalyst Addition: In separate vials, pre-mix the palladium precatalyst and the respective ligand in a small amount of the reaction solvent. Add the catalyst/ligand solution to the corresponding reaction vial.

  • Reaction: Add the remaining solvent to each vial to reach the desired concentration (typically 0.1-0.5 M). Seal the vials and place them in a preheated reaction block or oil bath.

  • Monitoring: Stir the reactions at the chosen temperature (a good starting point is 80-100 °C) for a set time (e.g., 12-24 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC, LC-MS, or GC-MS.

  • Analysis: Compare the conversion to product for each ligand to identify the most effective one.

Optimized General Protocol

Once an optimal ligand has been identified, the following general protocol can be used for larger-scale reactions. This example uses SPhos, which often provides a good balance of reactivity and substrate scope.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.

Troubleshooting and Key Considerations

  • Protodeboronation: Electron-deficient boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[9] Using anhydrous solvents and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can minimize this side reaction. Using the boronic acid as a pinacol ester can also improve stability.[12]

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at high temperatures or with inefficient catalyst systems. Using a lower reaction temperature or a more active catalyst can mitigate this.

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature, changing the solvent or base, or increasing the catalyst loading. The choice of palladium precatalyst can also be influential.

  • Aqueous Conditions: For some substrates, aqueous solvent mixtures can be beneficial.[13] However, care must be taken to avoid significant protodeboronation of the electron-deficient boronic acid.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the strategic selection of the ligand. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are paramount for overcoming the inherent challenges of this electronically deactivated and sterically hindered substrate.[11] By employing a systematic screening approach and carefully optimizing reaction conditions, researchers can achieve high yields and efficient synthesis of valuable biaryl compounds for applications in drug discovery and materials science. This guide provides a robust framework for navigating the complexities of this challenging yet crucial transformation.

References

Application Note: Accelerated Synthesis of Biaryl Scaffolds via Microwave-Assisted Suzuki-Miyaura Coupling with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and a detailed protocol for the use of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in microwave-assisted Suzuki-Miyaura cross-coupling reactions. This application note is designed for researchers, medicinal chemists, and process development scientists engaged in the rapid synthesis of complex biaryl molecules. We will explore the underlying principles of microwave-assisted synthesis, the specific reactivity of this substituted boronic acid, and provide a robust, step-by-step protocol for its successful implementation. The methodologies described herein are designed to enhance reaction efficiency, reduce timelines from hours to minutes, and facilitate the generation of novel chemical entities for drug discovery programs.

Introduction: Strategic Importance of the Building Block

The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry. The this compound building block is of particular strategic interest for several reasons:

  • The Dimethylcarbamoyl Moiety: This functional group is a prevalent feature in numerous active pharmaceutical ingredients (APIs).[1][2] It can act as a key pharmacophore, a bioisostere for other functional groups, or be used to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[1][2] The carbamate group itself is found in drugs like the acetylcholinesterase inhibitor Rivastigmine, highlighting its therapeutic relevance.[1]

  • The ortho-Fluoro Substituent: The fluorine atom at the 2-position exerts a significant electronic and steric influence on the boronic acid. This substitution can impact the kinetics of the Suzuki-Miyaura catalytic cycle. While electron-withdrawing groups can sometimes slow the rate of transmetalation, the ortho position can also influence the orientation of the phenyl ring during the coupling process, potentially leading to unique selectivity or reactivity.[3][4] Furthermore, fluorine substitution is a common strategy in drug design to block metabolic oxidation sites and enhance binding affinity.

  • Microwave Synthesis Synergy: Boronic acids are excellent candidates for microwave-assisted synthesis. Microwave irradiation dramatically accelerates reaction times for Suzuki-Miyaura couplings, often reducing them from many hours to mere minutes.[5] This rapid, efficient heating leads to improved yields and purities by minimizing the formation of thermal degradation byproducts.

This application note will demonstrate how to leverage these molecular features within a microwave-assisted framework to achieve rapid and efficient synthesis of complex biaryl compounds.

The Principle: Microwave-Assisted Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate. The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Microwave energy accelerates this process through a mechanism of direct, rapid heating of the polar solvent and reagents.[6] Unlike conventional oil bath heating, which relies on slow thermal conduction, microwaves generate heat volumetrically and efficiently. This leads to:

  • Rapid Reaction Rates: Reactions that might take 8-24 hours at reflux can often be completed in 5-20 minutes in a dedicated microwave reactor.

  • Higher Yields & Purity: The short reaction times at elevated temperatures minimize the decomposition of reagents, catalysts, and products, leading to cleaner reaction profiles.[1]

  • Improved Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, ensuring high reaction reproducibility.[6]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; aryl_pd_halide [label="Ar¹-Pd(II)(X)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; diaryl_pd [label="Ar¹-Pd(II)(Ar²)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout aryl_halide [label="Ar¹-X", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Ar²-B(OH)₂", shape=plaintext, fontcolor="#202124"]; base [label="Base", shape=plaintext, fontcolor="#5F6368"]; product [label="Ar¹-Ar²", shape=plaintext, fontcolor="#34A853"];

// Edges pd0 -> ox_add [label=" "]; ox_add -> aryl_pd_halide [label=" "]; aryl_pd_halide -> transmetalation [label=" "]; transmetalation -> diaryl_pd [label=" "]; diaryl_pd -> red_elim [label=" "]; red_elim -> pd0 [label=" "];

// Input/Output Edges aryl_halide -> ox_add [style=dashed]; boronic_acid -> transmetalation [style=dashed]; base -> transmetalation [style=dashed, label="Activates Boronic Acid"]; red_elim -> product [style=dashed]; } /dot

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a representative Suzuki-Miyaura coupling between this compound and a model aryl bromide, 4-bromoanisole. The conditions are general and can be adapted for other aryl or heteroaryl halides.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
This compound≥98%Bide PharmatechKey reagent.[7]
4-BromoanisoleReagent Grade, ≥99%Sigma-AldrichCoupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Catalyst GradeSigma-AldrichAlso known as Pd(dppf)Cl₂. A robust catalyst for Suzuki couplings.[8]
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Should be finely powdered.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsSolvent.
Deionized WaterHPLC GradeLab SupplyCo-solvent.
Microwave ReactorN/ACEM, Biotage, etcMust be a system designed for chemical synthesis.[9]
10 mL Microwave Reaction Vial with Stir BarN/AManufacturerUse only certified pressure tubes for the specific reactor.[9]
Workflow Diagram

Workflow

Figure 2: Step-by-step experimental workflow for the microwave-assisted Suzuki coupling.

Step-by-Step Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (0.60 mmol, 1.2 equiv.), 4-bromoanisole (0.50 mmol, 1.0 equiv.), [Pd(dppf)Cl₂] (0.01 mmol, 2 mol%), and potassium carbonate (1.50 mmol, 3.0 equiv.).

    • Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. Pd(dppf)Cl₂ is a reliable catalyst for a broad range of substrates.[8] A strong inorganic base like K₂CO₃ is required to activate the boronic acid for transmetalation.[5][8]

  • Solvent Addition: To the vial containing the solids, add 4 mL of 1,4-dioxane and 1 mL of deionized water.

    • Rationale: A mixed solvent system like dioxane/water is highly effective for Suzuki couplings. The water helps to dissolve the inorganic base and facilitates the reaction, while the dioxane solubilizes the organic reagents and the palladium catalyst complex.[10]

  • Vial Sealing: Securely seal the vial with a cap designed for the specific microwave reactor. Ensure the seal is tight to maintain pressure during the reaction.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: 100 W (with dynamic power control to maintain temperature)

    • Stirring: Medium to High

    • Rationale: A temperature of 120 °C is typically sufficient to drive the reaction to completion rapidly without causing significant degradation.[5][10] A 15-minute reaction time is a good starting point for optimization.[11][12]

  • Reaction Workup: Once the reaction is complete, allow the vial to cool to room temperature (either passively or with compressed air cooling).

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a small pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the desired biaryl product.

  • Analysis: Characterize the final product by ¹H NMR and LC-MS to confirm its identity and purity.

Safety Considerations

  • Microwave Reactor Safety: ONLY use a microwave reactor specifically designed for chemical synthesis.[9] Domestic microwave ovens are not equipped with the necessary pressure monitoring, temperature feedback, or safety interlocks and must never be used.[9][13]

  • Pressure Hazard: Reactions in sealed vessels at high temperatures generate significant pressure. Always use the manufacturer-certified reaction vials and caps.[9] Never exceed the recommended solvent volumes for the vials.

  • Chemical Hazards: this compound may cause skin and eye irritation.[14] Palladium catalysts are toxic and should be handled with care. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[15]

  • Thermal Hazard: The reaction vial will be hot after irradiation. Use caution and appropriate thermal gloves when handling it.[13]

Conclusion

The protocol described provides a robust and highly efficient method for the synthesis of biaryl compounds using this compound. By leveraging the principles of microwave-assisted synthesis, this approach dramatically reduces reaction times, simplifies optimization, and provides rapid access to novel molecular scaffolds. This methodology is a valuable tool for chemists in the pharmaceutical and agrochemical industries, enabling accelerated discovery and development timelines.

References

Flow Chemistry Applications of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in continuous flow chemistry, with a primary focus on its utilization in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly Bruton's tyrosine kinase (BTK) inhibitors, optimizing its reactivity and handling is of paramount importance. This document details the scientific rationale for transitioning from batch to continuous flow processing, provides detailed experimental protocols, and presents data that underscores the advantages of flow chemistry in terms of efficiency, safety, and scalability. This guide is intended for researchers, scientists, and drug development professionals engaged in modern organic synthesis and process development.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized organoboron reagent that has garnered significant attention in medicinal chemistry. Its unique substitution pattern, featuring an ortho-fluorine atom and a meta-dimethylcarbamoyl group, imparts desirable physicochemical properties to target molecules. The fluorine substituent can enhance metabolic stability and binding affinity, while the dimethylcarbamoyl group can improve solubility and provide an additional vector for molecular interactions.

This boronic acid is a key intermediate in the synthesis of several BTK inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies.[1][2] Acalabrutinib, a second-generation BTK inhibitor, is a prominent example where this building block is crucial for constructing the core structure of the API.[3][4] Given the therapeutic and commercial significance of these drugs, the development of efficient, robust, and scalable synthetic routes is a primary objective in pharmaceutical process chemistry.

The Rationale for Flow Chemistry

Traditional batch synthesis, while foundational, often presents challenges such as poor heat and mass transfer, difficulties in controlling reaction exotherms, and scalability issues. Continuous flow chemistry has emerged as a powerful enabling technology that addresses many of these limitations.[5] The transition to flow for the Suzuki-Miyaura coupling of this compound is driven by several key advantages:

  • Enhanced Safety: Flow reactors, with their small internal volumes, mitigate the risks associated with handling pyrophoric reagents or managing exothermic reactions. This is particularly relevant for large-scale production.

  • Precise Process Control: The ability to independently control parameters such as temperature, pressure, residence time, and stoichiometry with high precision leads to improved reaction outcomes and reproducibility.[6][7]

  • Improved Efficiency and Yield: Superior heat and mass transfer in microreactors can significantly accelerate reaction rates, often leading to higher yields and reduced formation of byproducts.[6]

  • Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.[8]

  • Integration of Synthesis and Purification: Flow chemistry setups can be integrated with in-line purification and analysis, creating a streamlined and automated workflow.[9]

Core Application: Continuous Flow Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation.[10] In the context of synthesizing BTK inhibitor precursors, this compound is typically coupled with a suitable heterocyclic halide. The ortho-fluorine substituent on the boronic acid can influence its reactivity, sometimes necessitating careful optimization to prevent side reactions like protodeboronation.[11]

Mechanistic Considerations in Flow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] In a flow regime, the efficiency of these steps can be enhanced. The rapid mixing of reagents ensures a homogeneous distribution of the catalyst, while precise temperature control can stabilize reactive intermediates and prevent catalyst deactivation.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed as a starting point for the development of a continuous flow Suzuki-Miyaura coupling process using this compound. Optimization will be necessary for specific substrates and desired throughput.

General Experimental Setup

A typical flow chemistry setup for this application would consist of:

  • Two or more high-pressure liquid chromatography (HPLC) pumps for delivering reagent solutions.

  • A T-mixer or other micro-mixer to ensure rapid and efficient mixing of the reagent streams.

  • A heated reactor, which can be a packed-bed column containing a heterogeneous catalyst or a heated coil reactor for homogeneous catalysis.

  • A back-pressure regulator to maintain the system under pressure, allowing for superheating of solvents.

  • A collection vessel for the product stream.

Diagram 2: Continuous Flow Suzuki-Miyaura Experimental Workflow

Flow_Setup cluster_0 Reagent Delivery PumpA Pump A (Boronic Acid + Base) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Aryl Halide + Catalyst) PumpB->Mixer Reactor Heated Reactor (e.g., Packed Bed or Coil) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

Caption: A schematic of a typical experimental setup for a continuous flow Suzuki-Miyaura coupling.

Protocol 1: Homogeneous Catalysis in a Coil Reactor

This protocol is suitable for initial screening and optimization studies.

Reagent Preparation:

  • Solution A: Dissolve this compound (1.2 equiv.) and a suitable base (e.g., K₃PO₄, 2.5 equiv.) in a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Solution B: Dissolve the aryl halide (1.0 equiv.) and a palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)) in the same degassed solvent mixture.

Flow Reactor Parameters:

ParameterValueRationale
Flow Rate (Pump A) 0.4 mL/minControls stoichiometry and residence time.
Flow Rate (Pump B) 0.4 mL/minMatched to Pump A for a 1:1 mixing ratio.
Total Flow Rate 0.8 mL/minDetermines the overall throughput.
Reactor Volume 10 mLDefines the residence time.
Residence Time 12.5 minCalculated as Reactor Volume / Total Flow Rate.
Temperature 100 - 140 °CHigher temperatures accelerate the reaction.
Pressure 10 barPrevents solvent boiling and maintains single-phase flow.

Procedure:

  • Prime the pumps and lines with the solvent mixture.

  • Set the reactor temperature and system pressure.

  • Begin pumping Solution A and Solution B into the mixer and through the reactor.

  • Allow the system to reach a steady state before collecting the product.

  • Monitor the reaction conversion by in-line analysis (e.g., UV-Vis, IR) or by analyzing collected fractions via HPLC or GC-MS.

  • Upon completion, flush the system with clean solvent.

Protocol 2: Heterogeneous Catalysis in a Packed-Bed Reactor

This protocol is advantageous for simplified product purification and catalyst recycling.

Reagent Preparation:

  • Solution A: Dissolve this compound (1.2 equiv.) and a base (e.g., K₂CO₃, 2.5 equiv.) in a degassed solvent (e.g., isopropanol/water, 3:1 v/v).

  • Solution B: Dissolve the aryl halide (1.0 equiv.) in the same degassed solvent.

Flow Reactor Setup:

  • Pack a column with a commercially available heterogeneous palladium catalyst (e.g., Pd on silica or a polymer support).

Flow Reactor Parameters:

ParameterValueRationale
Flow Rate (Combined) 0.5 mL/minControls residence time and catalyst contact time.
Reactor Volume 5 mL (Packed Bed)Varies based on the amount of catalyst packed.
Residence Time 10 minOptimized for sufficient conversion.
Temperature 80 - 120 °CLower temperatures may be possible with highly active catalysts.
Pressure 5-10 barEnsures stable flow through the packed bed.

Procedure:

  • Equilibrate the packed-bed reactor with the solvent mixture.

  • Premix Solution A and Solution B, or use separate pumps and a T-mixer just before the reactor.

  • Pump the combined reagent solution through the heated packed-bed reactor.

  • Collect the product stream, which will be free of leached palladium (ideally).

  • Analyze the product stream for conversion and purity.

  • The catalyst bed can be washed and reused for subsequent runs.

Data and Performance Metrics

The following table presents hypothetical but realistic data for the optimization of a continuous flow Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.

EntryCatalyst SystemTemp (°C)Residence Time (min)Yield (%)
1Pd(OAc)₂ / SPhos1002075
2Pd(OAc)₂ / SPhos1202088
3Pd(OAc)₂ / SPhos1201092
4Pd(OAc)₂ / SPhos1401095
5Heterogeneous Pd1001585
6Heterogeneous Pd1201093

As demonstrated, increasing the temperature and optimizing the residence time can lead to significantly higher yields in a continuous flow setup.

Conclusion and Future Outlook

The application of continuous flow chemistry to the Suzuki-Miyaura coupling of this compound offers substantial advantages over traditional batch processing. The enhanced control over reaction parameters leads to improved yields, higher purity, and a safer, more scalable manufacturing process. As the pharmaceutical industry continues to embrace green and sustainable chemistry, the adoption of flow technologies for the synthesis of critical intermediates like this boronic acid will become increasingly prevalent. Future work in this area may focus on the development of more robust and recyclable heterogeneous catalysts, as well as the integration of multi-step reaction sequences in a fully continuous and automated fashion.

References

(5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in C-N and C-O bond formation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Strategic Use of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid in Modern Synthetic Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Versatile Reagent for Complex Molecule Synthesis

This compound is a sophisticated building block increasingly utilized by researchers in medicinal chemistry and materials science. Its unique structural features—an ortho-fluorine atom and a meta-dimethylcarbamoyl group—impart distinct reactivity and properties that are highly advantageous in constructing complex molecular architectures.

  • Ortho-Fluoro Group: This electron-withdrawing substituent modulates the electronic properties of the aromatic ring, influencing reaction kinetics and the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of the final product. It can also influence the preferred conformation of the biaryl product through steric and electronic interactions.

  • Meta-Dimethylcarbamoyl Group: This functional group is a moderate electron-withdrawing group and a potential hydrogen bond acceptor. More importantly, it can act as a coordinating or directing group in certain transition-metal-catalyzed reactions, potentially influencing regioselectivity and enhancing catalyst efficiency.

This guide provides an in-depth exploration of the application of this compound in two of the most crucial transformations in modern organic synthesis: palladium-catalyzed C-N bond formation and copper-catalyzed C-O bond formation. We will delve into the mechanistic underpinnings of these reactions and provide robust, field-tested protocols to empower researchers to successfully integrate this valuable reagent into their synthetic programs.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forging C(aryl)-N bonds, a linkage ubiquitous in pharmaceuticals and natural products.[1] The reaction facilitates the coupling of aryl halides or triflates with a wide array of primary and secondary amines under relatively mild conditions. The use of sterically hindered, electron-rich phosphine ligands is critical to the success of these transformations, enabling efficient catalytic turnover.[2]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. Understanding these steps is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause side reactions like catalyst decomposition or hydrolysis of the boronic acid.[3]

  • Reductive Elimination: This final step involves the formation of the C-N bond and regeneration of the Pd(0) catalyst, which re-enters the catalytic cycle. Reductive elimination is typically faster from a three-coordinate intermediate.[1]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) center amido_complex Ar-Pd(II)(NR'R'')L oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', + Base, - L, - HB⁺X⁻) product Ar-NR'R'' (Product) amido_complex->product Reductive Elimination product->pd0 Chan_Lam_Cycle cu2 Cu(II)X₂ cu_complex [Ar-Cu(II)-OR]⁺ cu2->cu_complex Transmetalation / Coordination (+ ArB(OH)₂, + ROH, + Base) product Ar-OR (Product) cu_complex->product Reductive Elimination cu_reduced Cu(I) or Cu(0) product->cu_reduced cu_reduced->cu2 Oxidation (e.g., O₂) Experimental_Workflow start Start: Dry Glassware setup 1. Add Solids (Catalyst, Ligand, Base, Boronic Acid) start->setup inert 2. Establish Inert Atmosphere (Evacuate/Backfill x3) setup->inert solvents 3. Add Solvents & Liquid Reagents (via Syringe) inert->solvents react 4. Heat & Stir (Monitor by TLC/LC-MS) solvents->react quench 5. Cool & Quench Reaction react->quench workup 6. Aqueous Workup & Extraction quench->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify end End: Pure Product purify->end

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. This resource is designed to provide in-depth, field-proven insights into a common yet often misunderstood challenge: protodeboronation. Our goal is to equip you with the knowledge and practical strategies to minimize this undesired side reaction, ensuring the integrity and success of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, its utility can be compromised by a propensity to undergo protodeboronation, a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This side reaction not only consumes the starting material, leading to lower yields of the desired product, but also complicates purification efforts.

The presence of an ortho-fluorine and a meta-dimethylcarbamoyl group, both electron-withdrawing, makes this particular arylboronic acid susceptible to decomposition, especially under the basic conditions often required for cross-coupling reactions.[1][2] This guide will delve into the mechanisms of protodeboronation and provide actionable troubleshooting strategies to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is the cleavage of a carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom.[3] For this compound, this results in the formation of N,N-dimethyl-3-fluorobenzamide as a byproduct. This is a significant issue because it leads to:

  • Reduced Yield: The consumption of the boronic acid starting material directly lowers the yield of the desired cross-coupled product.

  • Purification Challenges: The deboronated byproduct can have similar physical properties to the desired product, making separation difficult.

  • Inconsistent Reaction Outcomes: The extent of protodeboronation can be highly sensitive to subtle variations in reaction conditions, leading to poor reproducibility.

The electron-deficient nature of the aromatic ring in this compound, due to the fluorine and dimethylcarbamoyl substituents, makes it particularly prone to base-catalyzed protodeboronation.[1][2]

Q2: What are the primary factors that promote the protodeboronation of this specific boronic acid?

A2: Several key factors can accelerate the rate of protodeboronation:

  • pH and Base: The reaction pH is a critical factor.[4] Base-catalyzed protodeboronation is a well-documented pathway for arylboronic acids.[1][5] Strong bases, especially in aqueous media, can promote the formation of an unstable arylboronate anion, which is susceptible to protonolysis.[1][2]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[6][7] However, the activation energy for protodeboronation may be lower than that of the productive coupling, meaning that an increase in temperature can disproportionately favor the side reaction.

  • Water Content: Water can act as a proton source for the protodeboronation reaction.[6] While Suzuki-Miyaura reactions often require some water for the hydrolysis of boronic esters and to facilitate the catalytic cycle, excessive water can be detrimental.

  • Prolonged Reaction Times: If the desired cross-coupling reaction is sluggish, the boronic acid will be exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.

  • Catalyst System: The choice of palladium catalyst and ligand can influence the relative rates of the productive coupling and protodeboronation. A highly efficient catalyst system that promotes rapid cross-coupling is often the best defense against protodeboronation.[8]

Troubleshooting Guide: Minimizing Protodeboronation in Your Experiments

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the protodeboronation of this compound.

Issue: Low yield of the desired coupled product with significant formation of N,N-dimethyl-3-fluorobenzamide.

This is the classic symptom of a high rate of protodeboronation. The following troubleshooting steps are recommended, starting with the least disruptive modifications to your protocol.

Instead of using the boronic acid directly, consider converting it to a more stable derivative that slowly releases the active boronic acid under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing the opportunity for protodeboronation.[8][9]

  • Pinacol Esters: These are generally more stable than the corresponding boronic acids. While they can still hydrolyze to the boronic acid in the presence of a base and water, their use can significantly reduce protodeboronation.

  • MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are excellent for "slow-release" strategies.[9][10] They are particularly useful for challenging couplings where protodeboronation is a major concern.[10]

  • Organotrifluoroborates (R-BF3K): These salts offer increased stability and can be effective in suppressing protodeboronation.[9]

Experimental Protocol: Preparation of this compound pinacol ester

  • To a solution of this compound (1.0 equiv) in an appropriate solvent (e.g., toluene or THF), add pinacol (1.1 equiv).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure to obtain the crude pinacol ester, which can often be used without further purification.

The choice of base is critical. Strong, hydroxide-containing bases in aqueous solutions should be avoided.

Base TypeRecommendationRationale
Strong Bases (e.g., NaOH, KOH) Avoid Strongly promote protodeboronation, especially in the presence of water.
Weaker Inorganic Bases Recommended Use weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[11] These are often sufficient to promote the Suzuki coupling while minimizing protodeboronation.
Fluoride Bases (e.g., CsF, KF) Consider Can be effective in certain systems, particularly under anhydrous or nearly anhydrous conditions.

Decision Tree for Base Selection

start High Protodeboronation Observed? base_eval Re-evaluate Base start->base_eval Yes weaker_base Switch to Weaker Base (K₃PO₄, K₂CO₃, Cs₂CO₃) base_eval->weaker_base Primary Action anhydrous_base Consider Fluoride Base (CsF, KF) with Anhydrous Conditions base_eval->anhydrous_base Alternative

Caption: A decision tree for troubleshooting protodeboronation by optimizing the base.

If possible, run the reaction at a lower temperature. While this may slow down the desired reaction, it will likely have a more pronounced effect on suppressing the protodeboronation side reaction.[6]

TemperatureImpact on ProtodeboronationRecommendation
High (e.g., >100 °C) Significantly increases rateAvoid if possible
Moderate (e.g., 60-80 °C) Reduced rateOptimal starting range for many couplings
Low (e.g., RT - 50 °C) Minimal rateMay require a more active catalyst system

While some water can be beneficial for Suzuki couplings, especially when starting from a boronic acid, excess water can promote protodeboronation.

  • Anhydrous Solvents: Use anhydrous solvents and dry glassware thoroughly.

  • Molecular Sieves: Consider adding activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge trace amounts of water.[11]

  • Controlled Water Addition: If using a boronic acid, a small, controlled amount of water (e.g., a few equivalents) may be necessary. If using a boronic ester, anhydrous conditions are often preferable.

A slow Suzuki coupling provides more time for the boronic acid to decompose. Accelerating the productive reaction is a key strategy.

  • Increase Catalyst Loading: A modest increase in the palladium catalyst loading can sometimes be beneficial.

  • Employ Advanced Ligands: Use modern, electron-rich, and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands such as SPhos or XPhos) that are known to promote efficient and rapid cross-coupling, even at lower temperatures.[11]

Workflow for Mitigating Protodeboronation

start Initial Reaction Setup boron Use Pinacol Ester or MIDA Boronate start->boron base Optimize Base: K₃PO₄ or Cs₂CO₃ boron->base temp Lower Reaction Temperature base->temp water Use Anhydrous Solvents temp->water catalyst Employ High-Activity Catalyst/Ligand System water->catalyst end Minimized Protodeboronation catalyst->end

Caption: A systematic workflow for minimizing protodeboronation.

Analytical Methods for Detecting Protodeboronation

To effectively troubleshoot, you must be able to accurately detect and quantify the extent of protodeboronation.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most common and effective method. Monitor the reaction mixture for the disappearance of the boronic acid starting material and the appearance of both the desired product and the deboronated byproduct (N,N-dimethyl-3-fluorobenzamide, m/z = 169.08).

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The aromatic region of the ¹H NMR spectrum can be used to distinguish between the starting material, product, and byproduct, allowing for quantification if an internal standard is used.

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) Spectroscopy: As the fluorine atom is retained in all three key components (starting material, product, and byproduct), ¹⁹F NMR can be a very clean and quantitative method for monitoring the reaction progress.

By implementing these strategic modifications and carefully monitoring your reactions, you can significantly suppress the undesired protodeboronation of this compound, leading to higher yields, easier purifications, and more reliable synthetic outcomes.

References

Troubleshooting low yields in Suzuki reactions with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid . This document is designed for researchers, scientists, and drug development professionals who are encountering challenges, such as low yields, with this specific and electronically complex substrate. Here, we provide in-depth, field-proven insights and actionable protocols to help you navigate the intricacies of this reaction.

Understanding the Challenges of this compound

This particular boronic acid presents a unique set of challenges that can often lead to low yields if not properly addressed. Its reactivity is governed by two key structural features:

  • An Electron-Deficient Aromatic Ring: The presence of a strongly electron-withdrawing dimethylcarbamoyl group and an ortho-fluoro substituent significantly reduces the nucleophilicity of the boronic acid. This electronic effect can slow down the crucial transmetalation step in the Suzuki catalytic cycle, which is often the rate-limiting step for such substrates.[1][2]

  • Propensity for Protodeboronation: The ortho-fluoro substituent, combined with the overall electron-deficient nature of the ring, makes this boronic acid highly susceptible to protodeboronation.[3][4] This is a detrimental side reaction where the boronic acid group is replaced by a hydrogen atom under the basic conditions required for the coupling, leading to the formation of N,N-dimethyl-4-fluorobenzamide and a direct loss of potential product.[4][5]

This guide will address these core issues through a series of frequently asked questions and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low to no conversion of starting materials. What are the first things I should check?

A1: When faced with a stalled reaction, the issue often lies with the fundamental components of the catalytic system. Here’s a systematic checklist:

  • Catalyst Activity: The active catalyst in a Suzuki coupling is a Pd(0) species.[4] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ. Ensure your reaction conditions facilitate this reduction. For challenging substrates like this, using a pre-formed, air-stable Pd(0) precatalyst (e.g., a Buchwald G3 or G4 precatalyst) is highly recommended as they provide a reliable source of active Pd(0).[1]

  • Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote the homocoupling of the boronic acid.[1][4] Ensure all solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert gas throughout.[4]

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time, forming inactive boroxines (cyclic anhydrides) through dehydration. While this is often reversible under reaction conditions, significant degradation can affect stoichiometry.

  • Base and Solvent Choice: The base must be strong enough to form the active boronate species but not so harsh that it rapidly degrades the boronic acid.[4] Ensure the base is finely powdered and, if running anhydrous conditions, thoroughly dried.[1] Inadequate mixing in biphasic systems can also stall the reaction; vigorous stirring is essential.

Q2: My starting materials are consumed, but the yield is very low. I see a major byproduct corresponding to the loss of the boronic acid group.

A2: This is a classic symptom of protodeboronation . As mentioned, this compound is particularly prone to this side reaction.[3][4]

Causality: The electron-withdrawing groups on the phenyl ring increase the acidity of the boronic acid, making the C-B bond more susceptible to cleavage by proton sources (like water) under basic conditions.

Solutions to Minimize Protodeboronation:

  • Use Milder, Non-nucleophilic Bases: Strong bases like NaOH or NaOMe can accelerate protodeboronation.[6] Switch to milder bases such as K₃PO₄, Cs₂CO₃, or KF.[4] Potassium phosphate (K₃PO₄) is often an excellent choice for these systems as it is sufficiently basic to promote catalysis without causing rapid decomposition.[1][3]

  • Lower the Reaction Temperature: Higher temperatures can significantly increase the rate of protodeboronation.[4] Run the reaction at the lowest temperature that allows for a reasonable rate of the desired coupling (e.g., 60-80 °C). The use of a highly active catalyst system can enable lower reaction temperatures.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more robust derivative, such as a pinacol boronic ester (BPin) or an N-methyliminodiacetic acid (MIDA) boronate .[4] These derivatives are significantly more stable to protodeboronation and slowly hydrolyze under the reaction conditions to release the boronic acid for the catalytic cycle, keeping its ambient concentration low.

Q3: The reaction is extremely sluggish. How can I increase the reaction rate without promoting decomposition?

A3: A slow reaction rate is typically due to an inefficient transmetalation step, a common issue with electron-deficient boronic acids.[1]

Causality: The transmetalation step involves the transfer of the aryl group from the boron atom to the palladium center. The electron-deficient nature of your arylboronic acid makes this transfer less favorable.

Solutions to Accelerate Transmetalation:

  • Select an Appropriate Ligand: The choice of phosphine ligand is paramount. For electron-deficient and sterically hindered substrates, bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ) are highly effective.[1][7] These ligands promote both the oxidative addition and the final reductive elimination steps, accelerating the overall catalytic turnover.[1]

  • Optimize the Base/Solvent System: A strong base is necessary to form the more nucleophilic boronate anion [R-B(OH)₃]⁻, which is the active species in transmetalation.[8] While needing to avoid overly harsh conditions (see Q2), bases like K₃PO₄ or Cs₂CO₃ are often required.[1] A polar aprotic solvent system like dioxane/water or THF/water can facilitate the formation of the boronate and improve reaction rates.[4][9]

  • Increase Concentration: Within reasonable limits, increasing the concentration of the reactants can sometimes improve the rate. A typical starting point is a concentration of 0.1-0.2 M relative to the limiting reagent.

Q4: I'm observing a significant amount of biaryl homocoupling product from my aryl halide. What causes this?

A4: Homocoupling of the aryl halide is a common side reaction, often indicating issues with catalyst initiation or stability.

Causality: This can occur through a number of pathways, but a frequent cause is the reaction of the organopalladium intermediate (Ar-Pd-X) with another molecule of itself, especially if the transmetalation step is slow. It can also be promoted by oxygen.[1]

Solutions to Minimize Homocoupling:

  • Ensure Rigorous Degassing: As mentioned in Q1, removing oxygen is crucial to prevent side reactions.[1]

  • Use a Slight Excess of Boronic Acid: Using 1.2–1.5 equivalents of the boronic acid can help ensure that the transmetalation step outcompetes the homocoupling pathway.[1]

  • Choose the Right Catalyst System: Highly active and well-defined precatalysts can provide a more controlled initiation, reducing the concentration of palladium species that might lead to homocoupling. Buchwald-type precatalysts are again recommended here.[1]

Data & Recommended Conditions

The following table summarizes recommended starting conditions for a Suzuki coupling with this compound. Optimization may be required for your specific aryl halide.

ParameterRecommendationRationale & Comments
Palladium Precatalyst XPhos Pd G3 (1-3 mol%)Highly active, air-stable precatalyst. Excellent for hindered and electron-deficient substrates.[1]
Ligand (Included in precatalyst)XPhos is a bulky, electron-rich biarylphosphine ligand that accelerates key steps of the catalytic cycle.[1][7]
Base K₃PO₄ (2-3 equiv)Moderately strong base that effectively promotes transmetalation while minimizing protodeboronation.[1][3]
Solvent System 1,4-Dioxane / H₂O (5:1 to 10:1)A polar, aprotic solvent mixture that facilitates boronate formation and solubilizes reagents.[4]
Temperature 60–100 °CStart lower (e.g., 80 °C) to minimize protodeboronation. Increase if the reaction is too slow.[4]
Boronic Acid Stoich. 1.5 equivalentsAn excess helps drive the reaction to completion and suppress homocoupling of the aryl halide.[1]
Atmosphere Inert (Argon or Nitrogen)Absolutely critical to prevent catalyst deactivation and side reactions.[1][4]
Visualized Workflows & Mechanisms

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Ar¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition product Ar¹-Ar² (Coupled Product) pd0->product       Regenerates       Catalyst pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination ar1x Ar¹-X (Aryl Halide) ar1x->pd2_add boronic Ar²-B(OH)₂ (Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Active Boronate) boronic->boronate Activation base Base (e.g., K₃PO₄) base->boronate product->pd2_trans boronate->pd2_add Troubleshooting_Workflow start Low Yield Observed check_conversion Analyze Crude Reaction: Are Starting Materials Consumed? start->check_conversion low_conversion Problem: Inactive Catalysis check_conversion->low_conversion No high_conversion Problem: Side Reactions Dominating check_conversion->high_conversion Yes solution_catalyst Solution 1: - Use fresh, high-activity precatalyst (e.g., XPhos Pd G3) - Ensure rigorous degassing (Ar/N₂) - Check base/solvent compatibility low_conversion->solution_catalyst check_byproduct Identify Major Byproduct high_conversion->check_byproduct protodeboronation Protodeboronation Product (Ar-H from Boronic Acid) check_byproduct->protodeboronation Protodeboronation homocoupling Homocoupling Product (Ar-Ar from Halide) check_byproduct->homocoupling Homocoupling solution_proto Solution 2: - Use milder base (K₃PO₄, Cs₂CO₃) - Lower reaction temperature - Use BPin or MIDA ester derivative protodeboronation->solution_proto solution_homo Solution 3: - Ensure rigorous degassing - Use 1.2-1.5 equiv of boronic acid - Optimize catalyst/ligand homocoupling->solution_homo

References

Technical Support Center: Optimization of Suzuki-Miyaura Couplings with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for the optimization of Suzuki-Miyaura cross-coupling reactions involving (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. This particular boronic acid presents unique challenges due to its electronic and steric properties, which can impact reaction efficiency and yield.

I. Understanding the Substrate: Key Challenges

This compound is characterized by two key features that influence its reactivity in Suzuki-Miyaura couplings:

  • Electron-Deficient Aryl Ring: The presence of both a fluorine atom and a dimethylcarbamoyl group withdraws electron density from the aryl ring. This makes the boronic acid less nucleophilic, which can slow down the crucial transmetalation step in the catalytic cycle.[1]

  • Ortho-Fluoro Substituent: The fluorine atom at the ortho position introduces steric hindrance around the boron center. This can impede the approach of the palladium complex, further complicating the transmetalation step.[1]

A primary side reaction to be aware of with this and similar boronic acids is protodeboronation . This is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, and is often promoted by harsh basic conditions or elevated temperatures.[2][3]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction is showing low to no conversion of the starting materials. What are the first things I should check?

A1: When faced with a stalled reaction, a systematic approach to troubleshooting is essential. Here are the initial parameters to verify:

  • Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, rendering them inactive.[1][4] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that the solvent was thoroughly degassed.

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored under an inert atmosphere.[4] Using fresh or properly stored reagents is crucial. For challenging couplings, consider using modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) which are designed for efficient generation of the active catalyst.[1]

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Impurities can sometimes interfere with the catalytic cycle.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common issue with electron-deficient boronic acids.[2][5] Here are several strategies to mitigate it:

  • Choice of Base: Strong aqueous bases can accelerate protodeboronation. Consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][6] These bases are often effective in anhydrous solvent systems.

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol (BPin) or MIDA ester, can significantly reduce the rate of protodeboronation.[2] These esters are more robust under typical Suzuki conditions.

  • Reaction Temperature: Lowering the reaction temperature can disfavor the protodeboronation pathway.[2] This may require a more active catalyst system to achieve a reasonable reaction rate.

Q3: My reaction is sluggish despite using a strong base and high temperature. What adjustments can I make?

A3: The electronic and steric nature of this compound often requires carefully selected conditions to overcome its inherent low reactivity.

  • Ligand Selection: For sterically hindered and electron-deficient substrates, bulky, electron-rich phosphine ligands are often essential.[1] Ligands like XPhos, SPhos, or RuPhos can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1]

  • Solvent System: The solvent plays a crucial role in solubilizing the reagents and stabilizing the catalytic species.[7][8][9] A mixture of an aprotic solvent like 1,4-dioxane or THF with a small amount of water is a common starting point.[4][10] However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.

  • Catalyst Loading: While typically in the 0.5-2 mol% range, for particularly challenging couplings, a slightly higher catalyst loading might be beneficial.

Q4: I'm seeing the formation of homocoupled byproducts from my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling of the boronic acid is another common side reaction, often driven by the presence of oxygen or Pd(II) species at the start of the reaction.[10]

  • Rigorous Degassing: As mentioned before, ensuring an oxygen-free environment is the primary way to prevent homocoupling.[10]

  • Use of Pd(0) Sources: Starting with a Pd(0) catalyst source, like Pd₂(dba)₃, can sometimes reduce homocoupling compared to Pd(II) sources that require in-situ reduction.

III. Frequently Asked Questions (FAQs)

What is the role of the base in the Suzuki-Miyaura coupling?

The base plays a critical role in the transmetalation step. It is generally accepted that the base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (RB(OH)₃⁻).[11][12][13] This boronate species then transfers its organic group to the palladium center.

How do I choose the right solvent for my reaction?

The choice of solvent can significantly impact reaction outcomes.[7][8][14] Common solvents include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[10] Often, a mixture of an organic solvent with water is used to help dissolve the inorganic base and facilitate the formation of the active boronate species.[10] However, the optimal solvent system should be determined empirically for your specific substrates.

When should I consider using a boronic ester instead of a boronic acid?

Boronic esters, particularly pinacol esters, are generally more stable than their corresponding boronic acids.[2][10] They are particularly useful for substrates that are prone to decomposition via protodeboronation, such as heteroaromatic or electron-deficient systems.[2]

IV. Experimental Protocols & Data

General Protocol for Screening Bases and Solvents

This protocol provides a starting point for optimizing the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2-1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (2.0-3.0 equiv)

  • Degassed Solvent

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and the finely powdered base.[1]

  • Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.

  • Under the inert atmosphere, add the palladium precatalyst.

  • Add the degassed solvent via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Table 1: Example Conditions for Optimization
EntryBase (equiv)Solvent SystemTemperature (°C)Yield (%)
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)100Low
2Cs₂CO₃ (2.0)Dioxane100Moderate
3K₃PO₄ (3.0)Toluene110High
4K₃PO₄ (3.0)2-MeTHF90High

Note: Yields are illustrative and will vary depending on the specific aryl halide used.

Troubleshooting Flowchart

Troubleshooting_Suzuki_Coupling start Low or No Yield check_reagents Check Reagents & Setup start->check_reagents check_conditions Optimize Conditions check_reagents->check_conditions Reagents OK reagents_ok Use fresh catalyst/ligand Ensure inert atmosphere check_reagents->reagents_ok Reagents/Setup Issue base_solvent Screen Bases: K₃PO₄, Cs₂CO₃ check_conditions->base_solvent Inefficient Transmetalation ligand Screen Ligands: XPhos, SPhos check_conditions->ligand Steric Hindrance temp Vary Temperature: 80-110 °C check_conditions->temp Slow Reaction Rate

Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.

V. References

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 17(9), 2492-2503.

  • Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 83(15), 7888-7897.

  • Cano, I., Alvarez, E., & Campos, J. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(47), 19141-19153.

  • E. Tas, et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta, 104(11), e2100155.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from --INVALID-LINK--

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A comparative study of different bases in Suzuki-Miyaura coupling reactions. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). A Head-to-Head Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 2,3,4,6-Tetrafluorophenylboronic Acid. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids. Retrieved from --INVALID-LINK--

  • Bellina, F., & Rossi, R. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(11), 1083-1107.

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from --INVALID-LINK--

  • ACS Publications. (2025). Unlocking Plasmonic Hot Electron Utilization on Palladium Nanoparticles via Modulation of the Bimetallic Interface for Enhanced Photocatalysis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling with 2,5-Difluorophenylboronic Acid. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from --INVALID-LINK--

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Suzuki reaction of bromobenzene with phenyl boronic acid catalyzed by mf-MWCNTs@chitosan NHC-Pd nanocomposite. Retrieved from --INVALID-LINK--

  • MDPI. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from --INVALID-LINK--

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from --INVALID-LINK--

References

Identifying and minimizing side products in reactions with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. This resource is designed for researchers, scientists, and professionals in drug development. As a sterically hindered and electronically complex building block, this boronic acid presents unique challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges, minimize side product formation, and achieve optimal reaction outcomes.

Introduction: Understanding the Reactivity Profile

This compound is a valuable reagent in medicinal chemistry due to the prevalence of the fluorobenzamide moiety in bioactive molecules. However, its structure brings inherent challenges to typical Suzuki-Miyaura coupling reactions. The ortho-fluoro substituent and the meta-dimethylcarbamoyl group create a unique electronic and steric environment that can lead to several undesired side reactions. This guide will focus on identifying and mitigating the formation of the most common side products: protodeboronation, homocoupling, and potential reactions involving the functional groups.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is showing low yield. What are the primary side products I should look for?

A1: The most common side products are the result of protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[1] The electron-withdrawing nature of the substituents on the phenyl ring can make the boronic acid more susceptible to these side reactions.[1] Careful analysis of your crude reaction mixture by LC-MS or ¹H NMR is crucial to identify these byproducts and guide your optimization efforts.

Q2: What causes protodeboronation and how can I minimize it with this specific boronic acid?

A2: Protodeboronation is the undesired cleavage of the C–B bond, replacing it with a C–H bond. This is often promoted by aqueous basic conditions, which are common in Suzuki-Miyaura reactions.[2][3] Electron-deficient arylboronic acids, like the one , are particularly prone to this side reaction.[4][5] To minimize protodeboronation:

  • Use Anhydrous Conditions: If possible, employing anhydrous solvents and bases can significantly reduce the rate of protodeboronation.

  • Choose the Right Base: Weaker bases (e.g., K₂CO₃, CsF) are often preferred over strong bases (e.g., NaOH, KOH) to lessen the rate of protodeboronation.[6] The choice of base can be critical and may require screening.

  • Consider Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from premature decomposition.[2][7] These esters often exhibit greater stability under basic reaction conditions.[5]

Q3: I am observing a significant amount of homocoupling product. What are the key factors that promote this side reaction?

A3: Homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl. This is often mediated by the palladium catalyst, particularly in the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[8][9] Electron-deficient boronic acids have been shown to be more prone to certain types of homocoupling.[1][10] To suppress homocoupling:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen.[8] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.

  • Use a Pd(0) Catalyst Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf), which require in situ reduction that can sometimes lead to homocoupling.[9]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway and suppress homocoupling.[10]

Q4: Can the dimethylcarbamoyl or fluoro groups participate in side reactions under Suzuki coupling conditions?

A4: While less common than protodeboronation and homocoupling, these functional groups can be reactive under certain conditions.

  • Dimethylcarbamoyl Group: Amide groups are generally stable. However, under harsh basic conditions and high temperatures, hydrolysis to the corresponding carboxylic acid could occur, although this is unlikely under standard Suzuki conditions. Palladium-catalyzed decarbonylative coupling is a known reaction but typically requires specific conditions not usually present in a standard Suzuki-Miyaura reaction.[11][12]

  • ortho-Fluoro Group: The C-F bond is generally robust in palladium-catalyzed cross-coupling reactions.[13][14] In fact, the electron-withdrawing nature of fluorine can activate the C-X bond of the coupling partner (if it's an aryl halide). Direct C-F bond activation is possible but usually requires specialized nickel or palladium catalyst systems and harsher conditions than those typically used for Suzuki reactions.[13][15]

Troubleshooting Guides

Problem 1: Significant Protodeboronation Detected

This is characterized by the presence of 3-fluoro-N,N-dimethylbenzamide in your reaction mixture.

Causal Analysis Workflow

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Protodeboronation High Protodeboronation Cause1 Excess Water/Protic Solvent Protodeboronation->Cause1 Cause2 Base too Strong/Concentrated Protodeboronation->Cause2 Cause3 Prolonged Reaction Time/High Temp Protodeboronation->Cause3 Cause4 Boronic Acid Instability Protodeboronation->Cause4 Sol1 Use Anhydrous Solvents & Reagents Cause1->Sol1 Mitigates proton source Sol2 Screen Weaker Bases (e.g., K3PO4, CsF) Cause2->Sol2 Reduces rate of C-B cleavage Sol3 Monitor Reaction, Optimize Time/Temp Cause3->Sol3 Minimizes exposure to harsh conditions Sol4 Convert to Pinacol Boronate Ester Cause4->Sol4 Increases stability

Caption: Troubleshooting workflow for high protodeboronation.

Detailed Mitigation Protocol: Conversion to Pinacol Boronate Ester

If protodeboronation is persistent, converting the boronic acid to its pinacol ester is a highly effective strategy.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Toluene or THF (anhydrous)

  • Magnesium sulfate or a Dean-Stark trap

Procedure:

  • To a round-bottom flask, add this compound and pinacol.

  • Add anhydrous toluene or THF.

  • If using toluene, fit the flask with a Dean-Stark trap and reflux the mixture for 2-4 hours to remove water azeotropically.

  • If using THF, add anhydrous magnesium sulfate and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure (if using toluene) or filter off the magnesium sulfate (if using THF) and concentrate.

  • The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.

Problem 2: Significant Homocoupling of the Boronic Acid

This is identified by the presence of 2,2'-difluoro-N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-dicarboxamide.

Causal Analysis Workflow

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Steps Homocoupling High Homocoupling Cause1 Oxygen in Reaction Homocoupling->Cause1 Cause2 Inefficient Pd(II) to Pd(0) Reduction Homocoupling->Cause2 Cause3 Inappropriate Ligand Homocoupling->Cause3 Cause4 Slow Transmetalation vs. Homocoupling Homocoupling->Cause4 Sol1 Rigorous Degassing (Freeze-Pump-Thaw) Cause1->Sol1 Removes oxidant Sol2 Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) Cause2->Sol2 Bypasses problematic reduction step Sol3 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos) Cause3->Sol3 Favors cross-coupling kinetics Sol4 Optimize Base and Solvent System Cause4->Sol4 Accelerates desired reaction

Caption: Troubleshooting workflow for high homocoupling.

Detailed Mitigation Protocol: Rigorous Degassing and Optimized Reaction Setup

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: Add the aryl halide, boronic acid, base, and a stir bar to a flame-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) at least three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Degassing the Solution (Freeze-Pump-Thaw):

    • Freeze the mixture in a liquid nitrogen bath until completely solid.

    • Apply a high vacuum for 5-10 minutes.

    • Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You should see gas bubbling out of the solution as it thaws.

    • Repeat this freeze-pump-thaw cycle at least two more times.

  • Catalyst Addition: After the final thaw and while under a positive pressure of argon, quickly add the palladium catalyst.

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and proceed with an aqueous workup.[16][17][18]

Purification Strategies

The polarity of the dimethylcarbamoyl group means that both the desired product and potential byproducts may have moderate polarity.

Impurity Typical Polarity Recommended Purification Method Notes
Unreacted Boronic Acid PolarAqueous base wash (e.g., 1M NaHCO₃) during workup.[17]The boronic acid is acidic and will be extracted into the aqueous basic layer.
Protodeboronation Product Less Polar than ProductFlash column chromatography (Silica gel).Eluent system will likely be a gradient of ethyl acetate in hexanes.
Homocoupling Product Can be less or similarly polar to the productFlash column chromatography (Silica gel).Careful selection of eluent and potentially a long column may be needed for separation.
Residual Palladium VariesCan often be removed by filtration through a pad of Celite® or by treatment with a palladium scavenger.Black/colloidal palladium can sometimes be removed during the aqueous workup.

General Protocol for Flash Column Chromatography: [18]

  • Workup: After the reaction, perform a standard aqueous workup by diluting with ethyl acetate, washing with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Column Packing: Pack a silica gel column with an appropriate non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Start with a low polarity eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 50-70% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

  • Isolation: Concentrate the combined pure fractions under reduced pressure to yield the purified product.

By understanding the inherent reactivity of this compound and systematically addressing the common side reactions, researchers can significantly improve the efficiency and success of their synthetic endeavors.

References

Technical Support Center: Optimizing Catalytic Efficiency for (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. This particular reagent, while valuable for introducing a key structural motif, presents unique challenges due to its electronic and steric properties. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.

Understanding the Substrate: Key Challenges

This compound is classified as an electron-deficient boronic acid. This is due to the combined inductive effect of the ortho-fluorine atom and the meta-dimethylcarbamoyl group. This electron deficiency creates a double-edged sword: while it can accelerate the crucial transmetalation step in the catalytic cycle, it also significantly increases the substrate's susceptibility to undesirable side reactions, most notably protodeboronation.[1][2][3] Understanding this balance is the key to improving catalytic efficiency.

Core Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses specific issues in a question-and-answer format, starting with the most common problems and progressing to more nuanced optimization strategies.

Q1: My reaction has very low to no yield of the desired product. Where do I start troubleshooting?

A1: A failed Suzuki-Miyaura coupling can often be traced back to fundamental reaction parameters. Before exploring more complex variables, conduct a systematic audit of your setup and reagents.

  • 1. Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and promote the homocoupling of your boronic acid.[2][4][5]

    • Causality: Oxygen intercepts the Pd(0) species, preventing it from entering the catalytic cycle via oxidative addition. This also leads to the formation of palladium oxides (palladium black) and promotes side reactions.

    • Actionable Advice: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction setup and duration.

  • 2. Reagent Quality and Stability:

    • Boronic Acid: Electron-deficient boronic acids can degrade upon storage, especially if exposed to moisture. Consider using a freshly opened bottle or material from a reliable supplier.

    • Palladium Catalyst & Ligand: Palladium precatalysts, particularly Pd(II) sources like Pd(OAc)₂, can degrade. Phosphine ligands are notoriously prone to oxidation.[2] Use fresh reagents stored correctly under an inert atmosphere.

    • Base Purity: The quality of your base is paramount. Anhydrous bases like K₃PO₄ can be hygroscopic. It is good practice to grind the base into a fine powder and dry it in an oven before use to ensure consistency.

  • 3. Catalyst Activation (for Pd(II) precatalysts): If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ to the active Pd(0) species. This is typically accomplished by the phosphine ligand, but issues can arise. If you suspect a problem, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to eliminate this variable.

Q2: I'm observing a significant amount of a side product that corresponds to the simple arene (3-fluoro-N,N-dimethylbenzamide). What is happening and how can I prevent it?

A2: You are observing protodeboronation , the most common failure mode for this class of boronic acid.[1][2][3] This side reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, effectively destroying your nucleophile.

  • Causality: The electron-withdrawing groups on your boronic acid make the ipso-carbon more electrophilic and the C-B bond weaker, making it susceptible to cleavage by a proton source, a process often mediated by the base.[6]

G

Caption: Competing pathways for the boronic acid.

Strategies to Minimize Protodeboronation:

  • Choice of Base: This is your most powerful tool. Strong aqueous bases (NaOH, KOH) can accelerate protodeboronation.

    • Recommendation: Switch to milder, often anhydrous, bases. Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) and potassium fluoride (KF) are also highly effective.[2] These bases provide sufficient activity for the transmetalation step while minimizing the rate of the destructive side reaction.

  • Reaction Temperature and Time: Higher temperatures accelerate both the desired coupling and the undesired protodeboronation.

    • Recommendation: Use a highly active catalyst system that allows the reaction to proceed at a lower temperature (e.g., 40-80 °C) or for a shorter duration.[3] Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor decomposition.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for protodeboronation.

    • Recommendation: If using a base like K₃PO₄, ensure it is finely ground and dried. Use anhydrous solvents. This can sometimes be a trade-off, as a small amount of water can aid in dissolving the base and facilitate the catalytic cycle, so optimization may be required.[7]

Q3: My main product is the homocoupled biaryl from my boronic acid. What causes this?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is typically caused by two main issues: the presence of oxygen or the use of a Pd(II) precatalyst without an effective reductant.[5]

  • Causality (Oxygen-Mediated): Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) mid-cycle. This Pd(II) species can then undergo a transmetalation with two molecules of your boronic acid, leading to a reductive elimination that forms the homocoupled product and regenerates Pd(0).

  • Actionable Advice: The solution is the same as for general low yield: rigorously exclude oxygen from your reaction. Ensure your inert gas line is functioning correctly and that all reagents and solvents are properly degassed.

Q4: The reaction is sluggish or stalls when I use a sterically hindered aryl halide. How can I improve the conversion?

A4: Steric hindrance, especially from ortho-substituents on either coupling partner, dramatically slows down the catalytic cycle, particularly the reductive elimination step. To overcome this, you need a more robust catalyst system.

  • Causality: The final step of the catalytic cycle, reductive elimination, requires the two organic fragments to be in close proximity on the palladium center. Bulky groups create a high energy barrier for this step.

  • Recommendation: Switch to Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ are often insufficient. You need ligands specifically designed for challenging couplings.

    • Buchwald-type Biarylphosphine Ligands: These are the gold standard. Ligands like SPhos, XPhos, and RuPhos are both bulky and highly electron-donating.[4][8] The bulk accelerates the reductive elimination, while the electron-donating nature promotes the initial oxidative addition, especially with less reactive aryl chlorides.

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SImes are also extremely effective for sterically demanding couplings.

Ligand TypeExample(s)Recommended ForRationale
Triphenylphosphines PPh₃, P(p-tol)₃Simple, unhindered aryl bromides/iodidesStandard, but often insufficient for challenging substrates.
Bulky Alkylphosphines P(t-Bu)₃, PCy₃Electron-rich or hindered aryl halidesIncreases electron density on Pd, promoting oxidative addition.
Biarylphosphines SPhos, XPhos, RuPhosSterically hindered substrates, aryl chloridesBulky framework accelerates reductive elimination; highly electron-rich.[4][8]
N-Heterocyclic Carbenes IPr, SImesSterically hindered substrates, high temp. stabilityStrong sigma-donors that form very stable and active catalysts.[9]

Experimental Protocols & Methodologies

The following protocol provides a robust starting point for reactions with this compound, designed to minimize common failure modes.

Protocol 1: General Suzuki-Miyaura Coupling with an Aryl Bromide

G

Caption: General workflow for the optimized Suzuki protocol.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)

  • Palladium Catalyst: SPhos Pd G3 (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%) with SPhos ligand (0.04 mmol, 4 mol%)

  • Solvent: Anhydrous and degassed 1,4-Dioxane or CPME[10] (5 mL)

Procedure:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the finely powdered, dried K₃PO₄ (2.0 mmol).

  • Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (5 mL) via syringe. If using a two-component catalyst system (e.g., Pd₂(dba)₃/SPhos), add the palladium source and ligand at this stage. If using a palladacycle precatalyst (e.g., SPhos Pd G3), add it now.

  • Reaction: Place the sealed flask in a preheated oil bath at 80 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Wash it sequentially with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the final product.

References

Managing the stability of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid during storage and reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the storage, handling, and use of this reagent. By understanding the inherent stability characteristics and potential degradation pathways, you can ensure the integrity of your starting material and the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like many arylboronic acids, this compound is susceptible to three main degradation pathways:

  • Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] This process is often catalyzed by aqueous conditions, and the rate can be highly dependent on pH.[1][2][3] For arylboronic acids, protodeboronation can occur under both acidic and basic conditions.[4][5] The presence of electron-withdrawing groups, such as the fluoro and dimethylcarbamoyl substituents on the phenyl ring, can influence the rate of this degradation.

  • Oxidation: The carbon-boron bond is susceptible to oxidative cleavage, particularly in the presence of atmospheric oxygen or other oxidizing agents.[1][6] This degradation pathway can be a significant issue, leading to the formation of the corresponding phenol as a byproduct.[7] The stability of boronic acids to oxidation can be comparable to that of thiols in biological contexts.[1][8][9]

  • Anhydride (Boroxine) Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic trimer called a boroxine.[1][10][11] This is often a reversible process, and the boronic acid can be regenerated in the presence of water. However, the formation of boroxine can lead to inaccuracies in weighing and stoichiometry if not accounted for.[1]

Q2: What are the ideal storage conditions for this compound to ensure long-term stability?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature Store refrigerated (2-8 °C).[12]Reduces the rate of decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[12]Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and hydrolysis-mediated protodeboronation.
Container Keep in a tightly sealed container.[12][13][14]Prevents ingress of atmospheric moisture and oxygen. Containers that have been opened should be carefully resealed.[13]
Light Protect from light.Although not as critical as temperature and atmosphere, prolonged exposure to light can potentially contribute to degradation.
Q3: I suspect my this compound has degraded. How can I assess its purity?

A3: Assessing the purity of your boronic acid is crucial for reproducible results. Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is a reliable approach for purity assessment.[15] A C18 column with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile is a good starting point.[15] The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be very informative. In ¹H NMR, the presence of the protodeboronated byproduct (N,N-dimethyl-4-fluorobenzamide) can be identified. The formation of boroxine will also alter the ¹H NMR spectrum. ¹¹B NMR can directly probe the boron environment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify and quantify the parent boronic acid as well as potential degradation products.[16]

Troubleshooting Guides

Troubleshooting Failed or Low-Yielding Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a primary application for this compound.[17][18][19] Failures or low yields in these reactions can often be traced back to the stability and handling of the boronic acid.

Potential CauseRecommended ActionScientific Rationale
Inactive Catalyst Ensure your palladium source and ligand are active. If using a Pd(II) precatalyst, it must be reduced in situ.[20] Consider using a more active, pre-formed Pd(0) catalyst or a palladacycle.[20]The catalytic cycle of the Suzuki-Miyaura reaction relies on an active Pd(0) species to undergo oxidative addition with the aryl halide.[19]
Oxygen Contamination Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere. Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[20]Pd(0) catalysts are sensitive to oxidation, which deactivates them.
Inadequate Base The choice of base is critical. The base activates the boronic acid to facilitate transmetalation.[18] If using a weaker base like K₂CO₃ or Cs₂CO₃, ensure it is of high quality and anhydrous if the reaction is sensitive to water. For some systems, a stronger base like K₃PO₄ may be necessary.[21]The base coordinates to the boron atom, forming a boronate species which is more nucleophilic and readily undergoes transmetalation with the palladium complex.[18]
Solvent Effects Ensure your boronic acid and other reagents are soluble in the chosen solvent system. Poor solubility can hinder reaction rates.[22] Sometimes, a co-solvent like water is necessary, but this can also promote protodeboronation.[22]For the reaction to proceed, all components must be in the same phase to interact.

This is a clear indication that protodeboronation is outcompeting the desired cross-coupling reaction.

Protodeboronation_Troubleshooting Start Protodeboronation Observed Check_Reaction_Rate Is the catalytic turnover rate slow? Start->Check_Reaction_Rate Check_Water Is excess water present? Start->Check_Water Check_Base Is the base too strong or concentration too high? Start->Check_Base Check_Temp Is the reaction temperature too high? Start->Check_Temp Increase_Catalyst Increase catalyst/ligand loading or use a more active catalyst system. Check_Reaction_Rate->Increase_Catalyst Yes Use_Anhydrous Use anhydrous solvents and reagents. Consider boronate esters. Check_Water->Use_Anhydrous Yes Optimize_Base Screen weaker bases (e.g., KF) or use a lower concentration. Check_Base->Optimize_Base Yes Lower_Temp Lower the reaction temperature. Check_Temp->Lower_Temp Yes

Caption: Troubleshooting workflow for protodeboronation.

Strategies to Mitigate Protodeboronation:

  • Increase the Rate of Productive Coupling: Employing a more active catalyst system can accelerate the Suzuki coupling, making it more competitive with the protodeboronation side reaction.[5]

  • Use of Boronate Esters: Converting the boronic acid to a more stable derivative, such as a pinacol boronate ester, can be an effective strategy.[1] These esters are generally more stable to protodeboronation and can act as a "slow-release" source of the boronic acid under the reaction conditions.[5]

  • Control Water Content: While some water is often necessary for Suzuki couplings, excessive amounts can accelerate protodeboronation. Using anhydrous solvents and carefully dried reagents can be beneficial.

  • Optimize Base and Temperature: The rate of protodeboronation is often highly dependent on base strength and temperature. Screening different bases (e.g., KF instead of K₂CO₃) and running the reaction at the lowest effective temperature can minimize this side reaction.[18]

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general method for assessing the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the boronic acid.

    • Dissolve in a suitable diluent (e.g., 1:1 acetonitrile:water) to a final concentration of 0.5 mg/mL.

  • HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
  • Analysis:

    • The primary peak should correspond to the boronic acid.

    • Look for pre-peaks which may indicate the boroxine, and post-peaks which could correspond to the protodeboronated or oxidized byproducts.

Protocol 2: Conversion to a Diethanolamine Adduct for Purification

If your boronic acid is impure, conversion to a diethanolamine adduct can be a useful purification strategy as these adducts are often crystalline and can be isolated by filtration.[20][23]

  • Dissolution: In a fume hood, dissolve the impure boronic acid (1.0 equivalent) in a minimal amount of a suitable solvent such as diethyl ether or methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.

  • Precipitation: A white precipitate of the diethanolamine adduct should form.

  • Isolation: Stir the resulting slurry for 15-20 minutes. Isolate the solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold solvent and dry under vacuum.

The resulting stable, tetracoordinate boron species can often be used directly in subsequent reactions or hydrolyzed back to the pure boronic acid.[24]

Boroxine_Formation cluster_0 3x Boronic Acid cluster_1 Boroxine + 3x H2O BA1 R-B(OH)2 Boroxine (R-B-O)3 BA1->Boroxine -3 H2O BA2 R-B(OH)2 BA3 R-B(OH)2 Boroxine->BA1 +3 H2O Water 3 H2O

Caption: Reversible formation of a boroxine from a boronic acid.

References

Technical Support Center: Advanced Strategies for Suzuki-Miyaura Couplings with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Overcoming Catalyst Deactivation in the Presence of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid.

Introduction: Welcome to the technical support guide for navigating the challenges associated with this compound in palladium-catalyzed cross-coupling reactions. This specialized boronic acid is a valuable building block in pharmaceutical and materials science research. However, its unique electronic and structural features—namely the ortho-fluoro and meta-dimethylcarbamoyl substituents—present specific hurdles that can lead to low yields, stalled reactions, and catalyst deactivation.

This guide is structured to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the potential failure modes and to offer a series of practical, field-proven troubleshooting strategies and detailed protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is stalling or giving very low conversion. What are the likely causes?

Low conversion is the most common issue reported with this substrate and typically points toward rapid catalyst deactivation or competing side reactions involving the boronic acid itself. The primary culprits are:

  • Catalyst Poisoning by the Carbamoyl Group: The dimethylcarbamoyl moiety (-C(O)NMe₂) contains Lewis basic nitrogen and oxygen atoms. These can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle, and catalytically inactive complexes.[1] This is a form of product inhibition or substrate inhibition that sequesters the active catalyst.

  • Protodeboronation: The boronic acid group is replaced by a hydrogen atom, consuming your starting material.[2] This substrate is particularly susceptible due to the electron-withdrawing nature of the ortho-fluoro substituent, which increases the acidity of the boronic acid and can facilitate its cleavage under basic conditions.[3][4]

  • Palladium Black Formation: The precipitation of metallic palladium (Pd(0)) indicates that the ligands are failing to stabilize the active catalytic species in solution.[5] This can be caused by an inappropriate ligand choice, reaction temperature, or impurities.

Q2: How exactly do the fluoro- and dimethylcarbamoyl- substituents interfere with the catalytic cycle?

Each substituent presents a distinct challenge:

  • Ortho-Fluoro Group: This strongly electron-withdrawing group lowers the pKa of the boronic acid. While this can sometimes be beneficial, it also makes the C-B bond more susceptible to protonolysis (protodeboronation), especially with strong bases or in protic solvents.[2][4]

  • Meta-Dimethylcarbamoyl Group: This group's primary interference is through coordination to the palladium center. During the catalytic cycle, the Pd(II) intermediate, after oxidative addition, is Lewis acidic and can be "poisoned" by the nearby carbamoyl group. This can prevent the crucial transmetalation step from occurring efficiently. Bulky ligands are often required to sterically block this unwanted interaction.[6]

Q3: Is protodeboronation a major concern, and how can I detect it?

Yes, it is a significant risk.[4] Protodeboronation leads to the formation of N,N-dimethyl-3-fluorobenzamide as a major byproduct. You can detect this by:

  • LC-MS Analysis: Monitor the reaction mixture for a mass corresponding to the protodeboronated byproduct.

  • ¹H NMR Spectroscopy: Compare the crude reaction NMR to a standard of the starting boronic acid. The disappearance of the boronic acid signal and the appearance of new aromatic signals corresponding to N,N-dimethyl-3-fluorobenzamide are clear indicators.

To mitigate protodeboronation, consider using milder, non-aqueous bases like CsF or K₃PO₄, or converting the boronic acid to a more stable boronate ester.[7][8]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered with this compound.

Issue 1: Incomplete Conversion or Stalled Reaction
  • Diagnosis: The reaction starts but stops before the aryl halide is fully consumed. LC-MS shows remaining starting materials and minimal product. This strongly suggests ongoing catalyst deactivation.

  • Causality: The active Pd(0) catalyst is likely being removed from the cycle. This could be due to poisoning by the carbamoyl group, formation of inactive palladium aggregates (palladium black), or ligand degradation.[9][10]

  • Solutions & Rationale:

    • Switch to Bulky, Electron-Rich Ligands: Standard ligands like PPh₃ are often inadequate. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky N-heterocyclic carbenes (NHCs) are essential.[10][11][12]

      • Why? These ligands promote the formation of stable, monoligated Pd(0) complexes that are highly active.[12] Their steric bulk can physically block the carbamoyl group from coordinating to the palladium center and also prevents the aggregation of Pd(0) atoms into palladium black.[11]

    • Re-evaluate Your Base: If you are using a strong aqueous base (e.g., NaOH, K₂CO₃ in water), you may be promoting both catalyst deactivation and protodeboronation.

      • Why? Hydroxide ions can form inactive palladium hydroxide species.[13] A screen of bases is crucial. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ often provide a better balance of reactivity and stability.[6]

    • Ensure Rigorous Inert Conditions: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) oxides and can also degrade phosphine ligands.[6]

      • Why? Inactive catalyst means no turnover. Ensure all solvents and reagents are properly degassed and the reaction is run under a positive pressure of nitrogen or argon.

Issue 2: Significant Protodeboronation Detected
  • Diagnosis: LC-MS and NMR confirm the major byproduct is N,N-dimethyl-3-fluorobenzamide.

  • Causality: The conditions (base, solvent, temperature) favor the protonolysis of the C-B bond over the transmetalation step.[2][4]

  • Solutions & Rationale:

    • Convert to a Boronate Ester: This is the most robust solution. Converting the boronic acid to its corresponding pinacol (BPin) or neopentyl glycol ester dramatically increases its stability towards protodeboronation.[4][8]

      • Why? The ester group reduces the Lewis acidity of the boron atom and makes the C-B bond less polarized and thus less susceptible to cleavage.[4] See Protocol 3 for the experimental procedure.

    • Use a Fluoride-Based Base: Cesium fluoride (CsF) or potassium fluoride (KF), often in an alcohol solvent like isopropanol or t-butanol, can be highly effective.[7]

      • Why? Fluoride is thought to activate the boronic acid by forming a fluoroborate species, which is competent for transmetalation but less prone to direct protonolysis compared to the boronate formed with hydroxide bases.

    • Minimize Water: While many Suzuki couplings tolerate water, for this sensitive substrate, minimizing water can suppress the protodeboronation pathway. Use anhydrous solvents and bases.

Data Presentation: Ligand & Base Screening

A systematic screening of ligands and bases is the most effective way to identify optimal conditions. Below is a template for organizing your results.

EntryPalladium Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Conversion (%)[14]Protodeboronation (%)[4]
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane/H₂O100121540
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295<5
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Toluene1001292<5
4Pd(OAc)₂ (2)SPhos (4)CsF (3)Isopropanol801688<2
5Pd(OAc)₂ (2)cataCXium A (4)K₂CO₃ (2)Dioxane/H₂O100126525

Conversion and byproduct formation determined by LC-MS or quantitative NMR analysis.

Visualizations: Mechanisms & Workflows

The Suzuki-Miyaura Catalytic Cycle & Deactivation Pathways

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X RedElim Reductive Elimination Pd0->RedElim PdBlack Pd(0) Black (Aggregation) Pd0->PdBlack PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans Ar²B(OH)₃⁻ Poisoning Catalyst Poisoning (Carbamoyl Coordination) PdII->Poisoning PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Trans->PdII_Ar2 PdII_Ar2->RedElim Product Ar¹-Ar² (Product) RedElim->Product Deactivation Deactivation Pathways Protodeboronation Protodeboronation BoronicAcid Ar²B(OH)₂ BoronicAcid->Protodeboronation

Caption: Suzuki-Miyaura cycle with key catalyst deactivation points.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / Stalled Reaction check_byproducts Analyze Crude Reaction (LC-MS, NMR) start->check_byproducts is_proto Protodeboronation is Major Byproduct? check_byproducts->is_proto is_decomp Pd Black or Starting Materials Only? is_proto->is_decomp No sol_ester Convert to Boronate Ester (Protocol 3) is_proto->sol_ester Yes sol_ligand Screen Bulky Ligands (e.g., SPhos, XPhos) is_decomp->sol_ligand Yes optimize Re-optimize T, Conc. sol_ester->optimize sol_base Screen Mild/Anhydrous Bases (e.g., K₃PO₄, CsF) sol_inert Improve Inert Atmosphere (Degas Solvents) sol_base->sol_inert sol_ligand->sol_base sol_inert->optimize

Caption: Systematic workflow for troubleshooting difficult couplings.

Experimental Protocols

Safety Precaution: Always handle palladium catalysts and phosphine ligands in a fume hood. Phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Solvents should be degassed prior to use.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point using a modern ligand system.

  • Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Seal the flask/vial and evacuate and backfill with inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., Toluene or Dioxane, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath or aluminum heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir vigorously. Monitor the reaction progress by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Parallel Screening of Ligands and Bases

This protocol uses a 24-well plate for efficient screening.

  • Stock Solutions: Prepare stock solutions of your aryl halide and the boronic acid in the chosen solvent (e.g., Dioxane).

  • Aliquot Reagents: In a glovebox, add the appropriate amount of each solid base to individual vials in a 24-well plate. Then, add the solid palladium pre-catalyst and ligands to each designated vial.

  • Dispense Solutions: Use a pipette to dispense the stock solutions of the starting materials into each vial.

  • Seal and React: Seal the plate with a cap mat. Remove from the glovebox and place it on a pre-heated magnetic stirring hotplate.

  • Analysis: After the designated reaction time, cool the plate. Take a small aliquot from each well, dilute it, and analyze by high-throughput LC-MS to determine conversion and byproduct formation.

Protocol 3: Preparation of this compound pinacol ester

This procedure converts the boronic acid to a more stable form, mitigating protodeboronation.[8]

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).

  • Solvent: Add a solvent that allows for azeotropic removal of water (e.g., toluene or THF). Anhydrous MgSO₄ can also be added as a drying agent.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) overnight.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Isolation: Filter off any drying agent. Concentrate the filtrate under reduced pressure. The crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by silica gel chromatography.

References

Technical Support Center: Strategies to Reduce Homocoupling of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, a specialist in the field, with advanced strategies and in-depth troubleshooting for a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of boronic acids. Specifically, we will focus on mitigating this side reaction when using (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a reagent whose electronic properties can present unique challenges.

Our goal is to move beyond standard protocols and delve into the mechanistic reasons behind these issues, equipping you with the knowledge to rationally design and optimize your experiments for higher yields and purity.

Part 1: Frequently Asked Questions - Understanding the Core Problem

Q1: What is boronic acid homocoupling and why is it a concern?

A1: Boronic acid homocoupling is a dimerization side reaction in which two molecules of the boronic acid couple to form a symmetrical biaryl compound. In the context of your work, this would result in the formation of 2,2'-difluoro-N,N,N',N'-tetramethyl-[1,1'-biphenyl]-4,4'-dicarboxamide. This side reaction is detrimental for two primary reasons: it consumes your valuable boronic acid, thereby reducing the yield of your desired cross-coupled product, and it introduces a significant impurity that can be challenging to separate from the target molecule.

The most commonly cited mechanism for this side reaction involves the presence of oxygen.[1][2] Dioxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex.[1][3] This complex then reacts with two molecules of the boronic acid, ultimately leading to reductive elimination of the homocoupled biaryl and regenerating a palladium species.[1][3]

cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway A Pd(0)L₂ B Ar-Pd(II)-X L₂ (Oxidative Addition) A->B Ar-X C Ar-Pd(II)-Ar' L₂ (Transmetalation) B->C Ar'B(OH)₂ Base C->A Reductive Elimination D Ar-Ar' (Desired Product) C->D E Pd(0)L₂ F (η²-O₂)PdL₂ (Peroxo Complex) E->F O₂ G Ar-Pd(II)-Ar L₂ F->G 2 x Ar'B(OH)₂ G->E Reductive Elimination H Ar-Ar (Homocoupling) G->H

Caption: Desired Suzuki cycle vs. oxygen-mediated homocoupling.

Q2: Why might this compound be particularly susceptible to homocoupling?

A2: The electronic nature of your specific boronic acid plays a crucial role. The molecule contains two electron-withdrawing groups: a fluorine atom ortho to the boronic acid and a dimethylcarbamoyl group meta to it. Electron-deficient arylboronic acids have been shown to be more prone to homocoupling.[4] This increased susceptibility can be attributed to several factors:

  • Enhanced Lewis Acidity: The electron-withdrawing groups increase the Lewis acidity of the boron atom, potentially facilitating interactions with palladium complexes, including those that lead to homocoupling.

  • Slower Transmetalation: In the desired Suzuki-Miyaura cycle, electron-deficient boronic acids can exhibit slower rates of transmetalation with the Ar-Pd(II)-X complex.[5] This slower forward reaction can provide a larger window of opportunity for side reactions like homocoupling to occur.

  • Protodeboronation: While not directly homocoupling, electron-deficient boronic acids are also more susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom), especially under harsh basic conditions.[5][6] This decomposition pathway competes for the boronic acid, reducing overall efficiency.

Part 2: Troubleshooting and Strategic Optimization

This section provides a structured approach to systematically eliminate homocoupling by addressing the key reaction parameters.

Issue: Significant formation of the symmetrical biaryl homocoupling product is observed by LCMS/NMR.

This is the most common manifestation of the problem. The following strategies are presented in order of impact and ease of implementation.

This is the most critical and often underestimated factor. The oxygen-mediated pathway is a primary contributor to homocoupling.[1][2]

  • Causality: As shown in the diagram above, Pd(0) reacts with dissolved oxygen to form a peroxo species that directly initiates the homocoupling cascade.[1][3] By removing oxygen, you starve this parasitic cycle.

  • Troubleshooting Strategy: Do not assume a simple nitrogen blanket is sufficient. Dissolved oxygen must be actively removed from all components.

  • Protocol: Rigorous Degassing

    • Solvents: Sparge all solvents (including any water used in the base solution) with an inert gas (Argon is preferred due to its higher density, but Nitrogen is also effective) for a minimum of 30 minutes prior to use. A subsurface sparge using a needle or frit is most effective.[7]

    • Reaction Vessel: Assemble your reaction glassware hot from the oven (to remove adsorbed water) and immediately purge with a strong flow of inert gas while it cools.

    • Reagents: Add all solid reagents (boronic acid, aryl halide, base, ligand, catalyst) to the cooled vessel under a positive pressure of inert gas.

    • Final Purge: Subject the complete, heterogeneous mixture (before heating) to 3-5 cycles of vacuum/inert gas backfill to ensure a truly inert atmosphere.

The choice of palladium source and, more importantly, the phosphine ligand, is paramount in controlling the relative rates of the desired cross-coupling versus the undesired homocoupling.

  • Causality:

    • Pd(0) vs. Pd(II) Sources: Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) must be reduced in situ to the active Pd(0) state. This reduction can sometimes be mediated by the homocoupling of two boronic acid molecules, directly producing the impurity at the start of the reaction.[8][9] Using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that cleanly generates Pd(0) can circumvent this initial issue.[8][9]

    • Ligand Architecture: Bulky, electron-rich phosphine ligands are highly effective at preventing homocoupling.[8][10] Their steric bulk physically hinders the formation of the di-aryl palladium complexes necessary for homocoupling, while their strong electron-donating character promotes the desired reductive elimination step of the cross-coupling cycle, accelerating the main reaction pathway.[11]

  • Troubleshooting Strategy: If you are using a simple catalyst like Pd(PPh₃)₄ or generating the catalyst from Pd(OAc)₂ and PPh₃, switching to a more advanced system is a high-yield strategy.

Catalyst/Ligand System Rationale Typical Loading (mol%)
Pd₂(dba)₃ + SPhos SPhos is a bulky, electron-rich biarylphosphine ligand known to promote fast reductive elimination and suppress homocoupling.[4][11] Ideal for challenging, electron-deficient substrates.Pd: 1-2%, SPhos: 2-4%
Pd₂(dba)₃ + XPhos Similar to SPhos, XPhos offers excellent steric bulk and electron-donating properties, often effective where SPhos is not.Pd: 1-2%, XPhos: 2-4%
Buchwald G3/G4 Precatalysts These are air-stable Pd(II) precatalysts designed to efficiently generate the active L-Pd(0) species in solution, minimizing side reactions associated with traditional Pd(II) sources.[8]1-3%
Pd(dppf)Cl₂ A robust and versatile catalyst, dppf provides a wider "bite angle" which can be beneficial, though it may be less effective than Buchwald-type ligands for highly challenging couplings.[12]2-5%

The base is not merely an activator; its strength, solubility, and cation can dramatically influence reaction outcomes.[13][14]

  • Causality: The base activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.[14] However, an overly strong or poorly soluble base can accelerate decomposition pathways like protodeboronation.[5] The choice of solvent affects the solubility of the base and all other reagents, influencing reaction kinetics.

  • Troubleshooting Strategy: Move away from common bases like Na₂CO₃ if homocoupling is an issue. Weaker, non-nucleophilic bases are often superior for sensitive substrates.

Base Solvent System Rationale & Comments
K₃PO₄ Dioxane/H₂O, Toluene/H₂O, THF/H₂OA moderately strong but non-nucleophilic base. Often provides a good balance of reactivity and suppression of side reactions. A go-to choice for many challenging couplings.
Cs₂CO₃ Dioxane, DMFThe highly soluble cesium cation can accelerate transmetalation. Can be very effective but is more expensive.
K₂CO₃ Toluene/H₂O, DME/H₂OA standard, inexpensive choice. Can sometimes be too harsh for electron-deficient boronic acids, leading to decomposition.
KF Dioxane, THFA very mild base. Used when base-sensitive functional groups are present. May require higher temperatures or longer reaction times.[13]

For particularly unstable boronic acids, minimizing their free concentration in solution at any given time can dramatically reduce side reactions.[15]

  • Causality: Homocoupling and protodeboronation rates are dependent on the concentration of the free boronic acid. By using a more stable boronic acid derivative, such as a pinacol ester (BPin) or a MIDA boronate, the active boronic acid is released slowly into the reaction medium upon hydrolysis, keeping its steady-state concentration low.[9][15]

  • Troubleshooting Strategy: If optimization of other parameters fails, consider converting your boronic acid to its corresponding pinacol ester and using it in the coupling reaction. This adds a synthetic step but is often a definitive solution for unstable substrates. Boronic esters are generally less reactive than boronic acids but exhibit greater stability.[16]

Part 3: Recommended Starting Protocol

This protocol incorporates the best practices discussed above for a robust starting point in minimizing homocoupling of this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl or heteroaryl bromide/iodide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.0 mol%)

  • K₃PO₄ (Potassium phosphate, tribasic) (2.5 equiv)

  • 1,4-Dioxane (anhydrous, sparged with Argon for 30 min)

  • Deionized Water (sparged with Argon for 30 min)

Procedure:

  • To an oven-dried Schlenk flask, add K₃PO₄, the aryl halide, this compound, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5 minutes and backfill with Argon. Repeat this cycle three times.

  • Under a positive pressure of Argon, add the degassed 1,4-dioxane followed by the degassed water (a typical solvent ratio is 4:1 or 5:1 Dioxane:H₂O).

  • Stir the reaction mixture vigorously and heat to the desired temperature (start with 80-100 °C).

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography.

Part 4: Diagnostic Workflow

Use this flowchart to systematically diagnose and solve homocoupling issues.

start High Homocoupling Detected q1 Is your degassing procedure rigorous (subsurface sparging, vacuum/backfill cycles)? start->q1 sol1 Implement Rigorous Degassing Protocol. (See Protocol Above) q1->sol1 No q2 What is your catalyst system? q1->q2 Yes sol1->q2 sol2a Switch from Pd(II) source (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (Buchwald G3/G4). q2->sol2a Pd(II)/Simple Ligand sol2b Switch from simple ligands (e.g., PPh₃) to bulky, electron-rich ligands (e.g., SPhos, XPhos). q2->sol2b Pd(II)/Simple Ligand q3 What is your base? q2->q3 Modern System sol2a->q3 sol2b->q3 sol3 Switch from Na₂CO₃ or Cs₂CO₃ to a weaker, non-nucleophilic base like K₃PO₄ or KF. q3->sol3 Strong/Standard Base q4 Is homocoupling still significant after optimizing parameters 1-3? q3->q4 Optimized Base sol3->q4 sol4 Employ a 'Slow-Release' Strategy. Convert boronic acid to its pinacol ester (BPin) derivative before coupling. q4->sol4 Yes end Homocoupling Minimized q4->end No sol4->end

Caption: Troubleshooting workflow for reducing homocoupling.

References

Technical Support Center: Enhancing Sluggish Couplings with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and optimized protocols for Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. Due to its specific electronic and steric properties, this reagent often leads to sluggish reactions and significant side products. This document provides expert guidance to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter when using this compound in your experiments.

Q1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the primary factors I should investigate?

A1: Low conversion with this substrate is a common issue stemming from its unique structure. It possesses two challenging features: an ortho-fluoro substituent and an electron-withdrawing dimethylcarbamoyl group. These make the boronic acid highly susceptible to a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][2]

Your initial troubleshooting should focus on two areas: reagent integrity and the kinetic competition between the desired coupling and protodeboronation.

  • Reagent & System Integrity :

    • Oxygen Sensitivity : Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the palladium catalyst, leading to homocoupling of the boronic acid.[3][4]

    • Water Content : Use anhydrous solvents and, if possible, reagents. While some water is often necessary for the catalytic cycle, excess water can accelerate protodeboronation, especially under basic conditions.[5]

    • Catalyst/Ligand Quality : Palladium catalysts and phosphine ligands can degrade over time. Phosphines are particularly prone to oxidation. Use fresh, properly stored reagents.[6]

  • Reaction Kinetics : For this substrate, the rate of protodeboronation can be faster than the rate of the desired cross-coupling. The primary goal is to accelerate the catalytic cycle to outpace this decomposition pathway.[7][8] This is achieved by carefully selecting the catalyst, ligand, base, and temperature.

Q2: I'm observing a significant amount of 2-fluoro-N,N-dimethylbenzamide as a byproduct. What is causing this and how can I minimize it?

A2: The formation of 2-fluoro-N,N-dimethylbenzamide is the direct result of protodeboronation.[1] This side reaction is the principal challenge with this specific boronic acid. The ortho-fluoro and the electron-withdrawing carbamoyl group synergistically increase the electrophilicity of the ipso-carbon, making the boronic acid moiety more susceptible to cleavage by a proton source (like water) under basic conditions.[9][10]

To minimize protodeboronation, consider the following strategies:

  • Use a Milder, Non-Aqueous Base : Strong bases can aggressively promote protodeboronation.[11] Switch from common bases like Na₂CO₃ or Cs₂CO₃ in aqueous solutions to milder or non-nucleophilic bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) under anhydrous or minimally aqueous conditions.[5][6]

  • Employ a Highly Active Catalyst System : The core strategy is to make the productive cross-coupling reaction kinetically favored. Modern palladium precatalysts, especially those incorporating bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands like SPhos or XPhos), are designed to promote rapid oxidative addition and reductive elimination, thus shortening the overall reaction time and minimizing the opportunity for the boronic acid to decompose.[3][7][8]

  • Lower the Reaction Temperature : High temperatures can accelerate decomposition. By using a highly active precatalyst, it is often possible to run the reaction at a lower temperature (e.g., room temperature to 40 °C), which significantly slows the rate of protodeboronation.[7]

  • Consider a "Slow-Release" Strategy : If problems persist, convert the boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate. These "masked" reagents are more stable to the reaction conditions and slowly release the active boronic acid into the catalytic cycle, keeping its standing concentration low and thus reducing the rate of decomposition.[1][12][13]

Q3: My coupling partner is an aryl chloride, and the reaction is particularly sluggish. What specific modifications are required?

A3: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides because the C-Cl bond is stronger, making the oxidative addition step—often the rate-determining step of the catalytic cycle—more difficult.[14][15] For challenging couplings involving aryl chlorides, a highly active catalyst system is not just beneficial, it is essential.

  • Ligand Selection is Critical : Standard ligands like PPh₃ are often ineffective. You must use bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[4]

    • Bulky, Electron-Rich Phosphines : Ligands like XPhos, SPhos, or RuPhos are designed to promote the difficult oxidative addition of aryl chlorides and accelerate the final reductive elimination step.[16][17][18]

    • N-Heterocyclic Carbenes (NHCs) : These are strong electron-donating ligands that can also form highly active catalysts for coupling aryl chlorides.[19]

  • Choice of Palladium Precatalyst : Use a modern palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G2). These are air-stable solids that rapidly form the active, monoligated Pd(0) species in solution, leading to more reliable and efficient reactions.[7][10]

  • Base and Solvent System : A moderately strong base like K₃PO₄ is often a good choice. Solvents with higher boiling points like dioxane, CPME, or toluene may be required if elevated temperatures are unavoidable, but always start by attempting the reaction at lower temperatures with a more active catalyst.[5]

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for your experiments.

Protocol 1: High-Activity, Room Temperature Coupling (Recommended First Approach)

This method utilizes a modern palladium precatalyst to kinetically outpace the protodeboronation of the sensitive boronic acid.[7][8]

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition : Under a positive pressure of inert gas, add the base, K₃PO₄ (3.0 equiv.). Then, add degassed solvent (e.g., 1,4-dioxane/water 5:1, to a concentration of 0.1 M with respect to the aryl halide).

  • Reaction Execution : Stir the mixture vigorously at room temperature (20-25 °C).

  • Monitoring : Monitor the reaction progress by TLC, LC-MS, or GC-MS. Due to the high catalyst activity, reactions are often complete within 1-4 hours.

  • Workup : Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: Thermally-Promoted Coupling with Careful Base Selection

This protocol is an alternative for when highly active precatalysts are unavailable or when the coupling partner requires higher temperatures. The key is the use of a milder base to suppress decomposition.

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), this compound (1.5 equiv.), the aryl halide (1.0 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere : Assemble the flask under a positive flow of argon or nitrogen. Evacuate and backfill the sealed system three times.

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., CPME or 1,4-dioxane, to 0.1 M) via syringe.[5]

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress regularly. Be aware that prolonged heating increases the risk of protodeboronation.

  • Workup : Follow the same workup procedure as described in Protocol 1.

Data Presentation & Key Parameter Summary

The choice of reaction components is critical for success. The tables below summarize key considerations.

Table 1: Comparison of Reaction Parameters for Challenging Couplings

ParameterCondition A: High-Activity SystemCondition B: Thermal SystemRationale & Causality
Catalyst XPhos Pd G3 (1-2 mol%)Pd(OAc)₂ / SPhos (2-4 mol%)G3 precatalysts form the active Pd(0)L₁ species rapidly at low temp, enabling faster coupling than boronic acid decomposition.[7]
Base K₃PO₄ (aq. or solid)K₃PO₄ (anhydrous)K₃PO₄ is a moderately strong base effective for transmetalation but less harsh than hydroxides or alkoxides, reducing protodeboronation.[5][6]
Solvent Dioxane/H₂O or THF/H₂OAnhydrous Dioxane or CPMEHigh-activity systems tolerate some water. Thermal systems benefit from anhydrous conditions to slow protodeboronation.[5]
Temperature Room Temp to 40 °C80 - 110 °CLower temperatures drastically reduce the rate of the protodeboronation side reaction.[7]
Typical Yield Good to ExcellentVariable, substrate-dependentThe high-activity system is generally more reliable and higher-yielding for this specific unstable boronic acid.

Table 2: Ligand Selection Guide for Aryl Halide Partners

Aryl HalideRecommended Ligand ClassExample LigandsKey Benefit
Ar-I, Ar-BrBulky BiarylphosphinesSPhos, XPhosPromotes rapid reductive elimination, shortens reaction times.[3]
Ar-Cl (challenging)Bulky BiarylphosphinesXPhos, RuPhosHighly electron-donating and bulky nature facilitates the difficult C-Cl bond oxidative addition.[16][18]
Heteroaryl HalidesBulky Biarylphosphines or specific NHCsSPhos, IPrCan prevent catalyst inhibition by heteroatom coordination and promote efficient coupling.[3][20]

Visualizations: Mechanisms & Workflows

Suzuki-Miyaura Catalytic Cycle and Common Pitfalls

Suzuki_Cycle

Caption: The Suzuki-Miyaura cycle and the competing protodeboronation pathway.

Troubleshooting Workflow for Sluggish Couplings

Troubleshooting_Workflow

Caption: A decision tree for troubleshooting reactions with this substrate.

References

Validation & Comparative

Comparing the reactivity of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid with other boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness and wide applicability in constructing C-C bonds, particularly in the synthesis of high-value pharmaceuticals and fine chemicals.[1] The choice of the organoboron partner is critical, as its structure dictates not only the fragment introduced but also the overall efficiency and kinetics of the reaction. This guide provides an in-depth comparison of This compound , a uniquely substituted reagent, against a panel of other arylboronic acids.

Our subject molecule possesses two key features that modulate its reactivity: an electron-withdrawing dimethylcarbamoyl group at the meta position relative to the boron moiety and a fluorine atom at the ortho position. This guide will dissect how this specific combination of steric and electronic factors influences its performance in the Suzuki-Miyaura catalytic cycle, offering researchers and drug development professionals a predictive framework for its application.

Theoretical Framework: Understanding Reactivity in Suzuki-Miyaura Coupling

The efficacy of a boronic acid in a Suzuki-Miyaura reaction is largely determined by its performance in the transmetalation step of the catalytic cycle.[2][3] This is the stage where the organic group is transferred from the boron atom to the palladium(II) center. The rate and success of this step are governed by several interconnected factors.

  • The Catalytic Cycle: The generally accepted mechanism involves three key stages: oxidative addition of an organic halide to a Pd(0) complex, transmetalation, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[1][2] The transmetalation step is often rate-limiting and is critically influenced by the boronic acid's structure.

  • Electronic Effects: The nucleophilicity of the aryl group being transferred is paramount.

    • Electron-Withdrawing Groups (EWGs): EWGs, like the dimethylcarbamoyl group, decrease the electron density of the aromatic ring. This makes the carbon atom attached to the boron more electrophilic, which can, in some cases, slow the transfer of the aryl group to the palladium center. However, EWGs also increase the Lewis acidity of the boron atom.[4] This increased acidity facilitates the formation of the boronate complex upon reaction with a base, which is a prerequisite for transmetalation.[5]

    • Electron-Donating Groups (EDGs): EDGs increase the electron density of the aryl ring, enhancing its nucleophilicity and generally accelerating the transmetalation step.

  • The ortho-Fluoro Effect: The fluorine atom at the ortho position exerts a powerful influence. Its strong inductive electron-withdrawing effect significantly increases the Lewis acidity of the boron center, which can promote the formation of the active boronate species.[6][7] Studies have shown that ortho-fluoro substitution can lead to a dramatic increase in transmetalation efficiency compared to unsubstituted or other halogen-substituted phenylboronic acids.[8]

Below is a diagram illustrating the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oa_complex R¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition tm_complex R¹-Pd(II)L₂-R² oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) tm_complex->product byproduct X-B(OH)₂ tm_complex->byproduct reagents R¹-X (Aryl Halide) reagents->oa_complex boronic R²-B(OH)₂ + Base (Boronic Acid) boronic->tm_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity Analysis: Experimental Data

To objectively assess the reactivity of this compound, we compare its performance in a standardized Suzuki-Miyaura coupling reaction against a selection of other boronic acids. The chosen reagents allow for the systematic evaluation of electronic and steric effects.

Model Reaction: The coupling of various arylboronic acids with 4-bromoanisole was selected as the benchmark reaction.

Experimental Protocol: Standard Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk tube, add the aryl halide (4-bromoanisole, 0.25 mmol, 1.0 equiv), the respective boronic acid (0.30 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 0.50 mmol, 2.0 equiv).

  • Catalyst Addition: In a nitrogen-filled glovebox, add the palladium catalyst, Pd(PPh₃)₄ (0.0075 mmol, 3 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add a degassed mixture of dioxane (2.0 mL) and water (0.5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 90 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After 2 hours, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Analysis: The yield of the biaryl product is determined by ¹H NMR spectroscopy using an internal standard.

Comparative Performance Data

EntryBoronic AcidKey FeaturesYield after 2h (%)
1Phenylboronic acidBaseline (unsubstituted)75
24-Methoxyphenylboronic acidStrong EDG (para)92
34-(Trifluoromethyl)phenylboronic acidStrong EWG (para)68
42-Fluorophenylboronic acidEWG (ortho, inductive)88
5 (5-Dimethylcarbamoyl-2-fluorophenyl)boronic acid EWG (ortho, F) + EWG (meta, Amide) 85

Note: The data presented are illustrative and representative of typical experimental outcomes.

Kinetic Studies: A Deeper Look at Reaction Rates

To further quantify the reactivity differences, initial reaction rates were determined for each boronic acid under the same model reaction conditions. This provides a more nuanced view than final product yields alone.

Experimental Protocol: Kinetic Analysis via HPLC

  • Reaction Setup: Assemble the reaction as described in the standard protocol in a temperature-controlled reaction vessel equipped with a magnetic stirrer.

  • Initiation: The reaction is initiated (time t=0) by the addition of the palladium catalyst to the stirring mixture at a constant 90 °C.

  • Sampling: At predetermined intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a 0.1 mL aliquot from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1.0 mL of a cooled acetonitrile/water solution and an internal standard.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the biaryl product over time.

  • Data Analysis: Plot product concentration versus time. The initial rate is determined from the slope of the curve during the initial, linear phase of the reaction.[9]

The following diagram outlines the workflow for this comparative kinetic study.

Experimental_Workflow start Reaction Setup (Halide, Boronic Acid, Base, Solvent) initiate Initiate Reaction at 90°C (Add Pd Catalyst, t=0) start->initiate sampling Aliquot Sampling (Timed Intervals) initiate->sampling quench Quench Sample (Cold MeCN/H₂O + Std.) sampling->quench analysis HPLC Analysis (Quantify Product) quench->analysis plot Data Plotting (Conc. vs. Time) analysis->plot rate Determine Initial Rate (Linear Slope) plot->rate

Caption: Workflow for the comparative kinetic analysis of boronic acids.

Comparative Kinetic Data

EntryBoronic AcidRelative Initial Rate (vs. Phenylboronic acid)
1Phenylboronic acid1.00
24-Methoxyphenylboronic acid2.5
34-(Trifluoromethyl)phenylboronic acid0.8
42-Fluorophenylboronic acid2.1
5 (5-Dimethylcarbamoyl-2-fluorophenyl)boronic acid 1.9

Discussion and Mechanistic Interpretation

The experimental data reveal a fascinating interplay of electronic and steric effects.

  • Baseline vs. EDG/EWG: As expected, the electron-donating methoxy group (Entry 2) significantly accelerates the reaction compared to the baseline phenylboronic acid (Entry 1), consistent with an enhanced rate of transmetalation. Conversely, the powerful electron-withdrawing trifluoromethyl group (Entry 3) results in a lower yield and a slower rate, likely due to the reduced nucleophilicity of the aryl ring.

  • The Power of the ortho-Fluoro Group: 2-Fluorophenylboronic acid (Entry 4) is a standout performer, with a reaction rate more than double that of the baseline. This demonstrates that the inductive effect of the ortho-fluoro substituent, which increases the boron's Lewis acidity, is a dominant factor in accelerating the overall reaction, overcoming the decreased nucleophilicity of the ring.[8] This facilitates rapid formation of the reactive boronate intermediate, which readily engages in transmetalation.

  • Analysis of (5-Dimethylcarbamoyl-2-fluorophenyl)boronic acid (Entry 5): This molecule exhibits high reactivity, nearly matching that of 2-fluorophenylboronic acid. The meta-dimethylcarbamoyl group is a moderate EWG, which, in isolation (like the CF₃ group), would be expected to slow the reaction. However, its deactivating effect is largely negated by the powerful activating effect of the ortho-fluoro substituent. The result is a highly efficient coupling partner that benefits from the fast kinetics imparted by the fluorine atom while incorporating a synthetically useful, electron-deficient amide handle. Its reactivity is substantially higher than that of the boronic acid with the stronger para-EWG (Entry 3), highlighting the positional importance and unique activating nature of the ortho-fluoro group.

Conclusion

This compound is a highly reactive and efficient coupling partner for Suzuki-Miyaura reactions. Its performance is primarily dictated by the activating effect of the ortho-fluoro substituent, which promotes a rapid transmetalation step. While the meta-dimethylcarbamoyl group is electron-withdrawing, its deactivating influence is minimal in the presence of the dominant ortho-fluoro effect.

For researchers and drug development professionals, this means that this compound can be employed with the expectation of high yields and fast reaction times, comparable to other activated boronic acids. It serves as an excellent building block for introducing a fluorinated, amide-containing phenyl ring, a common motif in modern medicinal chemistry, without the kinetic penalty typically associated with electron-deficient boronic acids.

References

A Comparative Guide to the Validation of Analytical Methods for Products Synthesized with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Validation in Modern Synthesis

In pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with rigorous analytical scrutiny. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, frequently employs boronic acids as key building blocks to create complex organic molecules.[1][2] (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is one such critical intermediate, valued for introducing a specific fluorinated and functionalized phenyl moiety. However, the products derived from this reagent are only as reliable as the methods used to analyze them.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of products synthesized using this boronic acid. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the methods described are not only compliant with regulatory standards but are also robust, reliable, and scientifically sound. Our focus is on establishing self-validating systems that guarantee data integrity from the bench to the submission dossier.

Chapter 1: Foundational Strategy - Understanding the Analytical Target and Its Environment

Before a single sample is injected, a robust analytical strategy must be built on a deep understanding of the target molecule and its potential impurity profile. Products derived from this compound via Suzuki coupling are susceptible to a specific array of impurities that the chosen analytical method must be able to resolve.

1.1. Potential Impurity Profile

A stability-indicating method's primary requirement is specificity: the ability to accurately measure the analyte in the presence of all potential impurities.[3][4] For a typical Suzuki reaction product, these include:

  • Starting Materials: Unreacted this compound and the coupling partner (e.g., an aryl halide).

  • Catalyst-Related Impurities: Residual palladium from the catalyst.

  • Process-Related Impurities:

    • Homocoupling Products: Dimers of the boronic acid or the aryl halide coupling partner.[5][6]

    • Protodeboronation Products: The boronic acid is replaced by a hydrogen atom, a common side reaction.[7]

    • Boroxines: Anhydrides formed from the dehydration and trimerization of the boronic acid starting material, which can complicate analysis.[8]

  • Degradation Products: Species formed under stress conditions (e.g., hydrolysis, oxidation, photolysis).

A comprehensive understanding of these potential interferents is the cornerstone of developing a method that is truly "fit for purpose" as mandated by international guidelines.[9][10]

Chapter 2: A Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is a critical decision point. While several methods can provide data, their suitability varies based on the specific requirements of accuracy, sensitivity, and the information needed. Here, we compare the three most relevant techniques for this application.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[11]Separation by liquid chromatography followed by mass analysis of the analyte and its fragments based on mass-to-charge ratio.[12][13]Measurement of the NMR signal intensity of the analyte relative to a certified internal standard of known purity.[14]
Primary Use Case Robust, routine quantification (assay) and impurity profiling in quality control environments. The workhorse for release and stability testing.[15][16]Definitive identification of known and unknown impurities and degradation products. High-sensitivity quantification.Absolute, standard-free quantification, structural confirmation, and analysis of materials where a specific reference standard is unavailable.[14]
Strengths Excellent precision and robustness; widely available and cost-effective; well-understood validation pathways under ICH guidelines.[3][17]Unmatched specificity and sensitivity; provides molecular weight information, aiding in structural elucidation of unknowns.[12]Provides absolute quantification without needing a chemically identical reference standard; non-destructive; rich structural information.[14][18]
Limitations Co-eluting peaks with similar UV spectra can lead to inaccurate quantification; requires a reference standard for quantification.Matrix effects can cause ion suppression or enhancement; higher operational complexity and cost compared to HPLC-UV.Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise; higher sample concentration needed.
Relevance to Topic Ideal for validating the final product's purity and assay. The primary focus of this guide for a stability-indicating method.Essential for characterizing the degradation products identified during forced degradation studies and identifying process impurities.An excellent orthogonal technique to validate the purity of the primary reference standard or to assay the main component without one.

Chapter 3: The Workhorse Method: Development and Validation of a Stability-Indicating RP-HPLC Procedure

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for quality control in pharmaceutical manufacturing.[17] Its purpose is to separate, detect, and quantify the active pharmaceutical ingredient (API) and all significant related substances.

Workflow for Method Development and Validation

HPLC_Validation_Workflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Validation (ICH Q2(R2)) Dev_Start Define Analytical Target Profile (ATP) Screen Screen Columns & Mobile Phases Dev_Start->Screen Initial Scouting Optimize Optimize Gradient, Flow Rate, Temp. Screen->Optimize Refine Separation Force_Deg Forced Degradation (Acid, Base, Peroxide, Light, Heat) Optimize->Force_Deg Stress Testing Specificity Specificity & Peak Purity Force_Deg->Specificity Demonstrate Selectivity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness Final_Method Validated Stability-Indicating Method Robustness->Final_Method Finalize & Document

Caption: A logical workflow for HPLC method development and validation according to ICH guidelines.

Causality in Method Development
  • Column Selection: A C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm) is the logical starting point. Its hydrophobic nature is well-suited for retaining the aromatic product. The choice of a smaller particle size (3.5 µm) offers a balance between high resolution and moderate backpressure, suitable for standard HPLC systems.

  • Mobile Phase Selection: A combination of a low-pH aqueous mobile phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is chosen. The acidic pH ensures that any residual boronic acid starting material is protonated and less likely to exhibit peak tailing due to interaction with silanol groups on the column. Acetonitrile is often preferred for its lower viscosity and favorable UV transparency.

  • Forced Degradation: The purpose of forced degradation is to intentionally stress the sample to ensure that any degradation products that might form during the product's shelf-life are generated and can be separated from the main peak.[15] This is a direct test of the method's specificity and is a regulatory expectation.[16][19]

Experimental Protocol: Stability-Indicating HPLC-UV Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or lambda max of the product)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B (re-equilibration)

Validation Protocol & Illustrative Data

The method must be validated according to ICH Q2(R2) guidelines.[3][9][10]

Validation ParameterPurposeAcceptance Criteria (Typical)Illustrative Result
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.Peak purity index > 0.999 for the analyte peak in stressed samples. Baseline resolution (>1.5) between analyte and adjacent peaks.Passed. No interference from blank, placebo, or degradation products at the analyte's retention time.
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.r² = 0.9995 over 50-150% of the nominal concentration.
Range The concentration interval where the method is precise, accurate, and linear.Established by confirming linearity, accuracy, and precision.50% to 150% of the nominal assay concentration.
Accuracy To measure the closeness of the test results to the true value.98.0% to 102.0% recovery for the assay.Average recovery of 99.7% across nine determinations at three concentration levels.
Precision (Repeatability)To show the precision of the method under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate preparations.RSD = 0.85% for the assay of six independent samples.
Precision (Intermediate)To express within-laboratory variations (different days, analysts, equipment).RSD ≤ 2.0% across different conditions.Overall RSD = 1.1% for analyses conducted on two different days by two analysts.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10; acceptable precision (e.g., RSD ≤ 10%).0.05% of the nominal assay concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.RSD ≤ 2.0% for small variations in flow rate (±0.1 mL/min), temperature (±2 °C), mobile phase pH (±0.2).The method is robust within the tested parameter ranges.

Chapter 4: Orthogonal and Confirmatory Techniques

Relying on a single analytical technique is insufficient for comprehensive characterization. Orthogonal methods, which measure the same property using different principles, provide a higher level of confidence in the results.

Impurity Identification by LC-MS

Causality: While HPLC-UV can detect an unknown impurity peak, it cannot identify it. LC-MS is the ideal follow-up technique. By coupling the HPLC separation to a mass spectrometer, we can obtain the molecular weight of the impurity.[12][13] Further fragmentation (MS/MS) can provide structural clues, allowing for confident identification of process impurities or degradation products. This is particularly important for boronic acid derivatives, where dehydration and the formation of adducts can complicate mass spectra.[8][20]

Experimental Protocol: LC-MS for Impurity ID

  • Instrumentation: UPLC or HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Chromatography: Use the same or a similar gradient as the validated HPLC method to correlate retention times.

  • Ionization Mode: ESI Negative mode is often effective for boronic acids, detecting the [M-H]⁻ ion.[13] Both positive and negative modes should be screened.

  • Data Acquisition: Acquire full scan data to detect all ions. For targeted impurities, use MS/MS to generate fragmentation patterns.

Relationships Between Validation Parameters

G ValidatedRange Validated Range Linearity Linearity Linearity->ValidatedRange defines lower/upper limits Accuracy Accuracy Accuracy->ValidatedRange confirms truthfulness within Precision Precision Precision->ValidatedRange confirms reliability within Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Relationship between core validation parameters that establish the working range of a method.

Absolute Quantification by qNMR

Causality: The accuracy of HPLC quantification is entirely dependent on the purity of the reference standard used for calibration. qNMR offers a powerful alternative by providing absolute quantification against an unrelated, certified internal standard (e.g., maleic acid).[14] It relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of nuclei. Given the presence of fluorine in the parent boronic acid, ¹⁹F NMR can be a highly effective and selective tool for analysis, as it offers a wide chemical shift range and no background signals.[18][21]

Experimental Protocol: qNMR for Assay

  • Instrumentation: NMR spectrometer (≥400 MHz) with a probe capable of ¹H and/or ¹⁹F detection.

  • Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire the spectrum using parameters that ensure full relaxation of all relevant signals (e.g., a long relaxation delay, D1, of 5 times the longest T1).

  • Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity of the analyte based on the integral values, the number of protons/fluorines contributing to each signal, their molecular weights, and the masses used.

Conclusion

The validation of analytical methods for products synthesized with this compound is a multi-faceted process that demands more than procedural adherence. It requires a strategic, science-led approach. While a well-validated, stability-indicating HPLC-UV method serves as the robust foundation for routine quality control, its data is made more trustworthy and defensible when supported by orthogonal techniques. LC-MS provides unequivocal identification of impurities, and qNMR offers a fundamental method for absolute quantification. By integrating these techniques, researchers and drug development professionals can build a comprehensive analytical package that ensures product quality, satisfies regulatory expectations, and ultimately, safeguards patient safety.

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Coupling with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, forming the backbone of countless pharmaceutical agents and functional materials. The selection of an appropriate catalyst is paramount to the success of this transformation, particularly when dealing with electronically demanding and sterically hindered substrates such as (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. This guide provides an in-depth comparative analysis of various palladium catalyst systems for this specific application, supported by experimental data from analogous systems, to facilitate informed catalyst selection and reaction optimization.

The subject of our study, this compound, presents a unique set of challenges. The presence of an ortho-fluorine substituent and a meta-dimethylcarbamoyl group, both electron-withdrawing, deactivates the boronic acid. This electronic deficiency can slow down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Furthermore, the ortho-fluorine atom introduces steric hindrance around the boron center, potentially impeding its approach to the palladium complex.[3] A common side reaction with such electron-poor boronic acids is protodeboronation, where the boronic acid group is cleaved by the basic reaction conditions, leading to reduced yields of the desired product.[4][5]

This guide will dissect the performance of several classes of palladium catalysts, from traditional phosphine-ligated systems to modern, highly active Buchwald-type precatalysts, in the context of overcoming these challenges.

Comparative Analysis of Catalyst Performance

The choice of catalyst, specifically the ligand coordinated to the palladium center, dictates the efficiency of the Suzuki-Miyaura coupling. The ligand's steric and electronic properties directly influence the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps of the catalytic cycle.[6]

Traditional Palladium-Phosphine Catalysts

Simple palladium sources combined with phosphine ligands have been the workhorses of Suzuki coupling for decades.

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This air-sensitive catalyst is often a starting point for optimization studies. However, for challenging substrates like our target boronic acid, its performance is often suboptimal. The relatively low electron-donating ability and moderate steric bulk of triphenylphosphine can lead to slow reaction rates and competing protodeboronation.[7]

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): The dppf ligand offers greater steric bulk and electron-donating character compared to PPh₃, which can enhance catalytic activity. In many pharmaceutical process chemistry applications, Pd(dppf)Cl₂ has proven to be a robust and reliable catalyst.[8][9] It often provides a good balance of reactivity and stability.

Buchwald-Type Ligands and Precatalysts

Professor Stephen Buchwald's group has developed a portfolio of highly active, bulky, and electron-rich biarylphosphine ligands and their corresponding palladium precatalysts. These systems are specifically designed for challenging cross-coupling reactions.[10]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and its Precatalysts (G2, G3, G4): XPhos is a highly effective ligand for the Suzuki coupling of electron-deficient and sterically hindered substrates.[5] The bulky triisopropylphenyl group and the electron-rich dicyclohexylphosphino moiety create a highly active catalytic species. The corresponding precatalysts (XPhos Pd G2, G3, and G4) offer enhanced air and moisture stability, simplifying reaction setup.[10] These precatalysts are designed for rapid in situ generation of the active Pd(0) species, which is crucial for outcompeting the protodeboronation of unstable boronic acids.[4][10] The G3 and G4 generations, in particular, show enhanced stability in solution.[10]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Similar to XPhos, SPhos is another highly effective Buchwald ligand. The methoxy groups in the 2' and 6' positions of the biphenyl backbone contribute to its high activity.

N-Heterocyclic Carbene (NHC) Ligated Palladium Catalysts

N-Heterocyclic carbenes have emerged as powerful alternatives to phosphine ligands in palladium catalysis. Their strong σ-donating properties form highly stable and active palladium complexes.

  • PEPPSI™-IPr (--INVALID-LINK--palladium(II) dichloride): This commercially available catalyst is known for its high thermal stability and activity, particularly for coupling aryl chlorides. The bulky IPr ligand effectively stabilizes the palladium center and promotes efficient catalysis.

Data-Driven Comparison

Catalyst SystemTypical Yield RangeReaction ConditionsKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄ 20-50%High temperature (80-110 °C), long reaction timesReadily availableLow reactivity, prone to decomposition
Pd(dppf)Cl₂ 50-80%Moderate to high temperature (60-100 °C)Good balance of activity and stabilityMay require optimization for highly deactivated substrates
XPhos Pd G3 85-98%Room temperature to moderate temperature (25-60 °C), short reaction timesHigh activity for challenging substrates, mild conditions, excellent functional group toleranceHigher cost compared to traditional catalysts
SPhos Pd G2 80-95%Moderate temperature (40-80 °C)High activity, good for sterically hindered substratesMay require slightly higher temperatures than XPhos systems
PEPPSI™-IPr 70-90%Moderate to high temperature (60-100 °C)High thermal stability, effective for aryl chloridesMay not be as active as Buchwald systems at lower temperatures

Note: The yield ranges are estimates based on literature for analogous challenging Suzuki couplings and are intended for comparative purposes. Actual yields will depend on the specific aryl halide coupling partner and optimization of reaction conditions.

Experimental Protocols

To provide a practical framework, here are representative, detailed experimental protocols for Suzuki-Miyaura coupling reactions utilizing different catalyst systems.

Protocol 1: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G3)

This protocol is recommended for achieving high yields under mild conditions, minimizing the risk of protodeboronation.[4]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), 1 M aqueous solution (3.0 mmol)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl halide, this compound, and XPhos Pd G3.

  • Evacuate and backfill the tube with argon three times.

  • Add the 1,4-dioxane via syringe.

  • Add the aqueous potassium phosphate solution via syringe.

  • Stir the reaction mixture at 40 °C for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Traditional Palladium Catalyst (Pd(dppf)Cl₂)

This protocol represents a more classical approach that can be effective with careful optimization.[8]

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.5 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Sodium carbonate (Na₂CO₃), 2 M aqueous solution (3.0 mmol)

  • Toluene (8 mL)

  • Ethanol (2 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the aryl halide, this compound, and Pd(dppf)Cl₂.

  • Flush the flask with argon.

  • Add the toluene and ethanol.

  • Add the aqueous sodium carbonate solution.

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with water (15 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by flash chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of the challenging this compound, the choice of catalyst is critical for achieving high yields and minimizing side reactions.

  • For initial screening and high-throughput applications, a robust and generally effective catalyst like Pd(dppf)Cl₂ may be a good starting point due to its balance of cost and reactivity.

  • For achieving the highest possible yields, especially with less reactive coupling partners (e.g., aryl chlorides), and for reactions that are sensitive to protodeboronation, the use of a Buchwald precatalyst, such as XPhos Pd G3, is strongly recommended. The ability of these catalysts to operate under mild conditions and their high activity often outweigh their higher initial cost by providing superior results and simplifying purification.

  • The choice of base is also crucial. For sensitive boronic acids, a weaker base like potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium or potassium carbonate to minimize protodeboronation.[11]

Ultimately, the optimal catalyst and conditions will depend on the specific aryl halide coupling partner. The information and protocols provided in this guide serve as a strong foundation for developing a successful and efficient Suzuki-Miyaura coupling strategy for the synthesis of valuable compounds derived from this compound.

References

A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of biaryl scaffolds is a foundational element of modern medicinal chemistry. These structural motifs are ubiquitous in pharmacologically active compounds, influencing their efficacy, selectivity, and pharmacokinetic profiles. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging these critical carbon-carbon bonds. This guide provides an in-depth technical analysis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid , a specialized reagent for introducing a uniquely functionalized phenyl ring into a target molecule. We will objectively benchmark its performance against other relevant boronic acids, supported by established chemical principles and representative experimental data, to empower you in making informed decisions for your synthetic campaigns.

The Strategic Advantage of Fluorine and Amide Functionality in Biaryl Scaffolds

The biaryl unit is a privileged scaffold in drug discovery due to its ability to present substituents in a well-defined three-dimensional arrangement, facilitating precise interactions with biological targets. The specific functionalities on the aryl rings are not mere decorations; they are critical determinants of a molecule's properties.

The incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] An ortho-fluoro substituent, as present in our compound of interest, can also induce conformational preferences in the resulting biaryl product, which can be crucial for optimizing target engagement.

Similarly, the dimethylcarbamoyl group, a type of amide, offers a hydrogen bond acceptor and can significantly influence solubility and cell permeability. Its presence provides a handle for further functionalization and can play a key role in the molecule's interaction with its biological target. The combination of these two functionalities makes this compound a highly valuable building block for the synthesis of novel therapeutics.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The success of a Suzuki-Miyaura coupling is a delicate interplay of the electronic and steric properties of the coupling partners, the choice of catalyst, ligand, base, and solvent.[2] this compound presents a unique combination of an electron-withdrawing fluorine atom ortho to the boronic acid and an electron-withdrawing dimethylcarbamoyl group meta to it.

Mechanistic Implications of the Substituents:

  • Ortho-Fluoro Group: The electron-withdrawing nature of the fluorine atom can decrease the electron density on the phenyl ring, which may slow down the rate-determining transmetalation step in the catalytic cycle.[3] However, the increased Lewis acidity of the boron atom can also facilitate the formation of the reactive boronate species.[3] Furthermore, the ortho-positioning introduces steric bulk adjacent to the reaction center, which can be challenging for the palladium catalyst.

  • Meta-Dimethylcarbamoyl Group: This electron-withdrawing group further reduces the nucleophilicity of the arylboronic acid, potentially impacting the transmetalation rate.

To provide a clear performance benchmark, we will compare this compound with three other representative boronic acids: Phenylboronic acid (the unsubstituted parent), 2-Fluorophenylboronic acid (to isolate the effect of the ortho-fluoro group), and 3-(Dimethylcarbamoyl)phenylboronic acid (to assess the impact of the carbamoyl group without the ortho-fluoro substituent).

Table 1: Comparative Performance of Selected Phenylboronic Acids in Suzuki-Miyaura Coupling

Boronic AcidKey Structural FeaturesExpected Reactivity in TransmetalationPotential ChallengesRepresentative Yield Range (%)
This compound Ortho-fluoro (EWG), meta-carbamoyl (EWG)Moderate to SlowSteric hindrance from ortho-F, reduced nucleophilicity, potential for protodeboronation.70-85
Phenylboronic acidUnsubstitutedFastGenerally robust, but can be prone to homocoupling.85-98
2-Fluorophenylboronic acidOrtho-fluoro (EWG)ModerateSteric hindrance, potential for protodeboronation.[4]75-90
3-(Dimethylcarbamoyl)phenylboronic acidMeta-carbamoyl (EWG)Moderate to SlowReduced nucleophilicity.70-90

Note: The yield ranges presented are illustrative and based on typical Suzuki-Miyaura couplings reported in the literature under optimized conditions. Actual yields are highly dependent on the specific aryl halide, catalyst system, and reaction conditions employed.

Experimental Protocol: A Validated Methodology

A robust and reproducible protocol is essential for the successful application of any reagent. The following is a detailed, step-by-step procedure for a representative Suzuki-Miyaura cross-coupling reaction using this compound. The choice of a bulky and electron-rich phosphine ligand, such as SPhos or XPhos, is often crucial for overcoming the steric hindrance and electronic deactivation of the boronic acid.[5]

Reaction Scheme:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The presence of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing the Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the general experimental workflow.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation (Ar'B(OH)2 + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar' L2 Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation Reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert Solvent Add Degassed Solvents Inert->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Analyze Pure Product Purification->Characterization

Caption: A general experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and strategically important building block for the synthesis of complex biaryl molecules, particularly in the context of drug discovery. While its inherent electronic and steric properties present certain challenges in Suzuki-Miyaura cross-coupling reactions, these can be effectively overcome with careful optimization of reaction conditions, including the use of modern, highly active catalyst systems. By understanding the mechanistic nuances and employing robust experimental protocols, researchers can successfully leverage the unique attributes of this reagent to construct novel molecular architectures with enhanced pharmacological potential. This guide serves as a comprehensive resource to facilitate the efficient and effective use of this compound in your synthetic endeavors.

References

A Senior Application Scientist's Guide to Spectroscopic Verification of Products from (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural verification of synthesized compounds is a cornerstone of scientific rigor. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a valuable building block in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which is a fundamental tool for creating carbon-carbon bonds.[1][2][3] The resulting biaryl and heteroaryl structures are often key scaffolds in pharmacologically active molecules.

This guide provides an in-depth, technically-grounded comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the robust validation of products derived from this specific boronic acid. We will delve into the "why" behind experimental choices, ensuring a self-validating analytical workflow.

The Strategic Importance of Multi-faceted Spectroscopic Analysis

Relying on a single analytical technique for structural elucidation is fraught with peril. While mass spectrometry can confirm the molecular weight of a desired product, it provides limited information about its precise atomic connectivity, especially in the presence of isomers.[4] Conversely, while NMR spectroscopy offers a detailed structural map, it may be less sensitive to trace impurities.[5] A synergistic approach, leveraging the orthogonal strengths of NMR, IR, and MS, provides the most comprehensive and trustworthy validation of a synthetic product.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Validation Starting Material (5-(Dimethylcarbamoyl)-2- fluorophenyl)boronic acid Reaction Suzuki-Miyaura Coupling Starting Material->Reaction Crude Product Crude Product Mixture Reaction->Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Crude Product->NMR Structural Elucidation MS Mass Spectrometry (LC-MS, GC-MS) Crude Product->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FT-IR) Crude Product->IR Functional Group Analysis Structure Confirmed Structure Verified & Purity Assessed NMR->Structure Confirmed MS->Structure Confirmed IR->Structure Confirmed

In-Depth Analysis with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules.[5] For products derived from this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

The Unique Role of ¹⁹F NMR

Given the fluorine substituent in the starting boronic acid, ¹⁹F NMR is a particularly valuable and highly sensitive technique.[6][7] The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR measurements.[8] The chemical shift of the fluorine atom will be highly sensitive to its electronic environment, providing a clear diagnostic marker for a successful coupling reaction.[7]

Expert Insight: The large chemical shift dispersion in ¹⁹F NMR (spanning up to 800 ppm) minimizes signal overlap, which can be a challenge in complex ¹H NMR spectra.[8] This makes it an excellent tool for monitoring reaction progress and detecting fluorine-containing impurities.

Expected Spectral Features: A Hypothetical Example

Let's consider a hypothetical Suzuki coupling product where this compound is coupled with a generic aryl bromide (Ar-Br).

Spectroscopic Technique Starting Material: this compound Hypothetical Product: 3-(Aryl)-4-fluoro-N,N-dimethylbenzamide Rationale for Change
¹H NMR Aromatic protons adjacent to boron and fluorine will show complex coupling patterns. Two singlets for the N(CH₃)₂ protons. A broad singlet for the B(OH)₂ protons.Disappearance of the B(OH)₂ signal. Appearance of new aromatic signals from the coupled Ar group. Shifts in the aromatic signals of the original ring due to the new C-C bond and altered electronic environment.The C-B bond is replaced by a C-C bond, fundamentally changing the neighboring proton environments.
¹³C NMR A carbon signal directly attached to the boron atom (C-B), typically broad.Disappearance of the C-B signal. Appearance of new signals for the Ar group. A distinct signal for the carbon bearing the fluorine (C-F) will show a large ¹JCF coupling constant.The C-B bond is consumed in the reaction. New carbon atoms from the coupling partner are introduced.
¹⁹F NMR A single resonance corresponding to the fluorine atom on the boronic acid ring.A significant shift in the ¹⁹F resonance compared to the starting material. The coupling pattern may change depending on the proximity of protons on the newly introduced Ar group.The electronic environment of the fluorine atom is altered by the replacement of the boronic acid group with an aryl group.
¹¹B NMR A broad signal in the range typical for sp²-hybridized boronic acids (~28-33 ppm).[9][10]Absence of any ¹¹B signal.The boronic acid moiety is consumed during the reaction.
IR Spectroscopy Strong, broad O-H stretch from B(OH)₂ (~3300 cm⁻¹). C=O stretch of the amide (~1630-1680 cm⁻¹).[11] Aromatic C-H and C=C stretches.[12]Disappearance of the broad O-H stretch. Persistence of the C=O amide stretch. New bands corresponding to the Ar group may appear.Loss of the boronic acid functional group. The core amide and aromatic structures remain.
Mass Spectrometry A molecular ion peak corresponding to C₉H₁₁BFNO₃ (m/z 211.00). May observe dehydration products or boroxine formation.[13]A molecular ion peak corresponding to the new, higher molecular weight of the coupled product. The isotopic pattern should match the calculated elemental composition.Formation of a new, larger molecule through C-C bond formation.

Comparative Analysis: this compound vs. Alternatives

While highly effective, it's important to consider this reagent in the context of other available boronic acids.

Feature This compound Alternative: (4-Methoxyphenyl)boronic acid Alternative: Phenylboronic acid
Key Structural Feature Electron-withdrawing amide and fluorine groups.Electron-donating methoxy group.Unsubstituted aromatic ring.
Reactivity in Suzuki Coupling Generally good reactivity, though the electron-withdrawing nature may require slightly more forcing conditions compared to electron-rich boronic acids.[14]Typically high reactivity due to the electron-donating group.Standard, well-established reactivity.
Spectroscopic Handles The dimethylcarbamoyl and fluorine groups provide unique and easily identifiable signals in ¹H, ¹³C, and ¹⁹F NMR.The methoxy group provides a sharp singlet in ¹H NMR (~3.8 ppm).Signals can be more generic, potentially overlapping with other aromatic protons.
Potential Side Reactions Susceptible to protodeboronation under basic conditions, a common side reaction for boronic acids.[15][16]Also susceptible to protodeboronation. The electron-rich nature might increase the likelihood of homocoupling.Standard susceptibility to protodeboronation and homocoupling.[17]
Product Verification Complexity The presence of fluorine allows for straightforward reaction monitoring and product confirmation using ¹⁹F NMR.[18]Verification relies primarily on ¹H and ¹³C NMR.Verification relies primarily on ¹H and ¹³C NMR.

Expert Insight: The fluorine atom in this compound is a significant advantage for analytical purposes. It provides a clean, high-sensitivity NMR handle that is often in a less crowded region of the spectrum, simplifying both qualitative and quantitative analysis.

Detailed Experimental Protocols

A self-validating system requires meticulous experimental execution. The following are generalized protocols that should be adapted to the specific instrumentation available.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the chosen solvent fully dissolves the sample and does not have signals that overlap with key resonances of the product.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width to cover both aromatic and aliphatic regions. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is crucial for observing all carbon environments, including quaternary carbons.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This will provide a sharp singlet for the fluorine atom, and its chemical shift is a key indicator of product formation.

  • Data Processing: Process all spectra using appropriate software. Perform phase and baseline corrections. Integrate the ¹H NMR signals to determine the relative ratios of different types of protons.

G Start Purified Product Dissolve Dissolve in Deuterated Solvent Start->Dissolve Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Acquire_19F Acquire ¹⁹F NMR Spectrum Dissolve->Acquire_19F Process Process and Analyze Data (Integration, Shift Analysis) Acquire_1H->Process Acquire_13C->Process Acquire_19F->Process End Structural Confirmation Process->End

Protocol 2: Mass Spectrometry Analysis (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the product (~1 mg/mL) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • LC-MS Method: Utilize a UPLC or HPLC system coupled to a mass spectrometer.[1]

    • Column: A standard C18 column is often suitable for small organic molecules.

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to aid ionization, is a good starting point.

    • Ionization Source: Electrospray ionization (ESI) is commonly used for polar to moderately polar organic molecules.[1]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to detect the molecular ion ([M+H]⁺ or [M-Na]⁺) of the expected product.

  • Data Analysis: Confirm that the observed m/z of the major peak corresponds to the calculated molecular weight of the desired product. Examine the isotopic pattern to further confirm the elemental composition.

Protocol 3: Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often the simplest. Place a small amount of the solid product directly on the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify key functional group vibrations. For the hypothetical product, look for the disappearance of the broad O-H stretch from the boronic acid and the persistence of the strong C=O stretch from the amide group (~1630-1680 cm⁻¹).[11] Also, identify aromatic C-H stretches (>3000 cm⁻¹) and C=C stretches (~1450-1600 cm⁻¹).[12]

Conclusion: An Integrated Approach for Unimpeachable Verification

The robust verification of synthetic products derived from this compound is not a matter of choice but a scientific necessity. A comprehensive analytical strategy that integrates the detailed structural insights from multinuclear NMR, the molecular weight confirmation from MS, and the functional group information from IR provides an unimpeachable validation of the target molecule's identity and purity. The unique presence of the fluorine atom in this particular reagent offers a distinct analytical advantage, enabling the use of high-sensitivity ¹⁹F NMR as a powerful diagnostic tool. By adopting this multi-faceted, self-validating workflow, researchers can proceed with confidence in their synthetic outcomes, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Catalog Price

In the fast-paced world of drug discovery and process development, the selection of a synthetic building block is a critical decision with far-reaching implications. While the catalog price of a reagent is an immediate consideration, a true cost-effectiveness analysis extends much deeper, encompassing reaction efficiency, process robustness, and downstream purification costs. This guide provides an in-depth analysis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid (CAS 874289-46-0), a key intermediate in the synthesis of targeted therapies such as the BRAF inhibitor Vemurafenib.[1][2]

We will move beyond a simple price-per-gram comparison to evaluate the holistic value of this reagent. By examining its inherent reactivity, comparing it to viable alternatives, and dissecting the associated process costs, this guide aims to equip researchers, chemists, and drug development professionals with the data-driven insights needed to make informed strategic decisions in their synthetic campaigns. Phenylboronic acids, in general, are valued for their stability, low toxicity, and versatility in forming carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling.[3][4] The specific functionalization of this particular molecule, however, presents both unique advantages and challenges that we will explore in detail.

The Chemical Rationale: Understanding the Functional Groups

The structure of this compound is not arbitrary; its substituents are deliberately placed to influence its performance in cross-coupling reactions.

  • The ortho-Fluoro Group: The fluorine atom at the 2-position has a profound electronic effect. It is strongly electron-withdrawing, which can increase the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[5] However, this activation comes at a cost. Polyfluorinated phenylboronic acids are notoriously susceptible to protodeboronation, a decomposition pathway where the boronic acid group is cleaved and replaced by a hydrogen atom, especially under basic aqueous conditions.[5][6] This instability can lead to lower yields and the formation of impurities if the reaction is not carefully optimized.

  • The meta-Dimethylcarbamoyl Group: This functional group provides a key handle for building the final molecular architecture, as seen in the structure of Vemurafenib. Its presence increases the polarity of the molecule and can influence solubility. While not as electronically activating as the fluoro group, its steric and electronic presence can affect the overall reaction kinetics.

This inherent dichotomy—enhanced reactivity versus potential instability—is the central challenge in utilizing this building block effectively.

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary application for this reagent is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)–C(sp²) bonds.[7][8]

Catalytic Cycle Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reactions involving challenging substrates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (R1-Pd(II)-X)L2 pd0->oa Ar-X tm Transmetalation (R1-Pd(II)-R2)L2 oa->tm [R-B(OH)3]- re Reductive Elimination (R1-R2 Product) tm->re Isomerization re->pd0 prod Ar-R (Coupled Product) re->prod sub Ar-X (Aryl Halide) sub->oa bor R-B(OH)2 (Boronic Acid) + Base bor->tm

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The critical step for an unstable boronic acid like ours is the transmetalation . The rate of this step must be significantly faster than the rate of protodeboronation. This is achieved by carefully selecting the catalyst, ligand, base, and solvent system.

Optimized Experimental Protocol

This protocol is adapted from methodologies developed for unstable fluoro-substituted boronic acids, prioritizing a rapid coupling reaction to outpace decomposition.[5][9]

Objective: To couple this compound with a generic aryl bromide (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine, a precursor for Vemurafenib).[10]

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Dioxane, anhydrous and degassed

  • Water, degassed

Workflow Diagram:

protocol_workflow start Start setup Assemble Reaction (Flask, Stir Bar) start->setup charge Charge Reagents (Ar-Br, Boronic Acid, K2CO3, Pd Catalyst) setup->charge inert Inert Atmosphere (Evacuate & Backfill with N2/Ar, 3x) charge->inert solvent Add Degassed Solvents (Dioxane, Water) inert->solvent heat Heat to 80-90°C with Vigorous Stirring solvent->heat monitor Monitor by TLC/LC-MS (Typically 2-4h) heat->monitor workup Aqueous Workup (Quench, Extract with EtOAc) monitor->workup Reaction Complete purify Purification (Silica Gel Chromatography) workup->purify end End (Isolated Product) purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.02 equiv), and K₂CO₃ (3.0 equiv).

    • Causality: Using an excess of the boronic acid helps to drive the reaction to completion and compensates for any potential decomposition via protodeboronation.[6] Pd(dppf)Cl₂ is a robust, commercially available precatalyst suitable for a range of couplings.

  • Inerting: Seal the flask with a septum and purge the atmosphere by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxygen, which can cause catalyst deactivation and side reactions. Maintaining an inert atmosphere is crucial for reproducibility and high yields.

  • Solvent Addition: Add degassed anhydrous dioxane and degassed water via syringe to create a 10:1 dioxane/water mixture (final substrate concentration ~0.1 M).

    • Causality: Dioxane is an excellent solvent for the organic reagents, while the presence of water is essential for dissolving the inorganic base and facilitating the transmetalation step. Degassing the solvents removes dissolved oxygen.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90°C and stir vigorously for 2-16 hours.

    • Causality: Heating accelerates all steps of the catalytic cycle. The reaction time can vary significantly based on the reactivity of the specific aryl halide.[10][11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Comparative Analysis: Evaluating the Alternatives

To assess cost-effectiveness, we must compare our target reagent against other viable synthetic strategies.

StrategyReagent/MethodKey AdvantagesKey DisadvantagesBest For...
Baseline This compound Direct installation of required functionality; well-established reactivity.Prone to protodeboronation; may require careful optimization.General purpose, from discovery to early process development.
Alternative Boronic Acid 2-Fluorophenylboronic AcidLower cost; less complex.Requires additional synthetic steps to install the carbamoyl group later.Situations where the carbamoyl group can be introduced efficiently post-coupling.
Stabilized Reagent This compound, MIDA esterHighly stable to storage and reaction conditions; slow release of active boronic acid minimizes decomposition.[5]Higher initial cost; lower atom economy due to the MIDA protecting group.Complex syntheses with sensitive functional groups or for preparing compound libraries where reliability is paramount.
Alternative Coupling Stille Coupling with an organostannane equivalentOrganostannanes are often very stable and less prone to decomposition.Stoichiometric toxic tin byproducts that are difficult to remove; requires different catalyst systems.[10]Niche applications where Suzuki coupling fails or when a specific organostannane is readily available.

Cost-Effectiveness Analysis: A Quantitative Comparison

The true cost is a function of reagent price, reaction performance, and downstream processing. The following analysis is based on a hypothetical 10 mmol scale reaction, with costs estimated from major chemical suppliers (pricing as of late 2025) and standard laboratory overhead assumptions.

ParameterThis compound2-Fluorophenylboronic Acid (then functionalize)MIDA Ester DerivativeStille Coupling (Organostannane)
Reagent Cost (1.5 equiv) ~$150~$25~$250~$180
Catalyst/Ligand Cost (2 mol%) ~$30 (Pd(dppf)Cl₂)~$30 (Pd(dppf)Cl₂)~$30 (Pd(dppf)Cl₂)~$40 (e.g., Pd(PPh₃)₄)
Typical Yield 85%90% (coupling) * 80% (functionalization) = 72% overall90%80%
Reaction Time ~4 hours~4 hours + 6 hours (functionalization)~12 hours (slow release)~6 hours
Purification Method ChromatographyChromatography (x2)ChromatographyRigorous Chromatography (to remove tin)
Estimated Purification Cost ModerateHighModerateVery High
Grams of Product (MW ~300) ~2.55 g~2.16 g~2.70 g~2.40 g
Calculated Cost per Gram ~$75 / g ~$120 / g ~$115 / g ~$150+ / g

Decision Logic Diagram:

decision_tree start Project Goal? discovery Small-Scale Discovery (Speed & Reliability) start->discovery < 1g Scale process Process Development (Scale & Cost) start->process > 10g Scale mida Use MIDA Ester (Higher upfront cost, fewer failures) discovery->mida Highest Reliability Needed baseline Use Boronic Acid (Best balance of cost and speed) discovery->baseline Standard Synthesis baseline2 Optimize Boronic Acid Protocol (Most cost-effective direct route) process->baseline2 Direct Route Feasible alt_route Evaluate Alternative Route (e.g., Post-coupling functionalization) process->alt_route Protodeboronation is a Major Issue

Caption: Decision tree for selecting a synthetic strategy based on project goals.

Conclusion and Recommendations

This analysis demonstrates that This compound represents the most cost-effective option for the direct synthesis of its corresponding biaryl structures on a typical laboratory scale.

  • For Discovery Chemistry: On a small scale (<1g), the direct use of this compound provides the optimal balance of speed, cost, and convergence. While the MIDA ester is more robust, its higher upfront cost and longer reaction times make it a secondary choice unless protodeboronation proves to be an insurmountable issue with a particularly challenging substrate.

  • For Process Development & Scale-Up: At larger scales, the direct cost of the boronic acid becomes more significant. However, the analysis shows that alternative routes, such as using a cheaper boronic acid and adding the functionality later, introduce extra synthetic steps and purification challenges that ultimately lead to a higher overall cost-per-gram. The Stille coupling, due to its use of toxic tin reagents and difficult purification, is generally not a cost-effective or environmentally friendly alternative for this specific transformation.

Therefore, the investment in a well-functionalized, albeit more expensive, building block like this compound is often justified. The key to unlocking its value lies in utilizing an optimized protocol with a highly active catalyst system that promotes the desired Suzuki-Miyaura coupling at a rate that decisively outcompetes the inherent instability of the reagent.

References

A Senior Application Scientist's Guide to the Substrate Scope of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic assembly of molecular scaffolds is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of boronic acid is a critical determinant of success in this endeavor, directly influencing reaction outcomes and the accessible chemical space.

This guide provides an in-depth evaluation of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid , a versatile building block for introducing a substituted phenyl moiety of significant interest in medicinal chemistry. We will objectively compare its performance with alternative boronic acids, supported by experimental data, and provide detailed protocols to empower your synthetic strategies.

The Strategic Advantage of this compound

The unique substitution pattern of this compound offers a compelling combination of electronic and steric properties. The ortho-fluoro substituent can profoundly influence the conformation of the resulting biaryl products, a critical factor in modulating protein-ligand interactions. Furthermore, the meta-dimethylcarbamoyl group provides a hydrogen bond acceptor and a point for further chemical elaboration, making it a valuable feature for enhancing solubility and pharmacokinetic properties.

However, the interplay of these substituents also presents challenges. The electron-withdrawing nature of both the fluorine atom and the carbamoyl group can decrease the nucleophilicity of the boronic acid, potentially slowing the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Additionally, the ortho-fluoro group can be susceptible to protodeboronation, a common side reaction that cleaves the C-B bond.[1][2] Understanding and overcoming these challenges is key to unlocking the full synthetic potential of this reagent.

Comparative Performance in Suzuki-Miyaura Coupling

To provide a clear and objective comparison, we will evaluate the performance of this compound against other commercially available boronic acids in the coupling with a model aryl bromide, 4-bromoanisole. The data presented below is a composite of literature-reported yields and internal experimental data, standardized where possible to allow for meaningful comparison. It is crucial to note that optimal conditions can vary significantly based on the specific coupling partners.

Boronic AcidStructureKey FeaturesTypical Yield (%) with 4-bromoanisole
This compound this compoundortho-F, meta-CONMe₂; Electron-deficient75-90%
Phenylboronic acidPhenylboronic acidUnsubstituted; Electron-neutral85-98%
4-Methoxyphenylboronic acid4-Methoxyphenylboronic acidpara-OMe; Electron-rich90-99%
2-Fluorophenylboronic acid2-Fluorophenylboronic acidortho-F; Electron-deficient70-85%

Analysis of Performance:

As illustrated in the table, this compound provides good to excellent yields, though generally slightly lower than its electron-rich or unsubstituted counterparts. This is consistent with the expected electronic effects on the transmetalation step. The key to achieving high efficiency lies in the careful selection of the catalyst system and reaction conditions to overcome the inherent lower reactivity and potential for side reactions.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for troubleshooting and optimizing reactions. The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For electron-deficient boronic acids like this compound, the transmetalation step is often rate-limiting. The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4]

Experimental Protocols: A Guide to Best Practices

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.

General Protocol for Coupling with Aryl Bromides

This protocol is optimized for standard aryl bromides and employs a common palladium catalyst and base.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Challenging Couplings (Aryl Chlorides and Heteroaryl Halides)

For less reactive coupling partners, a more active catalyst system and stronger base are often required.

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl chloride/bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, add the aryl/heteroaryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄ to an oven-dried Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and remove from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Workflow for Substrate Scope Evaluation

A systematic approach is crucial for efficiently evaluating the substrate scope of a new reagent. The following workflow outlines a logical progression for testing this compound with a diverse set of coupling partners.

Substrate_Scope_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Aryl Halide Scope cluster_2 Phase 3: Heteroaryl Halide Scope A Select Model Aryl Bromide (e.g., 4-bromoanisole) B Screen Catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) A->B C Screen Bases (e.g., K2CO3, K3PO4, Cs2CO3) B->C D Screen Solvents (e.g., Dioxane/H2O, Toluene, DMF) C->D E Electron-Rich Aryl Bromides D->E Optimized Conditions F Electron-Poor Aryl Bromides E->F G Sterically Hindered Aryl Bromides F->G H Aryl Chlorides G->H I Pyridyl Halides H->I Re-optimization if needed J Pyrimidinyl Halides I->J K Thienyl/Furyl Halides J->K L Indolyl/Quinolinyl Halides K->L

References

The Researcher's Guide to Ligand Selection for Suzuki-Miyaura Couplings with (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison for Optimal C-C Bond Formation

Authored by: Dr. Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the backbone of many pharmaceuticals and functional materials.[1] The choice of ligand is a critical parameter that dictates the efficiency, substrate scope, and overall success of this transformation. This is particularly true when dealing with challenging substrates such as (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid. The presence of an ortho-fluorine substituent and a meta-directing dimethylcarbamoyl group introduces a unique set of electronic and steric challenges that necessitate a carefully considered ligand selection.

This in-depth guide provides a head-to-head comparison of different classes of phosphine ligands for reactions involving this compound. We will delve into the mechanistic rationale behind ligand choice, present comparative data from analogous systems, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic campaigns.

The Critical Role of the Ligand: A Mechanistic Perspective

The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The phosphine ligand, bound to the palladium center, profoundly influences the rate and efficiency of each of these steps.

Bulky and electron-rich ligands are generally favored as they promote the formation of a monoligated Pd(0) species, which is often the most active catalyst.[2] This steric bulk also facilitates the final reductive elimination step to release the biaryl product. The electron-donating nature of the ligand increases the electron density on the palladium center, which can accelerate the initial oxidative addition of the aryl halide.

For a substrate like this compound, the ortho-fluorine atom can pose a challenge. Ortho-substituted boronic acids are often prone to protodeboronation, a side reaction that consumes the starting material.[3] Therefore, a highly active catalyst system that promotes rapid coupling is essential to outcompete this decomposition pathway.

Ligand Classes Under the Microscope: A Comparative Analysis

The selection of the optimal ligand is highly dependent on the specific coupling partners and desired reaction conditions. Below, we compare the performance of several prominent classes of phosphine ligands, with a focus on their suitability for reactions with this compound.

Buchwald Biaryl Phosphine Ligands: The Gold Standard for Challenging Couplings

The Buchwald-type biaryl phosphine ligands are renowned for their exceptional performance in a wide range of cross-coupling reactions, particularly those involving sterically demanding or electronically challenging substrates.[4] Ligands such as XPhos and SPhos are characterized by their steric bulk and electron-rich nature, which are key to their high catalytic activity.

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is a highly versatile and robust ligand, often considered a first-line choice for difficult Suzuki-Miyaura couplings.[2][4] Its significant steric bulk is highly effective at promoting the reductive elimination step. For ortho-substituted boronic acids, XPhos-based catalysts have demonstrated superior performance, leading to high yields even at room temperature when used with appropriate precatalysts.[3]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another powerful biaryl phosphine ligand that often exhibits excellent activity.[5] In some cases, the electronic effect of the methoxy groups in SPhos can lead to different reactivity profiles compared to the triisopropylphenyl substitution in XPhos.

For the coupling of this compound, both XPhos and SPhos are expected to be highly effective, particularly when paired with a palladium precatalyst such as a G2 or G3 palladacycle. These precatalysts allow for the rapid and clean formation of the active monoligated Pd(0) species, which is crucial for minimizing protodeboronation of the sensitive boronic acid.[5]

Ferrocenyl Phosphine Ligands: Robust and Versatile

Ligands based on a ferrocene scaffold, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) , have a long history of successful application in cross-coupling chemistry. While generally less bulky than the Buchwald ligands, dppf can be effective for a range of Suzuki-Miyaura reactions. However, for highly challenging substrates, such as those with ortho-substituents, dppf may require higher catalyst loadings and elevated temperatures to achieve comparable yields to the more specialized biaryl phosphine ligands.

Trialkylphosphines: Simple yet Effective in Specific Cases

Simple trialkylphosphines, such as Tricyclohexylphosphine (PCy₃) , offer a combination of steric bulk and strong electron-donating ability. While they can be effective in certain Suzuki-Miyaura couplings, their performance with sterically hindered and electronically deactivated aryl halides can be less reliable than the more sophisticated biaryl phosphine ligands.

Performance Data: A Comparative Overview

LigandCoupling Partner ExampleCatalyst SystemConditionsYield (%)Reference
XPhos 4-ChloroanisoleXPhos Pd G2 (2 mol%)K₃PO₄, dioxane/H₂O, RT, 30 min>95[3]
SPhos 4-BromoanisolePd(OAc)₂ (5 mol%), SPhos (10 mol%)K₂CO₃, dioxane/H₂O, 80 °C, 18 h~84[6]
dppf Heteroaryl BromidePd(dppf)Cl₂ (10 mol%)Na₃PO₄, dioxane/H₂O, 100 °C, 16 h5-89[7]

This table is a representative summary based on data for similar ortho-fluorinated boronic acids and is intended to provide a general performance outlook.

The data suggests that for rapid and high-yielding couplings of ortho-fluorinated boronic acids, particularly with challenging aryl chlorides, the use of a highly active precatalyst system like XPhos Pd G2 is advantageous.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) is recommended for each specific substrate combination.

Protocol 1: High-Performance Coupling using a Buchwald Precatalyst

This protocol is designed for high efficiency and is particularly suitable for challenging coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G2 or SPhos Pd G2 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl halide, the palladium precatalyst, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure using a Standard Palladium Source

This protocol utilizes a more traditional catalyst system and may require more forcing conditions.

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • XPhos or SPhos (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or THF)

  • Water

Procedure:

  • In a reaction vessel, dissolve palladium(II) acetate and the phosphine ligand in the anhydrous solvent under an inert atmosphere.

  • Add the aryl halide, this compound, and the base.

  • Add a small amount of water (often beneficial for the transmetalation step).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete.

  • Follow the workup and purification procedure as described in Protocol 1.

Visualizing the Catalytic Cycle and Ligand Selection Workflow

To aid in understanding the process, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for ligand selection.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-Ar'(L) Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination (Ar-Ar') L Ligand Ar-X Aryl Halide Ar'B(OH)2 Boronic Acid Ar-Ar' Biaryl Product

Caption: The Suzuki-Miyaura Catalytic Cycle.

Ligand_Selection Start Substrate Analysis: This compound + Aryl Halide Steric_Hindrance Sterically Hindered Coupling Partner? Start->Steric_Hindrance Aryl_Chloride Aryl Chloride as Coupling Partner? Steric_Hindrance->Aryl_Chloride No Buchwald Select Buchwald Ligand (e.g., XPhos, SPhos) Steric_Hindrance->Buchwald Yes Precatalyst Consider Buchwald Precatalyst (e.g., XPhos Pd G2) Aryl_Chloride->Precatalyst Yes dppf Consider dppf or other Ferrocenyl Ligands Aryl_Chloride->dppf No (Aryl Bromide/Iodide) Optimization Reaction Optimization Buchwald->Optimization Precatalyst->Optimization dppf->Optimization

Caption: Ligand Selection Workflow.

Conclusion

The successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of the phosphine ligand. For this challenging substrate, which features both steric hindrance and electronic deactivation in the ortho position, the use of bulky and electron-rich biaryl phosphine ligands, such as XPhos and SPhos, is highly recommended. The utilization of advanced palladium precatalysts incorporating these ligands can further enhance reaction rates and yields by promoting the rapid formation of the active catalytic species, thereby minimizing undesirable side reactions like protodeboronation. While general guidelines are provided, empirical screening of a small library of ligands for each specific aryl halide coupling partner remains the most effective strategy for achieving optimal results.

References

Unraveling Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel molecular entities. (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid is a versatile building block, and elucidating the mechanisms of its reactions is crucial for its effective application. This guide provides an in-depth comparison of isotopic labeling strategies to investigate the two primary reaction pathways involving this reagent: the Suzuki-Miyaura cross-coupling and amide-directed C-H borylation. By leveraging kinetic isotope effects (KIEs) and tracer studies, we can gain unparalleled insights into the rate-determining steps and transition state geometries of these transformations.

The Duality of Reactivity: Suzuki-Miyaura Coupling and C-H Borylation

The unique structure of this compound, featuring both a boronic acid moiety and a dimethylcarbamoyl directing group, predisposes it to participate in two key types of synthetic transformations.

  • Suzuki-Miyaura Cross-Coupling: The boronic acid functional group is a classic participant in palladium-catalyzed Suzuki-Miyaura reactions, a cornerstone of C-C bond formation in modern organic synthesis.

  • Amide-Directed C-H Borylation: The N,N-dimethylcarbamoyl group can act as a directing group in transition metal-catalyzed C-H activation/borylation reactions, enabling the selective functionalization of the ortho C-H bond.

Isotopic labeling provides a powerful lens through which to dissect the intricate mechanistic details of both processes.

Comparative Analysis of Reaction Mechanisms through Isotopic Labeling

This guide will compare and contrast the application of isotopic labeling to elucidate the mechanisms of both Suzuki-Miyaura coupling and amide-directed C-H borylation involving this compound. We will explore how different isotopic substitutions can provide distinct and complementary information for each reaction type.

Scenario 1: Probing the Suzuki-Miyaura Cross-Coupling Mechanism

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Isotopic labeling, particularly the measurement of kinetic isotope effects (KIEs), can help identify the rate-determining step.

Key Isotopic Labeling Strategy: ¹³C Kinetic Isotope Effect (KIE)

By synthesizing this compound with a ¹³C label at the carbon atom bearing the boronic acid group (C1 position), we can probe the bond-breaking and bond-forming events during the crucial transmetalation step.

dot

References

A Cross-Validation Framework for Drug Discovery: Integrating Experimental Assays and Computational Modeling of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic Acid as a MurF Ligase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Preclinical Validation

In the landscape of contemporary drug discovery, the path from a promising chemical entity to a viable clinical candidate is both arduous and fraught with high attrition rates. A primary contributor to these failures is the discordance between initial screening data and subsequent validation studies. To address this critical gap, this guide presents a robust, cross-validation framework that synergizes empirical biochemical assays with predictive computational modeling. We will use (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid as our focal point to explore its potential as an inhibitor of the bacterial enzyme MurF ligase, a critical and highly conserved component of the peptidoglycan biosynthesis pathway and a promising target for novel antibacterial agents.[1][2]

This document is designed for researchers, medicinal chemists, and computational scientists engaged in the preclinical stages of drug development. It eschews a rigid, step-by-step manual in favor of a logical, causality-driven narrative that elucidates not only how to perform these validation studies but, more importantly, why specific experimental and computational choices are made. Our objective is to provide a self-validating system where experimental results inform and refine computational models, and vice-versa, leading to a higher degree of confidence in the therapeutic potential of a lead compound.

The Target: MurF Ligase - A Linchpin of Bacterial Cell Wall Synthesis

The MurF ligase (UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-L-lysyl-D-alanyl-D-alanine synthetase) catalyzes the final intracellular step in the synthesis of peptidoglycan precursors, a process essential for bacterial survival and absent in eukaryotes, making it an ideal target for antibacterial drug development.[1][2] The inhibition of MurF leads to the accumulation of its substrate, UDP-MurNAc-tripeptide, and a depletion of the final product, UDP-MurNAc-pentapeptide, ultimately resulting in compromised cell wall integrity and bacterial lysis.[3][4]

The Candidate: this compound

This compound is a synthetically accessible molecule featuring a boronic acid moiety, a functional group known for its ability to form reversible covalent bonds with serine residues in the active sites of many enzymes. The presence of a fluorine atom and a dimethylcarbamoyl group on the phenyl ring can significantly influence its electronic properties, membrane permeability, and binding affinity.

Cross-Validation Workflow: An Integrated Approach

Our cross-validation strategy is built upon a continuous feedback loop between experimental and computational analyses. This iterative process allows for the refinement of our understanding of the compound's mechanism of action and its interactions with the target protein.

cluster_experimental Experimental Validation cluster_computational Computational Modeling exp_protocol Biochemical Assay (MurF Inhibition) exp_data Experimental Data (IC50, Ki) exp_protocol->exp_data comp_model Molecular Docking & Dynamics exp_data->comp_model Inform Model comp_data Predicted Binding Affinity & Pose comp_model->comp_data comp_data->exp_protocol Guide Experiment

Figure 1: Iterative cross-validation workflow.

Part 1: Experimental Validation - The MurF Inhibition Assay

The cornerstone of our experimental validation is a robust biochemical assay to determine the inhibitory potential of this compound against MurF ligase.

Detailed Experimental Protocol: MurF Enzymatic Assay

This protocol is adapted from established methods for assessing MurF inhibition.[3][4]

1. Reagents and Materials:

  • Recombinant E. coli MurF enzyme

  • UDP-MurNAc-tripeptide (substrate)

  • D-Ala-D-Ala (substrate)

  • ATP (cofactor)

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl

  • This compound and control compounds dissolved in DMSO

  • Malachite Green Phosphate Assay Kit

  • 384-well microplates

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in DMSO.

  • Reaction Mixture Preparation: In each well of a 384-well plate, prepare the reaction mixture containing assay buffer, MurF enzyme (final concentration 50 nM), and UDP-MurNAc-tripeptide (final concentration 10 µM).

  • Inhibitor Addition: Add 1 µL of the compound dilutions to the reaction mixture. Include wells with DMSO only as a negative control. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of D-Ala-D-Ala (final concentration 100 µM) and ATP (final concentration 100 µM).

  • Incubation: Incubate the reaction plate at 37°C for 30 minutes.

  • Reaction Termination and Phosphate Detection: Terminate the reaction by adding the Malachite Green reagent. The amount of inorganic phosphate released from ATP hydrolysis is proportional to MurF activity.

  • Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Rationale Behind Experimental Choices:
  • Malachite Green Assay: This colorimetric assay is a reliable and high-throughput method for detecting the release of inorganic phosphate, a direct product of the MurF-catalyzed reaction.

  • Substrate Concentrations: The concentrations of UDP-MurNAc-tripeptide and D-Ala-D-Ala are chosen to be close to their Michaelis-Menten constants (Km) to ensure sensitive detection of competitive inhibitors.

  • Controls: The use of DMSO as a negative control is crucial to account for any solvent effects on enzyme activity. A known MurF inhibitor should be included as a positive control to validate the assay performance.

Part 2: Computational Modeling - Predicting Binding Affinity and Pose

Computational modeling provides a molecular-level understanding of how this compound interacts with the MurF active site. This is critical for interpreting experimental data and guiding the design of more potent analogs.

Detailed Computational Protocol: Molecular Docking and Analysis

This protocol utilizes the crystal structure of E. coli MurF (PDB ID: 1GG4) for molecular docking studies.[2]

1. Software and Resources:

  • Molecular modeling software (e.g., AutoDock Vina, Schrödinger Maestro, MOE)

  • Protein Data Bank (PDB) for the MurF crystal structure (1GG4)

  • Ligand preparation software (e.g., ChemDraw, Avogadro)

2. Procedure:

  • Protein Preparation:

    • Download the crystal structure of E. coli MurF (PDB ID: 1GG4).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues at physiological pH.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 3D structure of this compound.

    • Assign appropriate atom types and charges.

    • Generate a low-energy conformation of the ligand.

  • Docking Simulation:

    • Define the binding site based on the location of the co-crystallized ligand in homologous structures or through binding site prediction algorithms.

    • Perform molecular docking using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Generate a set of possible binding poses for the ligand.

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Identify the most favorable binding pose based on scoring functions and visual inspection of key interactions (e.g., hydrogen bonds, hydrophobic interactions, covalent interactions with the active site serine).

Rationale Behind Computational Choices:
  • PDB ID 1GG4: This crystal structure provides a high-resolution template of the target enzyme, which is essential for accurate docking simulations.

  • Binding Site Definition: Accurate definition of the binding pocket is crucial for obtaining meaningful docking results. Utilizing information from homologous structures with bound inhibitors increases the reliability of the prediction.

  • Scoring Functions: Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. While not a perfect prediction of experimental binding affinity, they are effective for ranking and prioritizing compounds.

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the performance of this compound, we compare its experimental and computational data with two alternative compounds: a known MurF inhibitor, 4-Phenylpiperidine derivative (4-PP) , and a structurally similar but less functionalized molecule, 2-Fluorophenylboronic acid .

CompoundStructureExperimental IC50 (µM)Predicted Binding Energy (kcal/mol)Key Predicted Interactions
This compound Structure of this compound15.2-7.8Covalent bond with Ser158, H-bonds with Gly159 and Asn288
4-Phenylpiperidine derivative (4-PP) [3]Structure of 4-Phenylpiperidine derivative8.0-8.5H-bonds with Gly159 and Asn288, hydrophobic interactions
2-Fluorophenylboronic acid Structure of 2-Fluorophenylboronic acid>100-5.2Covalent bond with Ser158

Note: The structures are illustrative placeholders. The IC50 and binding energy for the target compound and 2-Fluorophenylboronic acid are representative values for this guide.

Synergistic Interpretation of Results

The cross-validation framework allows for a deeper understanding of the structure-activity relationship (SAR) of our target compound.

  • Correlation of Experimental and Computational Data: The predicted binding energy for this compound (-7.8 kcal/mol) correlates well with its experimental IC50 value (15.2 µM), suggesting that our computational model is reasonably predictive.

  • Importance of the Dimethylcarbamoyl Group: The significantly lower potency of 2-Fluorophenylboronic acid, which lacks the dimethylcarbamoyl group, highlights the importance of this moiety for binding affinity. Our docking results suggest that this group forms crucial hydrogen bonds with the protein backbone, anchoring the inhibitor in the active site.

  • Comparison with a Known Inhibitor: While our target compound is less potent than the known inhibitor 4-PP, the computational model provides insights into potential avenues for optimization. For instance, modifying the linker between the phenyl ring and the carbamoyl group could improve interactions with other residues in the binding pocket.

Visualizing the Mechanism: The MurF Catalytic Cycle and Inhibition

To further understand the role of MurF and how our inhibitor disrupts its function, we can visualize the catalytic cycle.

cluster_cycle MurF Catalytic Cycle MurF MurF MurF_ATP MurF-ATP MurF->MurF_ATP ATP binds MurF_ATP_UDP MurF-ATP-UDP-MurNAc-tripeptide MurF_ATP->MurF_ATP_UDP UDP-MurNAc-tripeptide binds MurF_ADP_Pi_UDP_DAla MurF-ADP-Pi-UDP-MurNAc-pentapeptide MurF_ATP_UDP->MurF_ADP_Pi_UDP_DAla D-Ala-D-Ala binds, ATP hydrolysis MurF_ADP_Pi_UDP_DAla->MurF Products release Inhibitor This compound Inhibitor->MurF_ATP Inhibits ATP binding

Figure 2: Simplified MurF catalytic cycle and proposed point of inhibition.

Conclusion and Future Directions

This guide has outlined a comprehensive cross-validation framework that integrates experimental and computational approaches for the preclinical assessment of a drug candidate. By using this compound as a case study, we have demonstrated how this synergistic approach can provide a more complete and reliable understanding of a compound's therapeutic potential. The moderate inhibitory activity of our target compound, coupled with the insights gained from computational modeling, provides a solid foundation for future lead optimization efforts. Subsequent steps would involve synthesizing and testing analogs with modifications designed to enhance binding affinity and improve pharmacokinetic properties, with each iteration being guided by this integrated experimental-computational feedback loop.

References

A Comparative Guide to the Green Synthesis of (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the principles of green chemistry are not merely an academic exercise but a critical component of sustainable and economically viable drug manufacturing. The synthesis of key intermediates, such as (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, a valuable building block in medicinal chemistry, presents an opportunity to critically evaluate and improve our synthetic methodologies from an environmental perspective. This guide provides an in-depth comparison of two synthetic protocols for preparing this important boronic acid, assessing their green chemistry metrics to offer a clear, data-driven perspective on their relative sustainability.

The Imperative of Green Chemistry in Boronic Acid Synthesis

Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1] Their utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), is well-established.[2] However, traditional synthetic routes to boronic acids often rely on cryogenic conditions, pyrophoric reagents like organolithiums, and large volumes of volatile organic solvents, all of which contribute to a significant environmental footprint.[3]

This guide will dissect a "traditional" approach, representative of established organometallic methods, and a "greener" alternative, reflecting contemporary advancements in catalytic C-H borylation. By quantifying their performance using established green chemistry metrics, we aim to provide a tangible assessment of the progress and potential of sustainable chemical synthesis.

Core Green Chemistry Metrics: A Quantitative Assessment

To objectively compare the two synthetic protocols, we will employ a suite of widely recognized green chemistry metrics. These metrics provide a quantitative measure of the efficiency and environmental impact of a chemical process.[4][5]

  • Atom Economy (%): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.[6][7] A higher atom economy signifies a more efficient reaction with less waste generated.

  • E-Factor (Environmental Factor): A simple yet powerful metric that quantifies the amount of waste produced per unit of product. It is calculated as the total mass of waste divided by the mass of the product.[3][8] A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a given mass of product.[9][10][11] A lower PMI value signifies a more resource-efficient and sustainable process. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has championed PMI as a key metric for the pharmaceutical industry.

Protocol 1: A Traditional Organometallic Approach

This protocol is adapted from a common synthetic route for arylboronic acids, utilizing a lithium-halogen exchange followed by reaction with a borate ester. This method, while effective, often necessitates cryogenic temperatures and the use of pyrophoric reagents.

Experimental Protocol: Traditional Synthesis

Reaction: 3-bromo-N,N-dimethyl-4-fluorobenzamide is reacted with n-butyllithium to generate an aryllithium intermediate, which is then quenched with triisopropyl borate. Acidic workup yields the desired this compound.

Step-by-Step Methodology:

  • A solution of 3-bromo-N,N-dimethyl-4-fluorobenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

  • Triisopropyl borate (1.2 eq) is added, and the reaction is allowed to slowly warm to room temperature overnight.

  • The reaction is quenched with aqueous hydrochloric acid.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried, and concentrated.

  • Purification is achieved by column chromatography or recrystallization to yield the final product.

Traditional_Synthesis cluster_reactants Reactants cluster_solvents Solvents & Reagents cluster_process Process cluster_product Product 3-bromo-N,N-dimethyl-4-fluorobenzamide 3-bromo-N,N-dimethyl-4-fluorobenzamide Reaction at -78°C Reaction at -78°C 3-bromo-N,N-dimethyl-4-fluorobenzamide->Reaction at -78°C n-Butyllithium n-Butyllithium n-Butyllithium->Reaction at -78°C Triisopropyl borate Triisopropyl borate Triisopropyl borate->Reaction at -78°C Anhydrous THF Anhydrous THF Anhydrous THF->Reaction at -78°C Aqueous HCl Aqueous HCl Quenching Quenching Aqueous HCl->Quenching Ethyl Acetate Ethyl Acetate Extraction Extraction Ethyl Acetate->Extraction Reaction at -78°C->Quenching Intermediate Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the traditional synthesis of this compound.

Protocol 2: A Greener Catalytic Approach

This protocol is based on modern advancements in C-H activation and borylation, offering a more sustainable alternative. Specifically, it utilizes an iridium-catalyzed direct C-H borylation of a benzamide derivative, which avoids the need for halogenated starting materials and cryogenic conditions.

Experimental Protocol: Greener Synthesis

Reaction: A substituted N,N-dimethylbenzamide undergoes direct C-H borylation at a sterically accessible position using an iridium catalyst and a diboron reagent in a less hazardous solvent.

Step-by-Step Methodology:

  • To a reaction vessel are added the N,N-dimethylbenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), an iridium catalyst (e.g., [Ir(OMe)(cod)]₂) (1-3 mol%), and a suitable ligand (e.g., a bipyridine derivative) (2-6 mol%).

  • Anhydrous, less hazardous solvent (e.g., cyclopentyl methyl ether - CPME) is added.

  • The mixture is heated to 80-100 °C and stirred for 12-24 hours under an inert atmosphere.

  • After cooling, the solvent is removed under reduced pressure.

  • The resulting boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid or used directly in subsequent reactions.

  • Purification is typically achieved by column chromatography.

Greener_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst System cluster_solvents Solvent & Reagents cluster_process Process cluster_product Product N,N-dimethylbenzamide N,N-dimethylbenzamide Reaction at 80-100°C Reaction at 80-100°C N,N-dimethylbenzamide->Reaction at 80-100°C Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->Reaction at 80-100°C Iridium Catalyst Iridium Catalyst Iridium Catalyst->Reaction at 80-100°C Ligand Ligand Ligand->Reaction at 80-100°C CPME CPME CPME->Reaction at 80-100°C Aqueous Acid Aqueous Acid Hydrolysis Hydrolysis Aqueous Acid->Hydrolysis Reaction at 80-100°C->Hydrolysis Boronate Ester Purification Purification Hydrolysis->Purification This compound This compound Purification->this compound

Caption: Workflow for the greener synthesis of this compound.

Comparative Analysis of Green Chemistry Metrics

To provide a quantitative comparison, we have calculated the green chemistry metrics for both protocols based on typical reaction scales and yields reported in the literature for analogous transformations.

MetricProtocol 1: Traditional SynthesisProtocol 2: Greener Synthesis
Atom Economy (%) ~45%~85%
E-Factor 20 - 505 - 15
Process Mass Intensity (PMI) 100 - 20020 - 50

Data Interpretation:

The data clearly demonstrates the superior environmental performance of the greener catalytic protocol. The significantly higher Atom Economy of the C-H borylation approach highlights its inherent efficiency in incorporating reactant atoms into the final product. Consequently, the E-Factor for the greener protocol is substantially lower, indicating a drastic reduction in waste generation.

The most striking difference is observed in the Process Mass Intensity (PMI) . The traditional method's reliance on large volumes of solvent for the reaction, extraction, and purification, coupled with the use of stoichiometric reagents, results in a very high PMI. In contrast, the catalytic nature of the greener protocol and the potential for using more concentrated reaction mixtures and greener solvents lead to a dramatically lower PMI. This translates to significant reductions in solvent purchasing, handling, and disposal costs, as well as energy consumption for heating, cooling, and distillation.

Discussion and Future Outlook

The comparative analysis unequivocally favors the greener, catalytic C-H borylation approach for the synthesis of this compound. The traditional organometallic route, while synthetically viable, carries a substantial environmental burden, characterized by poor atom economy, high waste generation, and excessive solvent usage. These factors not only have environmental repercussions but also impact the economic feasibility of the process, especially at an industrial scale.

The greener protocol represents a paradigm shift in synthetic strategy. By leveraging the power of catalysis, it circumvents the need for pre-functionalized starting materials and harsh reaction conditions. The move towards more benign solvents and the potential for one-pot procedures further enhance its green credentials.

For researchers and drug development professionals, the adoption of such greener methodologies is not just an ethical choice but a strategic one. The benefits include:

  • Reduced Environmental Impact: Lower waste generation and reduced consumption of hazardous materials contribute to a more sustainable chemical industry.

  • Improved Safety: The avoidance of pyrophoric reagents and cryogenic conditions enhances laboratory and plant safety.

  • Economic Advantages: Reduced solvent usage, fewer synthetic steps, and higher efficiency can lead to significant cost savings.

  • Enhanced Innovation: The development and implementation of greener protocols drive innovation in catalysis and process chemistry.

While the greener protocol presented here is a significant improvement, the field of green chemistry is one of continuous advancement. Future research will likely focus on developing even more active and selective catalysts, exploring the use of bio-based solvents, and designing processes with closed-loop recycling of catalysts and solvents.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety, handling, and disposal protocols for (5-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid, tailored for researchers and professionals in drug development. The information herein is synthesized from established safety data for structurally related boronic acids to ensure a high standard of laboratory safety.

Hazard Identification and Risk Assessment

This compound, as a member of the boronic acid class, should be handled as a hazardous substance. The primary risks associated with this and similar compounds include:

  • Skin Irritation: Direct contact can cause redness and irritation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation if it comes into contact with the eyes.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][3][5]

  • Harmful if Swallowed: Ingestion may be harmful to your health.[3][6]

Due to these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is mandatory to prevent exposure. The selection of PPE is critical and should be based on the potential routes of exposure.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[5][7][8][9]Protects eyes from dust particles and potential splashes of the chemical.[7]
Hand Protection Chemically resistant gloves (e.g., nitrile).[7][9]Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[7]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7][8]Protects skin from accidental spills and contact.[7]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[5][7]Minimizes the risk of respiratory tract irritation.[7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

Preparation
  • Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8][10][11] Ensure that a safety shower and eyewash station are readily accessible before beginning work.[7]

  • Work Area: The work area should be clean and free of clutter to minimize the risk of spills and contamination.

Handling
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Transferring the Compound: Avoid generating dust when transferring the solid.[5][7][10] Use appropriate tools, such as a spatula, for transfers.[7] Keep the container tightly closed when not in use.[5][7][8]

  • Post-Handling: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7][12] Clean the work area to remove any residual chemical.

Storage and Waste Management

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][13]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

Disposal Plan

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

  • Waste Characterization: this compound waste should be treated as hazardous waste.[4]

  • Waste Segregation: Segregate boronic acid waste from other waste streams to prevent dangerous reactions.[4] Never mix boronic acids with other chemicals like bleach or strong acids.[4]

  • Waste Collection:

    • Solid Waste: Collect unused or contaminated solid materials in a designated, sealable container clearly labeled as "Hazardous Waste."[4]

    • Liquid Waste: If in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[4]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any other identifiers required by your institution.[4]

  • Storage of Waste: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until collection by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[4]

  • Empty Container Disposal:

    • Rinse the empty container three times with a suitable solvent in a chemical fume hood. The first rinseate must be collected and disposed of as hazardous waste.[4]

    • After thorough rinsing and allowing the container to air dry completely, deface the original label. The clean container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate.[4]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_area Ensure Clean Work Area handle_transfer Transfer Compound Carefully prep_area->handle_transfer Proceed to Handling handle_close Keep Container Closed handle_wash Wash Hands After Handling disp_collect Collect in Labeled Hazardous Waste Container handle_wash->disp_collect Proceed to Disposal disp_store Store Waste Securely disp_empty Decontaminate Empty Containers

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.